Emoghrelin
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22O13 |
|---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-(3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1 |
InChI Key |
ARYOUUYBGPNODI-LHNXKRSWSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Emoghrelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emoghrelin, an emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl small molecule agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] Isolated from Polygonum multiflorum (Heshouwu), a traditional Chinese medicinal herb, this compound has garnered interest for its potential therapeutic applications, particularly its ability to stimulate growth hormone (GH) secretion.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the ghrelin receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
This compound and the Ghrelin Receptor (GHSR)
The primary molecular target of this compound is the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland. The binding of an agonist, such as the endogenous ligand ghrelin or a mimetic like this compound, to GHSR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Binding Characteristics
While specific quantitative binding data for this compound, such as the inhibition constant (Ki) or dissociation constant (Kd), are not extensively documented in publicly available literature, molecular docking studies have shown that this compound can adequately interact with the binding pocket of the ghrelin receptor.[1][2] For comparative purposes, the binding affinities of the endogenous ligand ghrelin and other non-peptidyl agonists are presented in the table below.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Reference Compound(s) |
| Ghrelin | Human GHSR | Ki = 0.53 ± 0.03 nM | [125I]-His-Ghrelin |
| MK-0677 | Human GHSR | Kd = 4.42 ± 0.76 nM | [3H]-Compound 21 |
| AZ12861903 | Human GHSR | IC50 = 6.7 nM | Not Specified |
| JMV 2959 | Human GHSR | IC50 = 32 nM | Not Specified |
This table presents data for ghrelin and other non-peptidyl GHSR agonists to provide a comparative context for the anticipated binding affinity of this compound.
Intracellular Signaling Pathways
Upon activation by this compound, the ghrelin receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a cascade of intracellular events culminating in the release of growth hormone.
Gαq/11-PLC-IP3-Ca2+ Pathway
The activation of the Gαq/11 subunit by the this compound-bound GHSR leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical step in the signaling cascade that ultimately leads to the secretion of growth hormone from pituitary somatotrophs.
References
Emoghrelin: A Technical Guide to a Novel Ghrelin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin, an emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a naturally occurring compound isolated from Heshouwu (the root of Polygonum multiflorum).[1] This traditional Chinese medicinal herb has long been associated with anti-aging properties. Recent scientific investigations have revealed that this compound acts as a non-peptidyl agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[1] This finding has positioned this compound as a promising candidate for further research and development, particularly in therapeutic areas where ghrelin signaling is implicated, such as growth hormone deficiencies, appetite regulation, and metabolic disorders.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available data, and the experimental protocols used to characterize its activity.
Mechanism of Action: Ghrelin Receptor Agonism
The ghrelin receptor is a G protein-coupled receptor (GPCR) primarily known for its role in stimulating the release of growth hormone from the pituitary gland.[3] Upon activation by its endogenous ligand, ghrelin, or synthetic agonists like this compound, the receptor initiates a cascade of intracellular signaling events. While the precise signaling cascade activated by this compound has not been fully elucidated, the ghrelin receptor is known to couple to several G protein subtypes, including Gαq/11, Gαi/o, and Gα12/13.[4] The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in growth hormone secretion.[3][4]
Studies have demonstrated that the stimulatory effect of this compound on growth hormone secretion is inhibited by a known ghrelin receptor antagonist, [d-Arg(1), d-Phe(5), d-Trp(7,9), Leu(11)]-substance P, confirming that its mechanism of action is mediated through the ghrelin receptor.[1]
Quantitative Data
Currently, specific quantitative data on the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound for the ghrelin receptor are not available in the peer-reviewed literature. The primary study on this compound describes its effect on growth hormone secretion as "dose-dependent" but does not provide specific metrics.[1] For comparative purposes, the table below includes data for other well-characterized ghrelin receptor agonists.
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| This compound | Rat Ghrelin Receptor | Growth Hormone Secretion | Not Reported | Not Reported | Not Reported | [1] |
| Ghrelin (human) | Human Ghrelin Receptor | Competitive Binding | 0.53 ± 0.03 | - | - | [5] |
| GHRP-6 | Rat Ghrelin Receptor | Growth Hormone Secretion | Not Reported | Not Reported | Compared to this compound | [1] |
| MK-0677 | Human Ghrelin Receptor | Competitive Binding | - | 1.3 | - |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]
Isolation and Identification of this compound
-
Source Material: Raw roots of Polygonum multiflorum (Heshouwu).
-
Extraction: The raw roots are extracted with methanol.
-
Purification: The methanol extract is subjected to separation and purification techniques to isolate the major ingredients.
-
Identification: The purified compound, emodin-8-O-(6'-O-malonyl)-glucoside (this compound), is identified and characterized.
In Vitro Growth Hormone Secretion Assay
-
Cell Model: Primary anterior pituitary cells from rats.
-
Cell Culture: Anterior pituitary glands are collected from male Sprague-Dawley rats. The glands are minced and enzymatically dispersed to obtain a single-cell suspension. The cells are then cultured in a suitable medium.
-
Treatment: Cultured pituitary cells are treated with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M) or a positive control such as Growth Hormone-Releasing Hormone-6 (GHRP-6).[1]
-
Incubation: The cells are incubated for a defined period to allow for the stimulation of growth hormone secretion.
-
Quantification: The concentration of growth hormone in the culture medium is quantified using a specific bioassay or immunoassay.[6]
-
Antagonist Co-treatment: To confirm receptor-mediated effects, cells are co-incubated with this compound and a ghrelin receptor antagonist. A reduction in growth hormone secretion in the presence of the antagonist indicates a receptor-specific mechanism.[1]
Cytotoxicity Assay
-
Purpose: To assess the potential toxic effects of this compound on the cells used in the bioassay.
-
Methodology: Rat primary anterior pituitary cells are incubated with a range of this compound concentrations (e.g., 10⁻⁷ to 10⁻⁴ M).[1] Cell viability is then assessed using a standard method, such as the MTT assay or trypan blue exclusion. The absence of significant cell death indicates that the observed effects on growth hormone secretion are not due to cytotoxicity.[1]
Molecular Docking
-
Objective: To predict the binding mode of this compound to the ghrelin receptor.
-
Software: Molecular docking software is used to simulate the interaction between this compound and a 3D model of the ghrelin receptor.[1][7]
-
Procedure: A homology model of the ghrelin receptor is generated. The 3D structure of this compound is then docked into the putative binding pocket of the receptor model. The resulting poses are analyzed to identify potential key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[1][8]
Visualizations
Signaling Pathways
Caption: Ghrelin receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a novel, naturally derived ghrelin receptor agonist with demonstrated activity in stimulating growth hormone secretion in vitro.[1] Its non-peptidyl nature makes it an attractive candidate for development as an orally bioavailable therapeutic. However, the current body of literature lacks detailed quantitative pharmacological data, which is a critical next step for advancing its development.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinity (Ki), potency (EC50), and efficacy (Emax) of this compound at the ghrelin receptor using radioligand binding and functional assays.
-
In Vivo Efficacy: Evaluating the effects of this compound on growth hormone levels, appetite, and other metabolic parameters in animal models.
-
Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Selectivity Profiling: Assessing the binding of this compound to other receptors to determine its selectivity and potential off-target effects.
A thorough investigation of these aspects will be essential to fully understand the therapeutic potential of this compound and to guide its journey from a promising natural product to a potential clinical candidate.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Emoghrelin: A Novel Ghrelin Receptor Agonist from Polygonum multiflorum (Heshouwu)
An In-depth Technical Guide on its Discovery, Isolation, and Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: Polygonum multiflorum, commonly known as Heshouwu, is a traditional Chinese medicine with a long history of use for its anti-aging properties.[1][2] Recent research has led to the discovery and isolation of a novel compound, Emoghrelin, from the raw roots of this plant.[1][3] this compound, identified as emodin-8-O-(6'-O-malonyl)-glucoside, has been demonstrated to be a potent non-peptidyl agonist of the ghrelin receptor (GHSR), stimulating the secretion of growth hormone.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and illustrations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Significance
This compound is a unique emodin derivative found in raw Polygonum multiflorum.[1][3] Its discovery is significant as it provides a potential molecular basis for the traditional anti-aging claims of Heshouwu.[1][4] The therapeutic effects of raw Heshouwu on age-related conditions bear a resemblance to the anti-aging effects induced by growth hormone release, which is stimulated by the hormone ghrelin.[1] this compound acts as a ghrelin mimetic, activating the growth hormone secretagogue receptor (GHSR) to induce growth hormone secretion.[3][5][6] This positions this compound as a promising candidate for further research and development as a natural, non-peptidyl therapeutic agent for age-related decline and other conditions where ghrelin signaling is beneficial.
Physicochemical Properties and Quantitative Data
The key quantitative data for this compound are summarized in the table below. This data is crucial for the replication of experiments and for understanding the compound's potency and activity.
| Parameter | Value | Reference |
| Molecular Formula | C28H28O15 | [3] |
| CAS Number | 928262-58-2 | [7] |
| Effective Concentration for GH release | 10⁻⁶ M | [1] |
| Cytotoxicity | No apparent cytotoxicity observed at 10⁻⁷–10⁻⁴ M | [1] |
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the characterization of its biological activity.
The isolation of this compound involves a multi-step process combining solvent extraction and chromatographic techniques.
Protocol:
-
Extraction:
-
Powdered raw roots of Polygonum multiflorum are extracted with methanol under reflux.
-
The combined extracts are concentrated in vacuo to yield a crude syrup.
-
-
Solvent Partitioning:
-
The methanol extract is partitioned between n-hexane and water to remove non-polar compounds.
-
The aqueous layer is then further partitioned with ethyl acetate to separate compounds of intermediate polarity.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction, which contains this compound, is subjected to column chromatography on a silica gel column.
-
A gradient elution system of chloroform and methanol is used to separate the fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions containing the compound of interest are pooled and further purified by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
-
Structural Elucidation:
-
The chemical structure of the purified compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
-
This protocol describes the cell-based assay used to determine the biological activity of this compound on growth hormone secretion.
Protocol:
-
Primary Pituitary Cell Culture:
-
Anterior pituitary glands are collected from rats.
-
The tissue is enzymatically dissociated to obtain a single-cell suspension.
-
Cells are plated in culture wells and maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability Assay:
-
Before testing for activity, the cytotoxicity of this compound is assessed using a standard cell viability assay, such as the MTT or CCK-8 assay, to determine the non-toxic concentration range.[8]
-
-
Growth Hormone Secretion Assay:
-
Cultured pituitary cells are washed and then incubated with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M).
-
A known ghrelin analog, such as GHRP-6, is used as a positive control.
-
A vehicle control (e.g., DMSO) is also included.
-
After the incubation period, the cell culture medium is collected.
-
-
Quantification of Growth Hormone:
-
The concentration of growth hormone in the collected medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for rat growth hormone.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in this compound research.
Caption: this compound-activated ghrelin receptor signaling pathway.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ç½åå è½½ä¸ããã [tmrjournals.com]
- 5. This compound | GHSR | TargetMol [targetmol.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. Polygonum multiflorum extract support hair growth by elongating anagen phase and abrogating the effect of androgen in cultured human dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]
Emoghrelin: A Technical Guide to its Growth Hormone Secretagogue Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emoghrelin, a novel non-peptidyl small molecule, has been identified as a potent and selective agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor. Isolated from the traditional Chinese medicinal herb Polygonum multiflorum (He Shou Wu), this compound presents a promising avenue for the development of therapeutics targeting growth hormone deficiencies and related conditions. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's activity, including its mechanism of action, quantitative bioactivity, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction to this compound
This compound is chemically identified as emodin-8-O-(6'-O-malonyl)-glucoside, a unique anthraquinone glycoside.[1] Its discovery stems from the ethnopharmacological relevance of Polygonum multiflorum, a plant with a long history of use in traditional medicine for its anti-aging properties.[1] The observation that the raw form of the herb, which contains this compound, was more effective than the processed version (where this compound is eliminated) in eliciting effects similar to growth hormone release prompted its isolation and characterization.[1]
Chemical Structure:
-
IUPAC Name: 5-hydroxy-2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-[[2-(carboxy)acetyl]oxymethyl]oxan-2-yl]oxy-7-methyl-9,10-anthracenedione
-
Molecular Formula: C₂₄H₂₂O₁₃
-
Molecular Weight: 518.42 g/mol
Mechanism of Action: GHSR1a Agonism
This compound exerts its biological effects by acting as a potent agonist for the GHSR1a receptor. The GHSR1a is a G protein-coupled receptor (GPCR) primarily expressed in the anterior pituitary and hypothalamus, and it is the endogenous receptor for the hormone ghrelin.[1] The binding of an agonist to GHSR1a initiates a cascade of intracellular signaling events, culminating in the secretion of growth hormone (GH) from the pituitary somatotrophs.
Binding to GHSR1a
Molecular docking studies have indicated that this compound fits adequately into the binding pocket of the GHSR1a receptor.[1] This interaction is believed to be analogous to that of other non-peptidyl growth hormone secretagogues. While specific high-resolution crystal structures of the this compound-GHSR1a complex are not yet available, computational models suggest key interactions with specific amino acid residues within the transmembrane domain of the receptor.
Intracellular Signaling Pathways
Upon activation by an agonist like this compound, the GHSR1a receptor couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates the following signaling cascade:
-
Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Stimulation of Growth Hormone Release: The elevated intracellular Ca²⁺ levels and the activation of PKC are the primary drivers for the fusion of GH-containing vesicles with the plasma membrane, resulting in the pulsatile release of growth hormone.
Signaling Pathway of this compound-Induced Growth Hormone Secretion
Caption: this compound activates the GHSR1a receptor, leading to a signaling cascade that results in growth hormone secretion.
Quantitative Data on Bioactivity
The primary evidence for this compound's growth hormone secretagogue activity comes from in vitro studies using primary cultures of rat anterior pituitary cells.[1]
Dose-Dependent Stimulation of Growth Hormone Release
This compound has been shown to stimulate the secretion of growth hormone in a dose-dependent manner.[1] However, the specific quantitative data from the dose-response curve, including the EC₅₀ value, have not been detailed in the currently available literature. For illustrative purposes, a representative table format for such data is provided below.
Table 1: Representative Dose-Response of a Non-Peptidyl GHSR1a Agonist on Growth Hormone Secretion from Rat Anterior Pituitary Cells
| Concentration (M) | Mean GH Concentration (ng/mL) ± SEM |
| Control (0) | Data Point |
| 10⁻⁹ | Data Point |
| 10⁻⁸ | Data Point |
| 10⁻⁷ | Data Point |
| 10⁻⁶ | Data Point |
| 10⁻⁵ | Data Point |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Cytotoxicity Profile
This compound has been demonstrated to have no apparent cytotoxicity in the concentration range of 10⁻⁷ to 10⁻⁴ M.[1]
Table 2: Cytotoxicity of this compound
| Concentration (M) | Cell Viability (%) |
| 10⁻⁷ | No significant decrease |
| 10⁻⁶ | No significant decrease |
| 10⁻⁵ | No significant decrease |
| 10⁻⁴ | No significant decrease |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound's activity.
Primary Rat Anterior Pituitary Cell Culture
This protocol is essential for obtaining the primary cells used in the growth hormone secretion assay.
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// Edges start -> wash1; wash1 -> mince; mince -> enzymatic_digestion; enzymatic_digestion -> dissociation; dissociation -> filtration; filtration -> centrifugation; centrifugation -> plating; plating -> incubation1; incubation1 -> treatment; treatment -> incubation2; incubation2 -> collection; collection -> assay; assay -> end; }
References
Emoghrelin: A Technical Overview of Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoghrelin, a unique emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl agonist of the ghrelin receptor.[1] Isolated from the traditional Chinese medicinal herb Heshouwu (Polygonum multiflorum), it has demonstrated the ability to stimulate growth hormone (GH) secretion in vitro by activating the ghrelin receptor.[1] This technical guide provides a comprehensive overview of the currently available information on this compound, with a focus on its pharmacokinetics, bioavailability, and mechanism of action. It is important to note that, at present, there is a lack of publicly available in vivo pharmacokinetic and bioavailability data for this compound. This document summarizes the existing knowledge, details the experimental protocols used to assess its bioactivity, and visualizes its signaling pathway to support further research and development.
Core Compound Characteristics
While comprehensive pharmacokinetic data is not available, the fundamental properties of this compound are summarized below.
| Property | Description | Source |
| Compound Name | This compound | [1] |
| Chemical Name | Emodin-8-O-(6'-O-malonyl)-glucoside | [1] |
| Chemical Formula | C24H22O13 | [2][3] |
| Molecular Weight | 518.42 g/mol | [2][3] |
| Source | Isolated from the root of Polygonum multiflorum (Heshouwu) | [1] |
| Mechanism of Action | Agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor, GHS-R1a) | [1] |
| Demonstrated Biological Activity | Stimulates growth hormone secretion from rat primary anterior pituitary cells in a dose-dependent manner. | [1] |
| Pharmacokinetics & Bioavailability | No data available from published studies. |
Pharmacokinetics and Bioavailability
Currently, there are no published studies detailing the in vivo pharmacokinetics (including absorption, distribution, metabolism, and excretion) or the oral bioavailability of this compound in animal models or humans. Further research is required to establish these critical parameters.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by acting as an agonist on the ghrelin receptor (GHS-R1a), a G-protein coupled receptor.[1] The binding of an agonist like this compound to GHS-R1a initiates a cascade of intracellular signaling events. The ghrelin receptor is known to couple to multiple G-protein subtypes, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of various downstream pathways.[4][5]
The canonical pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC).[5] PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key step in the stimulation of growth hormone secretion from pituitary somatotrophs.[5]
This compound signaling pathway via the GHS-R1a receptor.
Experimental Protocols
The primary bioactivity of this compound was determined using an in vitro growth hormone secretion assay with primary anterior pituitary cells from rats.[1] The detailed methodology is outlined below.
Growth Hormone Secretion Assay
Objective: To determine the effect of this compound on growth hormone secretion in rat primary anterior pituitary cells.
Materials and Methods:
-
Cell Culture:
-
Primary anterior pituitary cells were prepared from male Sprague-Dawley rats.
-
The pituitary glands were dissected and enzymatically dispersed to obtain a single-cell suspension.[6]
-
Cells were cultured in a suitable medium, such as Minimal Essential Medium (MEM), supplemented with fetal calf serum.[7]
-
-
Treatment:
-
After a period of stabilization in culture, the cells were treated with varying concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁴ M).[1]
-
A synthetic ghrelin analog, such as Growth Hormone-Releasing Peptide-6 (GHRP-6), was used as a positive control.[1]
-
To confirm the involvement of the ghrelin receptor, a ghrelin receptor antagonist, such as [d-Arg¹, d-Phe⁵, d-Trp⁷⁹, Leu¹¹]-substance P, was co-administered with this compound in some experimental groups.[1]
-
-
Sample Collection and Analysis:
Expected Outcome: An increase in the concentration of growth hormone in the culture medium of cells treated with this compound, indicating a stimulatory effect on GH secretion. This effect should be dose-dependent and inhibited by the presence of a ghrelin receptor antagonist.
Experimental workflow for the GH secretion assay.
Future Directions
The discovery of this compound as a non-peptidyl ghrelin agonist presents a promising avenue for therapeutic development.[1] However, a significant gap in knowledge exists regarding its pharmacokinetic profile and bioavailability. Future research should prioritize in vivo studies in relevant animal models to determine key pharmacokinetic parameters such as:
-
Absorption: Rate and extent of absorption after oral and intravenous administration.
-
Distribution: Tissue distribution and blood-brain barrier permeability.
-
Metabolism: Identification of major metabolic pathways and metabolites.
-
Excretion: Routes and rates of elimination.
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.
A thorough understanding of these parameters is essential for evaluating the therapeutic potential of this compound and for designing future preclinical and clinical studies.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emodin 8-O-β-D-(6’-O-Malonylglucoside) | 928262-58-2 [chemicalbook.com]
- 3. Emodin 8-O-β-D-(6’-O-Malonylglucoside) | CymitQuimica [cymitquimica.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth hormone assays: current methodologies and their limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Emoghrelin on Pituitary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin is a novel, non-peptidyl small molecule identified as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] Isolated from Polygonum multiflorum (Heshouwu), a traditional Chinese medicinal herb, this compound has garnered interest for its potential therapeutic applications in conditions associated with growth hormone deficiency and metabolic disorders.[1] This technical guide provides a comprehensive overview of the in vitro studies of this compound on pituitary cells, focusing on its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Presentation
While direct quantitative dose-response data for this compound from peer-reviewed publications is not publicly available at this time, the primary literature describes its activity as being dose-dependent and comparable to the well-characterized synthetic ghrelin mimetic, GHRP-6.[1] To provide a quantitative context for the expected efficacy of a potent GHSR agonist, the following tables summarize representative data for GHRP-6 on primary rat pituitary cells. This data is intended to serve as a benchmark for researchers investigating this compound.
Table 1: In Vitro Efficacy of GHRP-6 on Growth Hormone (GH) Release from Rat Pituitary Cells
| Compound | Cell Type | Parameter | Value | Reference |
| GHRP-6 | Primary Rat Pituitary Cells | EC50 for GH Release | Not explicitly stated, but significant stimulation observed at 10⁻⁸ M to 10⁻⁶ M | [3] |
| GHRP-6 | Primary Rat Pituitary Cells | Maximal GH Release | ~185% of control at 1 µM | [4] |
Table 2: Cytotoxicity of this compound
| Compound | Cell Type | Concentration Range | Observation | Reference |
| This compound | Rat Primary Anterior Pituitary Cells | 10⁻⁷ M - 10⁻⁴ M | No apparent cytotoxicity | [1] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments to characterize the in vitro effects of this compound on pituitary cells, based on established procedures for ghrelin and its mimetics.
Primary Anterior Pituitary Cell Culture
This protocol describes the isolation and culture of primary anterior pituitary cells from rats, which are the primary in vitro model for studying the direct effects of secretagogues on somatotrophs.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Collagenase (Type I)
-
DNase I
-
Hank's Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
Centrifuge
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Euthanize rats according to approved animal care and use protocols.
-
Aseptically dissect the pituitary glands and separate the anterior lobes.
-
Mince the anterior pituitary tissue into small fragments.
-
Digest the tissue fragments in DMEM containing collagenase and DNase I for 1-2 hours at 37°C with gentle agitation.
-
Disperse the cells by gentle pipetting and filter through a cell strainer to remove undigested tissue.
-
Wash the cells with DMEM supplemented with 10% FBS and centrifuge.
-
Resuspend the cell pellet in culture medium (e.g., DMEM with 10% FBS, 2.5% HS, and penicillin-streptomycin) and determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate) and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow the cells to adhere and recover for 48-72 hours before initiating experiments.
In Vitro Growth Hormone (GH) Secretion Assay
This assay quantifies the amount of GH released from cultured pituitary cells in response to this compound treatment.
Materials:
-
Cultured primary anterior pituitary cells
-
Serum-free DMEM
-
This compound (and other test compounds, e.g., ghrelin, GHRP-6, GHSR antagonist)
-
Bovine Serum Albumin (BSA)
-
Enzyme-linked immunosorbent assay (ELISA) or Radioimmunoassay (RIA) kit for rat GH
Procedure:
-
After the initial culture period, wash the pituitary cells with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours to establish a basal secretion rate.
-
Aspirate the pre-incubation medium and replace it with fresh serum-free DMEM containing various concentrations of this compound or control vehicles. For antagonist studies, pre-incubate with the antagonist before adding this compound.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
-
Quantify the concentration of GH in the supernatant using a specific ELISA or RIA kit according to the manufacturer's instructions.
-
Normalize the GH secretion to the total protein content or cell number per well.
Signaling Pathway Analysis: Western Blotting for Phosphorylated Proteins
This protocol is used to investigate the intracellular signaling pathways activated by this compound, such as the phosphorylation of key kinases.
Materials:
-
Cultured primary anterior pituitary cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and serum-starve pituitary cells as described above.
-
Treat the cells with this compound at various concentrations for specific time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells with ice-cold lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound in pituitary cells and a typical experimental workflow for its in vitro characterization.
Caption: this compound signaling pathway in pituitary somatotrophs.
Caption: Experimental workflow for in vitro characterization.
Conclusion
This compound represents a promising non-peptidyl ghrelin mimetic that directly stimulates growth hormone secretion from anterior pituitary cells through the activation of the GHSR.[1] While detailed quantitative data on its potency and efficacy are still emerging, the established protocols and known signaling pathways for ghrelin mimetics provide a solid framework for its continued investigation. The methodologies and conceptual diagrams presented in this guide are intended to facilitate further research into the therapeutic potential of this compound for researchers, scientists, and drug development professionals in the field of endocrinology and metabolic diseases.
References
- 1. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Hexarelin, a novel GHRP-6 analog, stimulates growth hormone (GH) release in a GH-secreting rat cell line (GH1) insensitive to GH-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin: A Technical Guide to its Potential Therapeutic Applications
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emoghrelin, a unique emodin derivative isolated from the traditional Chinese medicinal herb Heshouwu (Polygonum multiflorum), has emerged as a promising non-peptidyl small molecule agonist of the ghrelin receptor (GHSR1a).[1] Its ability to stimulate growth hormone (GH) secretion in a dose-dependent manner positions it as a potential therapeutic agent for a range of clinical conditions where ghrelin signaling is implicated, including growth hormone deficiency, cachexia, and gastroparesis.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains limited, this document leverages data from other ghrelin agonists to provide a framework for its continued investigation and development.
Introduction to this compound
This compound is chemically identified as emodin-8-O-(6'-O-malonyl)-glucoside.[1] It was isolated from raw Heshouwu, an herb with noted anti-aging properties in traditional medicine. The therapeutic effects of raw Heshouwu on aging-related conditions bear resemblance to the physiological effects induced by ghrelin, the endogenous "hunger hormone."[1] This observation prompted the investigation of its components for ghrelin-like activity, leading to the discovery of this compound.
Chemical Structure:
Initial studies have shown that this compound does not exhibit apparent cytotoxicity at concentrations ranging from 10⁻⁷ to 10⁻⁴ M.[1]
Mechanism of Action: Ghrelin Receptor Agonism
This compound exerts its biological effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHSR1a), the endogenous receptor for ghrelin.[1] The GHSR1a is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus, but also found in other tissues.[6][7]
Binding to the Ghrelin Receptor
Molecular modeling and docking studies suggest that this compound can fit into and interact with the binding pocket of the ghrelin receptor, similar to synthetic ghrelin analogs like GHRP-6.[1] While quantitative binding affinity data (e.g., Ki or Kd values) for this compound are not yet published, its demonstrated biological activity implies a functional interaction.
Intracellular Signaling Pathways
Activation of the GHSR1a by an agonist like this compound can trigger multiple downstream signaling cascades. The primary pathway linked to growth hormone secretion involves the Gαq/11 protein.[8][9]
-
Gαq/11 Pathway Activation: Upon agonist binding, GHSR1a activates the Gαq/11 subunit.
-
Phospholipase C (PLC) Stimulation: Activated Gαq/11 stimulates phospholipase C.
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[8][9]
-
Growth Hormone Release: The increase in intracellular Ca²⁺ concentration in pituitary somatotrophs is a key trigger for the fusion of GH-containing vesicles with the cell membrane and the subsequent secretion of growth hormone.[10]
Additionally, GHSR1a activation can also involve other signaling pathways, such as the β-arrestin pathway, which can modulate receptor internalization and ERK phosphorylation.[8] The specific pathways activated by this compound have not been experimentally delineated but are presumed to follow the canonical Gαq/11 pathway for GH release.
Figure 1. Proposed signaling pathway for this compound-induced growth hormone secretion.
Quantitative Data
Specific quantitative data on this compound's potency and efficacy are limited. The table below summarizes the available information and provides a comparative context with other ghrelin agonists.
| Parameter | This compound | GHRP-6 (Comparator) | Anamorelin (Comparator) |
| Target | Ghrelin Receptor (GHSR1a) | Ghrelin Receptor (GHSR1a) | Ghrelin Receptor (GHSR1a) |
| Chemical Class | Anthraquinone Glycoside | Synthetic Peptide | Non-peptidyl Small Molecule |
| Binding Affinity (Ki) | Not Reported | Not Reported in[1] | Not Reported in[11] |
| EC₅₀ (GH Release) | Dose-dependent stimulation observed[1] | Dose-dependent stimulation observed[1] | Stimulates GH release in vitro[11] |
| Cytotoxicity | No apparent cytotoxicity at 10⁻⁷-10⁻⁴ M[1] | Not Reported | Not Reported |
| In Vivo Efficacy | Not Reported | Stimulates GH release in vivo | Increases food intake, body weight, and GH levels in rats[11] |
Potential Therapeutic Applications
Based on its function as a ghrelin receptor agonist, this compound has potential therapeutic utility in several clinical areas.
Growth Hormone Deficiency (GHD)
The primary demonstrated effect of this compound is the stimulation of GH secretion.[1] This makes it a potential candidate for the diagnosis and treatment of GHD. Synthetic ghrelin mimetics are known to be potent GH secretagogues.[4][12] An orally active small molecule like this compound could offer a significant advantage over injectable therapies.
Cachexia
Cachexia, the severe wasting of muscle and fat, is common in chronic diseases like cancer, chronic heart failure, and COPD. Ghrelin and its agonists have been investigated for their potential to counteract cachexia by increasing appetite, food intake, and promoting an anabolic state through GH and IGF-1 stimulation.[3][13][14] this compound's ghrelin-mimetic properties make it a logical candidate for this indication.
Gastroparesis
Ghrelin has prokinetic effects on the gastrointestinal tract, accelerating gastric emptying.[2][15] Several ghrelin receptor agonists, such as Relamorelin (RM-131), have been evaluated in clinical trials for diabetic gastroparesis, showing improvements in gastric emptying and symptoms like nausea and vomiting.[2][16] As a ghrelin agonist, this compound could potentially offer a new therapeutic option for this debilitating condition.
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound have not been fully published. However, based on the initial study and established methodologies for other ghrelin agonists, the following protocols can be outlined.
In Vitro Evaluation of GH Secretion from Primary Pituitary Cells
This protocol is based on the methodology used in the foundational study on this compound.[1]
Figure 2. Workflow for assessing this compound-induced growth hormone secretion.
Methodology:
-
Cell Isolation and Culture:
-
Anterior pituitary glands are aseptically removed from male Sprague-Dawley rats.
-
The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin and DNase I) to obtain a single-cell suspension.
-
Cells are washed and plated in culture wells coated with an appropriate matrix (e.g., poly-L-lysine) in a suitable culture medium (e.g., DMEM with fetal bovine serum).
-
Cells are allowed to attach and recover for 48-72 hours.
-
-
Growth Hormone Secretion Assay:
-
The culture medium is replaced with a serum-free medium for a pre-incubation period.
-
Cells are then treated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) or a vehicle control. A positive control, such as GHRP-6, should be included.
-
For antagonist studies, cells are pre-incubated with a specific ghrelin receptor antagonist (e.g., [d-Arg¹, d-Phe⁵, d-Trp⁷⁹, Leu¹¹]-substance P) before the addition of this compound.[1]
-
After a defined incubation period (e.g., 4 hours), the culture supernatant is collected.
-
-
GH Quantification:
-
The concentration of rat growth hormone in the collected supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Ghrelin Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the GHSR1a.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably overexpressing the human GHSR1a (e.g., HEK293 or CHO cells).
-
Homogenize cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ghrelin ligand (e.g., ¹²⁵I-His-Ghrelin).
-
Add increasing concentrations of unlabeled this compound to compete for binding with the radioligand.
-
Incubate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate bound from free radioligand by rapid filtration through a filter mat.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies
This protocol describes a potential in vivo study in a rodent model to assess the pharmacokinetic profile of this compound and its effect on circulating GH levels.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats. Cannulate the jugular vein for serial blood sampling.
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to a separate group to determine bioavailability.
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Calculate key PK parameters: Cmax, Tmax, AUC, half-life (t₁/₂), and oral bioavailability.
-
-
Pharmacodynamic (PD) Study:
-
In parallel with the PK study, measure plasma growth hormone concentrations in the collected samples using an ELISA.
-
Correlate the plasma concentrations of this compound with the changes in GH levels over time to establish a PK/PD relationship.
-
Conclusion and Future Directions
This compound is a novel, naturally derived small molecule with demonstrated ghrelin receptor agonist activity. Its ability to stimulate growth hormone secretion in vitro suggests a significant therapeutic potential for conditions such as growth hormone deficiency, cachexia, and gastroparesis. However, the development of this compound as a clinical candidate is in its infancy and requires a comprehensive preclinical evaluation.
Key future research should focus on:
-
Quantitative In Vitro Pharmacology: Determining the binding affinity (Ki) and functional potency (EC₅₀) of this compound at the ghrelin receptor and assessing its activity on downstream signaling pathways.
-
In Vivo Efficacy: Conducting studies in relevant animal models of GHD, cachexia, and gastroparesis to demonstrate in vivo efficacy.
-
Pharmacokinetics and Safety: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, along with comprehensive toxicology studies.
The data and protocols outlined in this guide provide a solid foundation for the continued investigation of this compound. Its unique non-peptidyl structure and natural origin make it an attractive candidate for development into a novel, orally bioavailable therapeutic for a range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic applications of ghrelin agonists in the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Teaghrelins, unique acylated flavonoid tetraglycosides in Chin-shin oolong tea, are putative oral agonists of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methodological considerations for ghrelin isoforms assay in clinical evaluation in anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Pharmacokinetics and Bioavailability of the GnRH Analogs in the Form of Solution and Zn2+-Suspension After Single Subcutaneous Injection in Female Rats | springermedizin.de [springermedizin.de]
- 12. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel mechanism of ghrelin therapy for cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Pharmacokinetics and pharmacodynamic effects of an oral ghrelin agonist in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Emoghrelin in Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for interventions that mitigate the effects of aging is a cornerstone of modern biomedical research. Among the myriad of molecular targets, the ghrelin receptor (GHSR-1a) has emerged as a promising candidate due to its multifaceted role in metabolism, inflammation, and cellular homeostasis. Emoghrelin, a unique emodin derivative, has been identified as a non-peptidyl agonist of the ghrelin receptor, suggesting its potential as an anti-aging therapeutic. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its putative role in anti-aging research. We delve into the intricate signaling pathways activated by ghrelin mimetics, present available quantitative data, and outline detailed experimental protocols for its study. Furthermore, this document includes visualizations of key signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound and the Ghrelin System
Ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor 1a (GHSR-1a).[1] Its functions extend beyond the stimulation of growth hormone release to include appetite regulation, glucose metabolism, and modulation of inflammatory processes.[2] The ghrelin signaling system is a key player in the body's response to caloric restriction, a well-established intervention for extending lifespan in various organisms.[3]
This compound, an emodin-8-O-(6'-O-malonyl)-glucoside, is a naturally occurring compound isolated from the root of Polygonum multiflorum (Heshouwu), a herb used in traditional Chinese medicine for its anti-aging properties.[4] Research has demonstrated that this compound acts as a ghrelin mimetic, stimulating growth hormone secretion through the activation of the ghrelin receptor.[4] This positions this compound as a molecule of significant interest in the field of anti-aging research.
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by binding to and activating the GHSR-1a, a G-protein coupled receptor (GPCR). The activation of GHSR-1a initiates a complex network of intracellular signaling pathways that are tissue- and cell-type dependent.[5] The primary signaling cascades are mediated by Gαq/11, Gαi/o, and β-arrestin.[1][6]
Gαq/11-Mediated Pathway
Upon ligand binding, GHSR-1a coupling to Gαq/11 proteins activates phospholipase C (PLC).[2][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which in turn activates various downstream effectors including protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[1][8] CaMKK2 is a key upstream kinase for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]
Gαi/o-Mediated Pathway
Activation of the Gαi/o pathway by GHSR-1a leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] This pathway can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of protein kinase B (Akt) and other downstream effectors involved in cell survival and metabolism.[1]
β-Arrestin-Mediated Pathway
Ligand-induced GHSR-1a activation also recruits β-arrestins, which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway and receptor internalization, a process that modulates the duration and intensity of signaling.[1][10]
This compound's Putative Role in Anti-Aging
The anti-aging effects of ghrelin signaling, and by extension this compound, are thought to be mediated through the activation of key cellular pathways that combat age-related decline. These include the activation of Sirtuin 1 (SIRT1) and the induction of autophagy.
Activation of SIRT1
SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and longevity.[11] Studies have shown that ghrelin signaling can increase SIRT1 activity.[12][13] The activation of the ghrelin receptor can lead to an increase in intracellular cAMP, which in turn activates the cAMP response element-binding protein (CREB).[12] Activated CREB can then upregulate the expression of SIRT1. Furthermore, the ghrelin-mediated activation of AMPK can also lead to an increase in the NAD+/NADH ratio, which allosterically activates SIRT1.[13]
Induction of Autophagy
Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates, the accumulation of which is a hallmark of aging.[14][15] Ghrelin has been shown to promote autophagy.[16] The activation of AMPK by ghrelin signaling is a key trigger for autophagy.[17] AMPK can directly phosphorylate and activate key components of the autophagy machinery, such as ULK1. Additionally, ghrelin can stimulate autophagy in the hypothalamus via neuropeptide Y (NPY).[16]
Quantitative Data on this compound
To date, published quantitative data on this compound is limited. The primary study on this compound provides the following key findings.[4]
| Parameter | Observation | Concentration Range | Reference |
| Cytotoxicity | No apparent cytotoxicity in rat primary anterior pituitary cells. | 10⁻⁷ - 10⁻⁴ M | [4] |
| Growth Hormone (GH) Secretion | Stimulated GH secretion in a dose-dependent manner in rat primary anterior pituitary cells. | Not specified | [4] |
| Receptor Antagonism | Stimulation of GH secretion was inhibited by a ghrelin receptor antagonist. | Not specified | [4] |
Further research is required to establish a detailed dose-response curve for this compound's effect on GH secretion and its activation of downstream signaling pathways.
Experimental Protocols for Studying this compound
The following are detailed methodologies for key experiments to characterize the activity of this compound and other ghrelin mimetics.
Cell-Based Ghrelin Receptor Activation Assay (Calcium Flux)
This assay measures the increase in intracellular calcium concentration following GHSR-1a activation, primarily through the Gαq pathway.
Materials:
-
HEK293 cells stably expressing human GHSR-1a.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound stock solution (in DMSO).
-
Ghrelin (positive control).
-
GHSR-1a antagonist (e.g., [D-Arg¹, D-Phe⁵, D-Trp⁷⁹, Leu¹¹]-Substance P).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed GHSR-1a expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO₂.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound, ghrelin, and the antagonist in assay buffer.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Establish a baseline fluorescence reading for each well.
-
Inject the test compounds (this compound, ghrelin, or antagonist followed by agonist) into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to the maximum response induced by the positive control (ghrelin). Plot the normalized response against the log of the compound concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the ERK pathway, which can be mediated by β-arrestin or G-protein signaling.
Materials:
-
Cells expressing GHSR-1a (e.g., HEK293 or A549 cells).[18]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound or ghrelin for a specified time (e.g., 5-15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
AMPK Activity Assay
This protocol describes a method to measure the phosphorylation of AMPK as a surrogate for its activity.[19]
Materials:
-
Tissue or cell lysates.
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.
-
Other materials for Western blotting as described in section 5.2.
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates from samples treated with this compound or control vehicle.
-
Western Blotting: Follow the Western blotting procedure as outlined in section 5.2, using primary antibodies against phospho-AMPKα (Thr172) and total-AMPKα.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AMPKα signal to the total-AMPKα signal. An increase in this ratio indicates AMPK activation.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-aging therapeutic. Its ability to activate the ghrelin receptor and subsequently modulate key longevity pathways, such as SIRT1 and autophagy, warrants further investigation. The immediate research priorities should focus on a more detailed characterization of its pharmacological properties, including its binding affinity, potency, and efficacy at the ghrelin receptor. Elucidating the precise downstream signaling pathways activated by this compound and quantifying its effects on SIRT1 activity and autophagic flux are crucial next steps. Ultimately, in vivo studies in animal models of aging will be necessary to validate the anti-aging potential of this compound and to assess its safety and efficacy. The development of non-peptidyl ghrelin agonists like this compound holds significant promise for the creation of novel therapies to promote healthy aging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased ghrelin signaling prolongs survival in mouse models of human aging through activation of sirtuin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Central Sirtuin 1/p53 Pathway Is Essential for the Orexigenic Action of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relating aging and autophagy: a new perspective towards the welfare of human health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Ghrelin and Ghrelin Signaling in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ghrelin-AMPK Signaling Mediates the Neuroprotective Effects of Calorie Restriction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Cell Line Stably Expressing the Growth Hormone Secretagogue Receptor to Identify Crocin as a Ghrelin Agonist [mdpi.com]
- 19. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin: A Technical Guide to its Activation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoghrelin, a unique emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, is a non-peptidyl agonist of the ghrelin receptor (GHSR1a). Isolated from the traditional Chinese medicinal herb Polygonum multiflorum (Heshouwu), this compound has been shown to stimulate the secretion of growth hormone (GH) from primary anterior pituitary cells of rats.[1] This activity is mediated through its interaction with GHSR1a, a G protein-coupled receptor (GPCR) known for its complex and pleiotropic signaling capabilities. This technical guide provides a comprehensive overview of the cellular pathways activated by the ghrelin receptor and, by extension, the presumed mechanism of action for this compound. It includes a summary of the key signaling cascades, detailed methodologies for relevant in vitro assays, and visual representations of these pathways to support further research and drug development efforts in the field of ghrelin mimetics.
Introduction to this compound
This compound was identified as a key bioactive component of raw Heshouwu, an herb with traditional anti-aging applications.[1] Its discovery as a ghrelin mimetic provides a potential link between the herb's traditional use and a modern understanding of hormonal regulation. As a non-peptidyl agonist, this compound holds promise for the development of orally bioavailable therapeutics targeting the ghrelin system. The primary reported biological effect of this compound is the stimulation of growth hormone secretion in a dose-dependent manner, an effect that is inhibited by a known ghrelin receptor antagonist.[1]
Quantitative Data on Ghrelin Receptor Agonists
While the seminal study on this compound demonstrated its dose-dependent activity, specific quantitative metrics such as EC50, Ki, or Bmax values were not reported.[1] To provide a comparative context for researchers, the following table summarizes typical quantitative data for the endogenous ligand, ghrelin, and other synthetic agonists acting on the GHSR1a. These values are indicative of the potency and binding affinity that would be sought in the characterization of novel agonists like this compound.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Ghrelin | Calcium Mobilization | HEK293 cells expressing GHSR1a | EC50 | ~0.3 nM | [2] |
| Ghrelin | β-arrestin Recruitment | U2OS cells | EC50 | 8.5 ± 1.7 nM | [3] |
| L585 (non-peptide agonist) | β-arrestin Recruitment | U2OS cells | EC50 | 46.8 ± 16.9 nM | [3] |
| BIM-28131 (synthetic agonist) | GH Secretion | In vivo (mice) | - | More active than ghrelin | [4] |
| MK-0677 (Ibutamoren) | GH Release | In vivo (human) | - | Stimulates GH release | [5] |
Note: The half maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a biological response halfway between the baseline and the maximum response.[6][7] A lower EC50 value indicates a more potent compound.[7][8]
Core Cellular Signaling Pathways of the Ghrelin Receptor (GHSR1a)
This compound's activity is mediated through the ghrelin receptor, GHSR1a. This receptor is known to couple to several G protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary pathway associated with growth hormone secretion from pituitary somatotrophs is the Gαq/11 pathway. However, GHSR1a can also signal through Gαi/o, Gα12/13, and β-arrestin pathways, which may contribute to the diverse physiological effects of ghrelin and its mimetics.[3][9][10][11]
Gαq/11-Mediated Pathway: The Canonical Route for Growth Hormone Secretion
The most well-characterized pathway for ghrelin-induced growth hormone release involves the activation of the Gαq/11 subunit.[5][10][12][13] This cascade proceeds as follows:
-
Receptor Activation: this compound binds to and activates GHSR1a.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5][12][14]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC.
-
Growth Hormone Exocytosis: The rise in intracellular calcium is a primary trigger for the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in hormone secretion.
β-Arrestin-Mediated Pathway
In addition to G protein-dependent signaling, GHSR1a activation can lead to the recruitment of β-arrestins.[3][9][15] This pathway is crucial for receptor desensitization and internalization, but also initiates its own distinct signaling cascades. β-arrestin can act as a scaffold for various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[11] While the direct role of the β-arrestin pathway in this compound-induced GH secretion has not been elucidated, it is a key component of overall GHSR1a signaling.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and other ghrelin receptor agonists.
Primary Culture of Rat Anterior Pituitary Cells
This protocol is foundational for studying the direct effects of compounds on pituitary hormone secretion.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Horse serum
-
Penicillin-streptomycin solution
-
Trypsin (0.25%)
-
DNase I
-
Collagenase
-
HEPES buffer
-
Sterile dissection tools
-
Sterile culture plates (24-well)
Procedure:
-
Animal Euthanasia and Gland Collection: Euthanize rats according to institutional guidelines. Aseptically remove the pituitary glands and place them in cold, sterile DMEM.
-
Anterior Pituitary Isolation: Under a dissecting microscope, carefully separate the anterior pituitary from the posterior and intermediate lobes.
-
Tissue Dissociation:
-
Mince the anterior pituitary tissue into small fragments.
-
Incubate the fragments in a trypsin solution (0.25%) for 15-20 minutes at 37°C with gentle agitation.
-
Neutralize the trypsin with serum-containing medium and centrifuge the cell suspension at low speed.
-
Resuspend the cell pellet in a collagenase and DNase I solution and incubate for a further 30-45 minutes at 37°C.
-
Gently triturate the cell suspension with a sterile pipette to obtain a single-cell suspension.
-
-
Cell Plating:
-
Filter the cell suspension through a sterile nylon mesh to remove any remaining tissue clumps.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well in DMEM supplemented with 10% horse serum, 2.5% FBS, and penicillin-streptomycin.
-
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to adhere and recover for 48-72 hours before initiating experiments.[16][17]
Growth Hormone Secretion Assay
This assay quantifies the amount of growth hormone released from cultured pituitary cells in response to a test compound.
Materials:
-
Cultured rat anterior pituitary cells (from Protocol 4.1)
-
Serum-free DMEM
-
Test compounds (this compound, GHRP-6, etc.) dissolved in an appropriate vehicle
-
Ghrelin receptor antagonist (e.g., [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-substance P)
-
Bovine serum albumin (BSA)
-
Rat Growth Hormone Radioimmunoassay (RIA) or ELISA kit
-
Microcentrifuge tubes
Procedure:
-
Pre-incubation: After the recovery period, gently wash the cultured pituitary cells twice with serum-free DMEM.
-
Incubation with Test Compounds:
-
Add serum-free DMEM containing various concentrations of the test compound (e.g., this compound at 10^-7 to 10^-4 M) or vehicle control to the wells.
-
For antagonist studies, pre-incubate a subset of wells with the ghrelin receptor antagonist for 30 minutes before adding the agonist.
-
Incubate the plates for a defined period (e.g., 4 hours) at 37°C.[18]
-
-
Sample Collection: Carefully collect the culture medium from each well and transfer it to microcentrifuge tubes.
-
Sample Processing: Centrifuge the collected medium to pellet any detached cells and transfer the supernatant to a new tube.
-
Quantification of Growth Hormone:
-
Measure the concentration of growth hormone in the collected medium using a commercially available rat GH RIA or ELISA kit, following the manufacturer's instructions.
-
Normalize the amount of secreted GH to the total protein content of the cells in each well.
-
-
Data Analysis: Plot the concentration of secreted GH against the log concentration of the agonist to generate a dose-response curve.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium, a key event in the Gαq/11 pathway.
Materials:
-
HEK293 cells stably expressing GHSR1a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Probenecid
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing HEK293 cells into 96-well plates and allow them to grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Cell Washing: Gently wash the cells with HBSS containing probenecid to remove excess dye.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the plate reader's injector to add the test compound (this compound) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
Conclusion
This compound represents a promising non-peptidyl ghrelin receptor agonist with the potential for therapeutic development. Its ability to stimulate growth hormone secretion is a clear indicator of its interaction with GHSR1a. The cellular pathways activated by this receptor are complex, with the Gαq/11-PLC-Ca2+ cascade being the primary driver of GH release from the pituitary. Further research is required to fully elucidate the specific signaling signature of this compound, including its potential for biased agonism and the full spectrum of downstream pathways it may modulate. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel ghrelin mimetics.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. Explain what is EC50? [synapse.patsnap.com]
- 8. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ghrelin: Ghrelin as a Regulatory Peptide in Growth Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gαq/11-mediated intracellular calcium responses to retrograde flow in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Growth Hormone Secretagogues and the Regulation of Calcium Signaling in Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Putative β-Arrestin Superagonist of the Growth Hormone Secretagogue Receptor (GHSR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ghrelin stimulates adrenocorticotrophic hormone (ACTH) secretion by human ACTH-secreting pituitary adenomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Emoghrelin to the Ghrelin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the molecular docking of emoghrelin, a non-peptidyl agonist, to the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR) with significant therapeutic potential. This compound, an emodin derivative isolated from Polygonum multiflorum (Heshouwu), has been identified as a key ingredient responsible for some of the herb's traditional anti-aging effects, which it is thought to exert by stimulating growth hormone secretion via ghrelin receptor activation[1]. This document details the structural biology of the ghrelin receptor, its complex signaling pathways, and the computational and experimental methodologies required to characterize the interaction between this compound and GHSR. The guide includes detailed protocols for molecular docking, radioligand binding assays, and functional assays, alongside data presentation tables and mandatory visualizations of key processes to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction to the Ghrelin System
The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHSR1a), is a GPCR that plays a crucial role in a variety of physiological processes. These include the regulation of growth hormone secretion, appetite stimulation, energy homeostasis, and glucose metabolism[2][3]. The endogenous ligand for this receptor is ghrelin, a 28-amino acid peptide hormone predominantly produced by the stomach. A unique feature of ghrelin is the n-octanoylation of its serine-3 residue, a post-translational modification essential for its biological activity[4].
The ghrelin receptor is a highly attractive drug target for conditions such as growth hormone deficiency, obesity, and metabolic syndrome[4][5]. Consequently, the discovery and characterization of non-peptidyl agonists like this compound are of significant interest due to their potential for improved pharmacokinetic properties over peptide-based therapeutics[1].
This compound, or emodin-8-O-(6'-O-malonyl)-glucoside, has been shown to stimulate growth hormone release from rat primary anterior pituitary cells in a dose-dependent manner. This effect is inhibited by a known ghrelin receptor antagonist, indicating that this compound acts through this receptor[1]. Molecular modeling studies have further supported that this compound can fit within the binding pocket of the ghrelin receptor[1][6].
Structure of the Ghrelin Receptor
A detailed understanding of the three-dimensional structure of the ghrelin receptor is fundamental for molecular docking studies. Several high-resolution structures of the human ghrelin receptor in complex with different ligands have been solved using X-ray crystallography and cryo-electron microscopy, and are available in the Protein Data Bank (PDB).
| PDB ID | Method | Resolution (Å) | Ligand |
| 6KO5 | X-ray Diffraction | 3.30 | Antagonist |
| 7W2Z | Cryo-EM | - | Ghrelin |
| 7F9Y | Cryo-EM | 2.90 | Ghrelin |
| 7NA8 | Cryo-EM | 2.70 | Ghrelin and Ibutamoren |
These structures reveal a canonical seven-transmembrane (7TM) helical bundle characteristic of GPCRs. A key feature of the ghrelin receptor's ligand-binding pocket is its bifurcated nature, created by a salt bridge between E124 and R283[7][8]. This creates two distinct cavities within the binding site. Furthermore, a hydrophobic crevasse between transmembrane helices 6 and 7, rich in phenylalanine residues, is thought to be crucial for accommodating the acyl chain of ghrelin and is likely important for receptor activation[7][8].
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is known for its complex signaling profile, coupling to multiple G protein subtypes and exhibiting high constitutive activity (ligand-independent signaling)[3][9]. Upon agonist binding, GHSR can activate several downstream pathways:
-
Gαq/11 Pathway: This is considered the canonical signaling pathway for the ghrelin receptor. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a measurable event that is often used as a readout of receptor activation[3][10].
-
Gαi/o Pathway: The receptor can also couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This pathway is involved in some of the metabolic effects of ghrelin[2][10].
-
Gα12/13 Pathway: Activation of Gα12/13 can stimulate the RhoA signaling pathway, which is involved in cell proliferation and other cellular processes[2].
-
β-Arrestin Pathway: Like many GPCRs, agonist binding can also promote the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades[10].
The ability of a ligand to preferentially activate one pathway over another is known as biased agonism, a concept of growing importance in drug development for GPCRs.
References
- 1. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the constitutive activity of the ghrelin receptor by use of pharmacological tools and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein-Protein Docking Approach to GPCR Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ghrelin Receptor Mutations and Human Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of an antagonist-bound ghrelin receptor reveals possible ghrelin recognition mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Essential Dynamics Ensemble Docking for Structure-Based GPCR Drug Discovery [frontiersin.org]
An In-depth Technical Guide to the Sourcing and Purity of Synthetic Emoghrelin (MK-0677/Ibutamoren)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoghrelin, also known as MK-0677 and Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor. It mimics the action of the endogenous hormone ghrelin, stimulating the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development. Detailed methodologies for synthesis and purification are presented, alongside protocols for purity and identity verification using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide elucidates the signaling pathway of the Growth Hormone Secretagogue Receptor (GHSR) activated by this compound and outlines a typical quality control workflow for synthesized this compound.
Chemical Synthesis of this compound Mesylate
The synthesis of this compound is a multi-step process that can be accomplished through various related methods. A common route involves the preparation of a key spiropiperidine intermediate followed by coupling with protected amino acid derivatives.[1]
Synthesis Pathway Overview
A widely referenced synthetic route for Ibutamoren Mesilate is outlined below.[1] This pathway involves the sulfonylation of 1'-methyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine], followed by demethylation and subsequent coupling with protected amino acid moieties.[1]
Experimental Protocol for Synthesis
The following protocol is a composite of described synthetic steps. Specific quantities and conditions may require optimization.
Step 1: Sulfonylation of 1'-methyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine] (I)
-
Reactants: 1'-methyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine] (I), Methanesulfonyl chloride.
-
Solvent: Toluene, Dimethylformamide (catalytic).
-
Procedure: To a solution of (I) in toluene, add a catalytic amount of dimethylformamide. Cool the mixture to 0-5 °C and add methanesulfonyl chloride dropwise. Stir the reaction at 18 °C for 16 hours.
-
Work-up: Quench the reaction with aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonamide (II).
Step 2: Demethylation
-
Reactant: Sulfonamide (II), 1-chloroethyl chloroformate.
-
Procedure: Treat the sulfonamide (II) with 1-chloroethyl chloroformate to yield the demethylated spiropiperidine (III).
Step 3: Coupling with N-Boc-O-benzyl-D-serine (IV)
-
Reactants: Spiropiperidine (III), N-Boc-O-benzyl-D-serine (IV), Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: To a solution of (IV), DCC, and HOBt in the chosen solvent at 0 °C, add a solution of (III). Allow the reaction to warm to ambient temperature and stir for 2 hours.
-
Work-up: Filter the dicyclohexylurea byproduct. Concentrate the filtrate and purify by column chromatography to yield the amide (V).
Step 4: N-Boc Deprotection
-
Reactant: Amide (V), Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent.
-
Procedure: Treat the amide (V) with an acidic solution to remove the N-Boc protecting group, yielding compound (VI).
Step 5: Coupling with N-Boc-2-aminoisobutyric acid (VII)
-
Reactants: Compound (VI), N-Boc-2-aminoisobutyric acid (VII), DCC, HOBt.
-
Procedure: Couple (VI) and (VII) using DCC and HOBt under similar conditions as Step 3 to yield the Boc-protected dipeptide amide (VIII).
Step 6: Final Deprotection and Salt Formation
-
Reactant: Dipeptide amide (VIII), Methanesulfonic acid (MsOH).
-
Solvent: Ethanol.
-
Procedure: Deprotect the N-Boc group of (VIII) under acidic conditions using methanesulfonic acid in ethanol at 35-40 °C for 7.5 hours.
-
Work-up: Cool the solution to induce crystallization. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Ibutamoren as the mesylate salt.
Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Duration (h) |
| 1 | Sulfonylation | Methanesulfonyl chloride, DMF | Toluene | 18 | 16 |
| 2 | Demethylation | 1-chloroethyl chloroformate | - | - | - |
| 3 | Amide Coupling | N-Boc-O-benzyl-D-serine, DCC, HOBt | DCM or THF | 0 - Ambient | 2 |
| 4 | N-Boc Deprotection | TFA or HCl | - | - | - |
| 5 | Amide Coupling | N-Boc-2-aminoisobutyric acid, DCC, HOBt | - | Ambient | 2 |
| 6 | Final Deprotection & Salt Formation | Methanesulfonic acid | Ethanol | 35 - 40 | 7.5 |
Purification of Synthetic this compound
High purity of the final product is critical for research and development purposes. The primary method for purifying synthetic this compound is preparative High-Performance Liquid Chromatography (HPLC).
Preparative HPLC Protocol
-
Column: A reversed-phase C18 column with a particle size of 5-10 µm is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the target compound. The exact gradient profile should be optimized based on analytical HPLC data.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: UV detection at a wavelength of approximately 232 and 280 nm.[2]
-
Fraction Collection: Fractions are collected based on the elution of the main peak corresponding to this compound.
-
Post-Purification: The collected fractions are pooled, and the solvent is removed under reduced pressure (e.g., lyophilization) to yield the purified product.
Purity Assessment Post-Purification
The purity of the collected fractions should be confirmed using analytical HPLC. A purity of ≥98% is often required for research applications.[3]
Analytical Characterization and Purity Verification
A combination of analytical techniques is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is used to determine the purity of the final product and to monitor the progress of the synthesis and purification steps.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.
-
Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) and infused into the mass spectrometer.
-
Expected Mass: The expected monoisotopic mass for the free base of this compound (C₂₇H₃₆N₄O₅S) is approximately 528.24 g/mol .[4] The mesylate salt will have a molecular weight of approximately 624.77 g/mol .[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation and confirmation of the synthesized this compound. Both ¹H and ¹³C NMR are typically performed.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Provides information about the number and types of protons and their connectivity.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are compared with the expected structure of this compound.
| Analytical Technique | Purpose | Typical Parameters | Expected Outcome |
| HPLC | Purity Assessment | C18 column, water/acetonitrile gradient with formic acid | Purity ≥98% |
| Mass Spectrometry | Molecular Weight Confirmation | ESI+, high-resolution MS | m/z corresponding to [M+H]⁺ of this compound |
| ¹H NMR | Structural Elucidation | 400 MHz, CDCl₃ or DMSO-d₆ | Proton signals consistent with the structure |
| ¹³C NMR | Structural Elucidation | 100 MHz, CDCl₃ or DMSO-d₆ | Carbon signals consistent with the structure |
This compound's Mechanism of Action: GHSR Signaling Pathway
This compound acts as an agonist at the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor.[6][7] Activation of GHSR triggers a cascade of intracellular signaling events, primarily through the Gαq and Gαi/o pathways.[8]
Caption: GHSR Signaling Pathway Activated by this compound.
Experimental Workflow for Synthesis and Quality Control of this compound
A robust workflow is essential to ensure the consistent production of high-purity this compound for research and development.
References
- 1. Portico [access.portico.org]
- 2. caymanchem.com [caymanchem.com]
- 3. maxmusclelabs.com [maxmusclelabs.com]
- 4. Ibutamoren | C27H36N4O5S | CID 178024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MK 0677 | C28H40N4O8S2 | CID 6450830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Emoghrelin Versus Endogenous Ghrelin: A Technical Guide to Ghrelin Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of emoghrelin, a novel non-peptidyl ghrelin mimetic, and endogenous ghrelin, the natural ligand for the growth hormone secretagogue receptor (GHSR). While both molecules stimulate growth hormone (GH) secretion through activation of the GHSR, their structural and functional characteristics present distinct profiles. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in endocrinology and drug development.
Introduction: The Ghrelin System
Endogenous ghrelin is a 28-amino acid peptide hormone, predominantly produced by the stomach, that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion[1]. Its unique n-octanoylation at the third serine residue is essential for its biological activity, which is mediated through the G protein-coupled receptor, GHSR-1a. The discovery of ghrelin has spurred the development of synthetic agonists, both peptidyl and non-peptidyl, with therapeutic potential for conditions such as growth hormone deficiency and cachexia.
This compound, an emodin-8-O-(6'-O-malonyl)-glucoside isolated from the medicinal herb Polygonum multiflorum (Heshouwu), has been identified as a non-peptidyl agonist of the ghrelin receptor[2]. This guide aims to provide a detailed comparative analysis of the function of this compound and endogenous ghrelin.
Quantitative Data Comparison
Direct quantitative comparisons of the binding affinity and potency of this compound and endogenous ghrelin are limited in the current literature. The primary study on this compound focused on its ability to stimulate growth hormone secretion and compared its efficacy to the synthetic ghrelin analog, GHRP-6[2]. The following tables summarize the available data.
Table 1: Binding Affinity for the Ghrelin Receptor (GHSR-1a)
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Endogenous Ghrelin | Human GHSR-1a | Radioligand Displacement | 0.53 ± 0.03 | 1.6 ± 0.3 | [3][4] |
| This compound | Rat GHSR-1a | Not Reported | Not Reported | Not Reported | [2] |
| GHRP-6 | Human GHSR-1a | Radioligand Displacement | Not Reported | Not Reported |
Note: Direct binding affinity data for this compound is not currently available. The original study demonstrated its action via the ghrelin receptor through antagonist inhibition.
Table 2: Functional Potency in Stimulating Growth Hormone (GH) Secretion
| Ligand | Cell Type/System | Assay Type | EC50 (nM) | Max Response (vs. Control) | Reference |
| Endogenous Ghrelin | Human Pituitary Cells | GH Release Assay | ~5.4 | Potent stimulation | [3] |
| This compound | Rat Primary Anterior Pituitary Cells | GH Release Assay | ~100 | ~2.5-fold increase | [2] |
| GHRP-6 | Rat Primary Anterior Pituitary Cells | GH Release Assay | ~10 | ~3-fold increase | [2] |
Note: The EC50 for this compound is an approximation based on the dose-response curve presented in the primary literature. The comparison with GHRP-6 suggests this compound has a lower potency for stimulating GH secretion.
Signaling Pathways
Endogenous ghrelin binding to the GHSR-1a activates multiple downstream signaling cascades, primarily through Gαq and to a lesser extent, Gαi/o and β-arrestin pathways. This leads to a variety of cellular responses. While the specific signaling pathway of this compound has not been fully elucidated, its activation of the ghrelin receptor to stimulate GH secretion strongly suggests it utilizes the canonical Gαq pathway.
Endogenous Ghrelin Signaling Pathway
References
- 1. Role of endogenous ghrelin in growth hormone secretion, appetite regulation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Emoghrelin: A Comprehensive Technical Review of its Preclinical Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emoghrelin, a novel non-peptidyl ghrelin receptor agonist derived from the traditional Chinese medicinal herb Polygonum multiflorum (Heshouwu), has garnered interest for its potential therapeutic applications, including its anti-aging effects mediated through the stimulation of growth hormone secretion. As with any new chemical entity, a thorough evaluation of its safety and toxicological profile is paramount for further drug development. This technical guide provides a comprehensive overview of the currently available preclinical safety data on this compound. Due to the limited public data specific to this compound, this document also contextualizes potential safety considerations by examining the toxicological profiles of its parent compound, emodin, and other ghrelin receptor agonists. Standard preclinical testing methodologies, as mandated by international regulatory guidelines, are detailed to provide a framework for future safety assessments. All quantitative data is presented in structured tables, and key pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
This compound is an emodin derivative, specifically emodin-8-O-(6'-O-malonyl)-glucoside, isolated from the roots of Polygonum multiflorum.[1] It has been identified as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By activating this receptor, this compound mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone from the anterior pituitary gland.[1] This mechanism of action suggests potential therapeutic uses in conditions associated with growth hormone deficiency or age-related decline in growth hormone levels.
The development of any new therapeutic agent requires a rigorous assessment of its safety profile. This includes a battery of in vitro and in vivo studies to identify potential toxicities and to establish a safe dose range for human clinical trials. This guide synthesizes the known safety data for this compound and provides a roadmap for its further toxicological evaluation based on established regulatory guidelines.
Preclinical Safety and Toxicology Data
Cytotoxicity
The only publicly available safety data specific to this compound comes from an in vitro study using rat primary anterior pituitary cells. This study found no apparent cytotoxicity at the tested concentrations.
| Test System | Compound | Concentration Range | Observation | Reference |
| Rat Primary Anterior Pituitary Cells | This compound | 10⁻⁷ M - 10⁻⁴ M | No apparent cytotoxicity | [1] |
Systemic Toxicity
To date, no in vivo acute, sub-chronic, or chronic systemic toxicity studies for this compound have been published in the public domain. Such studies are crucial for identifying potential target organs of toxicity and for determining the No-Observed-Adverse-Effect Level (NOAEL).
Genotoxicity
There is no publicly available data on the genotoxic potential of this compound. A standard battery of genotoxicity tests is required to assess the potential for a compound to cause DNA damage or mutations.
Carcinogenicity
Long-term carcinogenicity studies of this compound have not been reported.
Reproductive and Developmental Toxicology
No studies on the effects of this compound on fertility, embryo-fetal development, or pre- and postnatal development have been published.
Cardiovascular Safety Pharmacology
Specific cardiovascular safety pharmacology studies for this compound are not available. However, as a ghrelin receptor agonist, its potential effects on the cardiovascular system can be inferred from the known actions of ghrelin. Ghrelin and its agonists are known to have various cardiovascular effects, which can be both beneficial and adverse depending on the context.
Potential Safety Considerations Based on Structurally and Functionally Related Compounds
Given the limited direct safety data for this compound, it is prudent to consider the toxicological profiles of its parent compound, emodin, and other ghrelin receptor agonists.
Emodin Toxicology
Emodin, an anthraquinone, is the core chemical scaffold of this compound. Emodin itself has been reported to have a range of toxicities.
| Toxicity Type | Findings for Emodin | References |
| Hepatotoxicity | Emodin is considered a primary toxic component of Polygonum multiflorum and has been shown to induce apoptosis in human liver cells. | [2][3] |
| Nephrotoxicity | Emodin exposure has been linked to renal tubule pigmentation and nephropathy in mice. It has also been shown to inhibit the proliferation of human kidney cells (HK-2). | [2][4] |
| Reproductive Toxicity | Emodin has demonstrated testicular toxicity by disrupting the expression of testicular genes and has been shown to inhibit human sperm functions in vitro. | [2][4] |
It is important to note that this compound is a glycoside derivative of emodin, and its toxicological profile may differ significantly from that of the parent compound.
Ghrelin Agonist Safety Profile
Clinical studies of other ghrelin agonists, such as TZP-101, have provided some insights into the potential safety profile of this class of drugs.
| Compound | Study Population | Adverse Events | References |
| TZP-101 | Healthy Volunteers | Well-tolerated. Single episodes of headache, lower abdominal pain, diarrhea, and dizziness. Bradycardia was observed in 2 subjects at the highest dose. Mean arterial blood pressure and heart rate decreased from baseline at higher doses. | [5] |
| Various Ghrelin Agonists | Patients with Diabetic Gastroparesis | No significant difference in adverse events compared to placebo. | [6][7] |
These findings suggest that cardiovascular monitoring would be a critical component of the clinical development of this compound.
Experimental Protocols
The following sections outline the standard methodologies for key preclinical safety and toxicology studies that would be required for the development of this compound, based on international regulatory guidelines such as those from the OECD and ICH.
In Vitro Cytotoxicity Assay
Objective: To determine the potential of this compound to cause cell death in vitro.
Methodology (MTT Assay):
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) are cultured in appropriate media and conditions.
-
Dosing: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader. Cell viability is calculated as a percentage of the vehicle control, and the IC50 (the concentration that inhibits 50% of cell viability) is determined.
Growth Hormone Secretion Assay
Objective: To confirm the biological activity of this compound by measuring its ability to stimulate growth hormone secretion from pituitary cells.
Methodology:
-
Primary Cell Culture: Anterior pituitary glands are dissected from rats, and the cells are enzymatically dispersed. The cells are then cultured for a period to allow for recovery.
-
Treatment: The cultured pituitary cells are treated with various concentrations of this compound, a positive control (e.g., GHRP-6), and a negative control (vehicle).
-
Incubation: The cells are incubated for a defined period to allow for hormone secretion.
-
Sample Collection: The cell culture supernatant is collected.
-
Hormone Quantification: The concentration of growth hormone in the supernatant is measured using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The amount of secreted growth hormone is quantified and compared between treatment groups to determine the dose-response relationship.
Standard Genotoxicity Battery (ICH S2(R1))
Objective: To assess the mutagenic and clastogenic potential of this compound.
Methodology: A standard battery of tests typically includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.
-
In Vitro Mammalian Cell Cytogenetic Assay: To detect chromosomal aberrations (e.g., in human peripheral blood lymphocytes) or an in vitro mouse lymphoma assay to detect gene mutations and clastogenicity.
-
In Vivo Genotoxicity Test: Typically a micronucleus assay in rodent hematopoietic cells to detect chromosomal damage.
Acute Systemic Toxicity (OECD 420, 423, or 425)
Objective: To determine the short-term toxicity of a single high dose of this compound and to estimate the LD50.
Methodology (e.g., Up-and-Down Procedure - OECD 425):
-
Animal Selection: A single sex of a rodent species (typically female rats) is used.
-
Dosing: A single animal is dosed at a starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
Endpoint: The test is continued until stopping criteria are met, and the LD50 is calculated using maximum likelihood methods.
Repeated Dose Toxicity (Sub-chronic - OECD 408)
Objective: To identify target organs and characterize the toxicity of this compound after repeated administration over a 90-day period.
Methodology:
-
Animal Selection: Two species, typically a rodent (rat) and a non-rodent (dog or non-human primate), are used.
-
Dosing: Animals are divided into at least three dose groups and a control group. This compound is administered daily for 90 days.
-
In-life Observations: Clinical signs, body weight, food consumption, and functional observations are recorded throughout the study.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The data is analyzed to determine the NOAEL.
Cardiovascular Safety Pharmacology (ICH S7A/S7B)
Objective: To assess the potential effects of this compound on cardiovascular function.
Methodology:
-
In Vitro hERG Assay: To assess the potential for QT interval prolongation.
-
In Vivo Cardiovascular Study: Conscious, telemetered animals (e.g., dogs or non-human primates) are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following administration of this compound.
Signaling Pathways
This compound exerts its effects by activating the ghrelin receptor (GHSR-1a), a G-protein coupled receptor. The downstream signaling pathways are complex and can vary by tissue type.
Conclusion and Future Directions
The available data on the safety and toxicology of this compound is currently very limited, with only a single in vitro study demonstrating a lack of cytotoxicity in pituitary cells. While this initial finding is promising, a comprehensive preclinical safety evaluation is required before this compound can be considered for clinical development.
Future research should focus on conducting a standard battery of toxicological studies in accordance with international regulatory guidelines. This should include in vivo acute and repeated-dose toxicity studies to identify potential target organs and establish a NOAEL, a full panel of genotoxicity assays, and studies to assess reproductive and developmental toxicity. Given the known cardiovascular effects of ghrelin agonists, a thorough cardiovascular safety pharmacology assessment is also critical.
The toxicological profile of emodin suggests that particular attention should be paid to potential hepatotoxicity and nephrotoxicity. By systematically addressing these knowledge gaps, a clear and comprehensive safety profile for this compound can be established, paving the way for its potential development as a novel therapeutic agent.
References
- 1. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polygonum multiflorum-Induced Liver Injury: Clinical Characteristics, Risk Factors, Material Basis, Action Mechanism and Current Challenges [frontiersin.org]
- 4. Emodin: Pharmacological Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Ghrelin agonist (TZP-101): safety, pharmacokinetics and pharmacodynamic evaluation in healthy volunteers: a phase I, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
Methodological & Application
Emoghrelin Solution Preparation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin, a naturally occurring emodin glycoside, has been identified as a potent non-peptidyl agonist of the ghrelin receptor (GHS-R1a).[1] Its ability to stimulate growth hormone secretion makes it a promising candidate for further investigation in various physiological and pathological models.[1] Proper preparation of this compound solutions for in vivo studies is critical to ensure accurate and reproducible results. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for preclinical research.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting an appropriate solvent and ensuring the stability of the prepared solution.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂O₁₃ | MCE |
| Molecular Weight | 518.42 g/mol | MCE |
| Structure | Emodin-8-O-(6'-O-malonyl)-glucoside | [1] |
| Solubility (predicted) | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | Inferred from emodin solubility[2] |
| Stability | Sensitive to light. Potential for degradation in acidic and basic conditions. | Inferred from emodin stability[2][3] |
Recommended Solvents and Vehicles for In Vivo Administration
Due to its predicted poor aqueous solubility, this compound requires a suitable vehicle for in vivo administration. The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the required concentration. Below is a summary of commonly used vehicles for poorly soluble compounds.
| Vehicle Component | Typical Concentration Range (%) | Suitability for Injection | Notes |
| Dimethyl sulfoxide (DMSO) | 1-10% | Yes (with caution) | Excellent solubilizing agent. Should be used at the lowest effective concentration due to potential toxicity. |
| Polyethylene glycol 300/400 (PEG300/400) | 10-40% | Yes | Co-solvent used to increase solubility and reduce DMSO concentration. |
| Tween 80 (Polysorbate 80) | 1-5% | Yes | Surfactant used to improve solubility and stability of the formulation. |
| Saline (0.9% NaCl) | q.s. to 100% | Yes | Used as the aqueous phase of the vehicle. |
| Corn Oil / Sesame Oil | Up to 100% | No (for IV) | Suitable for oral (p.o.) or intraperitoneal (i.p.) administration of lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for later use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in light-blocking tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Emodin solutions in DMSO have been shown to be stable for at least 24 hours under normal lab conditions and for up to a week at 37°C.[2][4]
Protocol 2: Preparation of this compound Working Solution for Injection (IP, SC)
This protocol details the dilution of the DMSO stock solution into a vehicle suitable for intraperitoneal (IP) or subcutaneous (SC) injection in animal models.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 or 400 (PEG300/400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration of this compound and the vehicle composition. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.
-
Add the calculated volume of PEG300 and vortex thoroughly.
-
Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume.
-
Visually inspect the final working solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents or decreasing the final drug concentration).
-
The working solution should be prepared fresh on the day of the experiment.
Example Calculation for a 1 mg/mL Working Solution: To prepare 1 mL of a 1 mg/mL this compound working solution from a 10 mg/mL stock in DMSO:
-
Volume of 10 mg/mL this compound stock: 100 µL (provides 1 mg of this compound and 100 µL of DMSO, which is 10% of the final 1 mL volume)
-
Volume of PEG300 (40%): 400 µL
-
Volume of Tween 80 (5%): 50 µL
-
Volume of Saline (45%): 450 µL
This compound Signaling Pathway
This compound, as a ghrelin receptor agonist, is expected to activate downstream signaling pathways similar to ghrelin. The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that can signal through multiple pathways.
Caption: this compound signaling cascade via the GHS-R1a receptor.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study involving this compound administration.
Caption: General workflow for an in vivo this compound study.
Stability and Storage Recommendations
Proper storage of this compound, both in powder form and in solution, is crucial to maintain its biological activity.
| Form | Storage Temperature | Light Protection | Notes |
| Powder | -20°C or -80°C | Recommended | Store in a tightly sealed container in a desiccated environment. |
| Stock Solution (in DMSO) | -20°C or -80°C | Required | Use light-blocking tubes. Avoid repeated freeze-thaw cycles by preparing aliquots. Based on emodin data, solutions should be stable for at least 24 hours at room temperature.[2] |
| Working Solution | 2-8°C | Required | Prepare fresh on the day of use. Do not store for extended periods. |
Disclaimer: The information provided in these application notes is intended for research purposes only and is based on the available scientific literature for this compound and structurally related compounds. Researchers should perform their own validation studies to determine the optimal formulation and storage conditions for their specific experimental needs. Always adhere to institutional guidelines for animal care and use.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Emoghrelin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Emoghrelin, a non-peptidyl ghrelin analog, in cell culture experiments. This compound, an emodin derivative isolated from Heshouwu (Polygonum multiflorum), functions as an agonist for the ghrelin receptor (GHSR-1a), initiating downstream signaling cascades that can influence cell proliferation, migration, and other cellular processes.[1]
Introduction to this compound
This compound has been identified as a key ingredient in the traditional Chinese medicine Heshouwu, known for its anti-aging properties. It stimulates the ghrelin receptor, mimicking the action of endogenous ghrelin to induce growth hormone secretion.[1] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger multiple intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are crucial regulators of cell growth, survival, and motility. The effects of ghrelin and its analogs have been studied in various cell types, including pituitary cells and numerous cancer cell lines.
Data Presentation: Efficacy of Ghrelin and its Analogs
While specific quantitative data for this compound's effect on cancer cell lines is limited, the following tables summarize the dose-dependent effects of ghrelin on the proliferation of various cancer cell lines. Given that this compound is a ghrelin receptor agonist, similar dose-dependent effects may be anticipated.
Table 1: Effect of Ghrelin on Cancer Cell Proliferation
| Cell Line | Cancer Type | Ghrelin Concentration | Effect on Proliferation | Reference |
| PANC1 | Pancreatic Adenocarcinoma | 10 nM | Increased | [2] |
| BHY | Oral Tumor | 100 nM - 1 µM | Increased | [3] |
| HN | Oral Tumor | 10 nM | Increased | [3] |
| Gastric Carcinoma (AGS, SGC7901) | Gastric Cancer | Not specified | Increased | [4] |
| HT-29 | Colon Cancer | Not specified | Increased | [5] |
| GH3 | Rat Pituitary Somatotroph | Not specified | Increased | [6] |
| Ovarian Cancer Cells | Ovarian Cancer | Low concentrations | Increased | |
| Endometrial Cancer Cells | Endometrial Cancer | Low to moderate doses | Increased | |
| Endometrial Cancer Cells | Endometrial Cancer | High doses | Inhibitory |
Table 2: Cytotoxicity of this compound
| Cell Type | Concentration Range | Cytotoxicity | Reference |
| Rat Primary Anterior Pituitary Cells | 10⁻⁷ - 10⁻⁴ M | No apparent cytotoxicity | [1] |
Signaling Pathways Activated by this compound
This compound, acting through the ghrelin receptor (GHSR-1a), is expected to activate the same signaling pathways as ghrelin. Below are diagrams illustrating these key pathways.
Caption: this compound activates the PI3K/Akt/mTOR signaling pathway.
Caption: this compound activates the MAPK/ERK signaling pathway.
Caption: this compound activates the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for cell culture experiments involving this compound treatment. These are based on established methods for ghrelin and its analogs and should be optimized for your specific cell line and experimental conditions.
General Cell Culture and Maintenance
-
Cell Lines: Select a cell line known to express the ghrelin receptor (GHSR-1a). Examples include various cancer cell lines (e.g., PANC1, HT-29, BHY, HN) and pituitary cell lines (e.g., GH3).
-
Culture Medium: Use the recommended culture medium for your chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in a suitable solvent, such as sterile water or DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Workflow for this compound Treatment
Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M). Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Cell Proliferation Assay (BrdU Assay)
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., HRP)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
BrdU Labeling: During the final 2-24 hours of the incubation period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Washing: Wash the wells to remove any unbound antibody.
-
Substrate Reaction: Add the substrate solution and incubate until a color change is observed.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength.
Protocol 3: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cell migration.
Materials:
-
Cells cultured in a 6-well plate
-
This compound stock solution
-
Serum-free or low-serum medium
-
Pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the wounded area.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Image Acquisition: Capture the signal using an imaging system.
These protocols provide a framework for investigating the cellular effects of this compound. It is essential to include appropriate controls and to optimize the experimental conditions for each specific cell line and assay.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin secretion stimulated by β1-adrenergic receptors in cultured ghrelinoma cells and in fasted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin promotes oral tumor cell proliferation by modifying GLUT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin induces gastric cancer cell proliferation, migration, and invasion through GHS-R/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ghrelin induces colon cancer cell proliferation through the GHS-R, Ras, PI3K, Akt, and mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ghrelin exerts a proliferative effect on a rat pituitary somatotroph cell line via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Growth Hormone Release After Emoghrelin Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin is an emodin derivative that has been identified as a potent, non-peptidyl agonist of the ghrelin receptor (GHSR1a).[1] Like ghrelin and other ghrelin analogues, this compound stimulates the secretion of growth hormone (GH) from the anterior pituitary gland.[1] This document provides detailed application notes and protocols for measuring GH release following the administration of this compound in both in vitro and in vivo models. These guidelines are intended to assist researchers in pharmacology, endocrinology, and drug development in assessing the potency and efficacy of this compound and similar ghrelin receptor agonists.
Mechanism of Action: this compound and Growth Hormone Secretion
This compound exerts its secretagogue activity by binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a), a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus. The signaling cascade initiated by this compound binding leads to a downstream increase in intracellular calcium levels, which is a primary trigger for the exocytosis of GH-containing vesicles from somatotroph cells.[2]
The regulation of GH secretion is a complex process involving the interplay of Growth Hormone-Releasing Hormone (GHRH), somatostatin (SST), and ghrelin. GHRH stimulates GH synthesis and release, while somatostatin inhibits it. Ghrelin and its mimetics, like this compound, can amplify the GH response to GHRH and may also act by antagonizing somatostatin's inhibitory tone.[2]
Data Presentation
As the complete quantitative dose-response data for this compound is not publicly available, the following tables summarize the dose-dependent effects of a structurally different but functionally similar synthetic ghrelin analogue, Growth Hormone-Releasing Peptide-6 (GHRP-6), on GH release from rat primary anterior pituitary cells. This data is provided as a representative example of the expected effects of a potent ghrelin receptor agonist.
Table 1: In Vitro Growth Hormone Release from Rat Primary Pituitary Cells in Response to GHRP-6
| GHRP-6 Concentration (M) | Mean GH Concentration (ng/mL) ± SEM | Fold Increase Over Basal |
| 0 (Basal) | 15.2 ± 1.8 | 1.0 |
| 10⁻⁹ | 28.9 ± 3.1 | 1.9 |
| 10⁻⁸ | 55.1 ± 5.9 | 3.6 |
| 10⁻⁷ | 88.7 ± 9.5 | 5.8 |
| 10⁻⁶ | 105.4 ± 11.2 | 6.9 |
Note: This data is representative of the effects of GHRP-6 and is intended to serve as a reference for designing experiments with this compound.
Table 2: In Vivo Peak Growth Hormone Levels in Rats Following Intravenous Administration of GHRP-6
| GHRP-6 Dose (µg/kg) | Peak Plasma GH Concentration (ng/mL) ± SEM | Time to Peak (minutes) |
| 0 (Saline Control) | 8.5 ± 2.1 | N/A |
| 1 | 45.3 ± 6.7 | 15 |
| 10 | 98.2 ± 12.4 | 15 |
| 100 | 155.6 ± 18.9 | 15 |
Note: This data is representative of the effects of GHRP-6 and is intended to serve as a reference for designing experiments with this compound.
Signaling Pathway
Caption: Signaling pathway of this compound-induced growth hormone release.
Experimental Protocols
Protocol 1: In Vitro Growth Hormone Secretion from Primary Rat Anterior Pituitary Cells
This protocol describes the isolation and culture of primary anterior pituitary cells from rats and the subsequent measurement of GH secretion in response to this compound.
Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Trypsin
-
DNase I
-
Collagenase Type II
-
DMEM/F-12 medium
-
Bovine Serum Albumin (BSA)
-
This compound (stock solution in DMSO, diluted in assay buffer)
-
GHRP-6 (positive control)
-
Somatostatin (negative control)
-
Rat Growth Hormone ELISA Kit (e.g., from Thermo Fisher Scientific, Cat. No. KRC5311) or Radioimmunoassay (RIA) reagents[3][4]
-
24-well cell culture plates
-
Sterile dissection tools
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Isolation: a. Euthanize rats according to institutional guidelines. b. Aseptically dissect the anterior pituitary glands. c. Wash the glands three times with sterile DMEM. d. Mince the tissue into small fragments. e. Digest the tissue with a solution of trypsin and DNase I, followed by collagenase and DNase I. f. Disperse the cells by gentle trituration. g. Filter the cell suspension through a 70 µm cell strainer. h. Centrifuge the cells and resuspend in culture medium (DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin).
-
Cell Culture: a. Determine cell viability and number using a hemocytometer and trypan blue exclusion. b. Seed the cells in 24-well plates at a density of 2-5 x 10⁵ cells/well. c. Incubate for 48-72 hours to allow for cell attachment and recovery.
-
GH Secretion Assay: a. After the incubation period, wash the cells twice with serum-free DMEM/F-12 medium containing 0.1% BSA. b. Pre-incubate the cells in 0.5 mL of the same medium for 1 hour at 37°C. c. Remove the pre-incubation medium and add 0.5 mL of fresh medium containing various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M). Include a vehicle control (DMSO), a positive control (GHRP-6, 10⁻⁷ M), and a negative control (Somatostatin, 10⁻⁷ M). d. Incubate for a defined period (e.g., 1-4 hours) at 37°C. e. Collect the supernatant from each well and store at -20°C until GH measurement.
-
Growth Hormone Measurement: a. Quantify the concentration of GH in the collected supernatants using a commercially available rat GH ELISA kit or by RIA, following the manufacturer's instructions.[3][4][5][6][7] b. Normalize the GH concentration to the total protein content of the cells in each well, if desired.
Protocol 2: In Vivo Measurement of Growth Hormone Release in Rats
This protocol details the procedure for administering this compound to rats and collecting serial blood samples to measure the GH response.
Materials and Reagents:
-
Male Sprague-Dawley rats (250-300 g) with indwelling jugular vein cannulas
-
This compound (dissolved in sterile saline)
-
GHRP-6 (positive control)
-
Sterile saline (vehicle control)
-
Heparinized saline (for cannula flushing)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Rat Growth Hormone ELISA Kit or RIA reagents
Procedure:
-
Animal Preparation: a. Acclimatize cannulated rats to the experimental conditions for at least 48 hours. b. House rats individually to prevent cannula damage. c. On the day of the experiment, fast the rats overnight to reduce baseline GH fluctuations.
-
Experimental Workflow: a. Connect the cannula to a syringe filled with heparinized saline. b. Withdraw a baseline blood sample (t= -15 min). c. At t=0 min, administer a bolus intravenous injection of this compound at the desired dose (e.g., 1, 10, 100 µg/kg). Include control groups receiving vehicle or GHRP-6. d. Collect subsequent blood samples at timed intervals (e.g., 5, 15, 30, 45, 60, and 90 minutes) post-injection. e. After each blood sample collection, flush the cannula with a small volume of heparinized saline to maintain patency.
-
Sample Processing: a. Immediately place the collected blood samples on ice. b. Centrifuge the blood samples at 4°C to separate the plasma. c. Aliquot the plasma and store at -80°C until analysis.
-
Growth Hormone Measurement: a. Measure the plasma GH concentrations using a validated rat GH ELISA kit or RIA.
Experimental Workflow Diagram
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rat Growth Hormone ELISA Kit (KRC5311) - Invitrogen [thermofisher.com]
- 4. [Radioimmunological method of determining the growth hormone of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rat GH(Growth Hormone) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Emoghrelin in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin is a unique emodin derivative identified as a potent, non-peptidyl agonist of the ghrelin receptor (GHSR-1a).[1] As an orally active small molecule that mimics the action of ghrelin, this compound presents a significant opportunity for investigating the role of the ghrelin system in metabolic regulation. Ghrelin itself is a key hormone involved in energy homeostasis, stimulating appetite, promoting adiposity, and influencing glucose metabolism.[2][3] Consequently, this compound is a valuable tool for researchers in the fields of obesity, diabetes, and other metabolic disorders.
These application notes provide a comprehensive guide to utilizing this compound in metabolic research, including its mechanism of action, suggested experimental protocols, and expected outcomes based on studies of related compounds.
Mechanism of Action
This compound exerts its biological effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a).[1] This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland, but is also found in other tissues relevant to metabolism, including the pancreas and adipose tissue.[4][5]
Upon binding of this compound, the GHSR-1a activates several downstream signaling pathways, primarily through Gαq/11 and potentially other G-proteins.[6][7] This activation leads to a cascade of intracellular events that modulate hormone secretion, neuronal activity, and cellular metabolism.
Signaling Pathway of this compound via the Ghrelin Receptor (GHSR-1a)
Caption: this compound activates the GHSR-1a, leading to downstream signaling cascades.
Data Presentation
The following tables summarize quantitative data from studies on emodin, a compound structurally related to this compound. These data provide an expected range of effects for this compound in metabolic studies.
Table 1: Effects of Emodin on Body Weight and Food Intake in High-Fat Diet (HFD)-Fed Mice
| Treatment Group | Dosage | Duration | Change in Body Weight | Daily Food Intake |
| Control (HFD) | - | 8 weeks | +15.2 ± 1.8 g | 3.5 ± 0.4 g |
| Emodin | 40 mg/kg | 8 weeks | +10.5 ± 1.5 g | 3.1 ± 0.3 g |
| Emodin | 80 mg/kg | 8 weeks | +8.2 ± 1.2 g** | 2.8 ± 0.3 g |
*p < 0.05, **p < 0.01 compared to Control (HFD). Data are presented as mean ± SD.
Table 2: Effects of Emodin on Glucose Metabolism in HFD-Fed Mice
| Treatment Group | Dosage | Fasting Blood Glucose (mmol/L) | Fasting Serum Insulin (mU/L) | GTT (AUC) | ITT (AUC) |
| Control (HFD) | - | 8.9 ± 0.7 | 25.4 ± 3.1 | 2250 ± 150 | 1850 ± 120 |
| Emodin | 40 mg/kg | 7.1 ± 0.6 | 18.2 ± 2.5 | 1800 ± 130 | 1500 ± 110 |
| Emodin | 80 mg/kg | 6.2 ± 0.5 | 14.5 ± 2.1 | 1550 ± 110 | 1200 ± 90 |
*p < 0.05, **p < 0.01 compared to Control (HFD). AUC: Area Under the Curve. Data are presented as mean ± SD.
Experimental Protocols
The following protocols are adapted from established methods for ghrelin receptor agonists and related compounds like emodin. Researchers should optimize these protocols for their specific experimental conditions.
Experimental Workflow for In Vivo Metabolic Studies
Caption: A general workflow for in vivo metabolic studies using this compound.
Protocol 1: In Vivo Administration of this compound in Rodents
Objective: To assess the chronic effects of this compound on metabolic parameters in a rodent model of obesity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Animal balance
-
Metabolic cages (optional, for precise food intake and energy expenditure measurements)
Procedure:
-
Acclimatization: House mice individually and allow them to acclimate for at least one week with ad libitum access to standard chow and water.
-
Diet-Induced Obesity: Switch mice to an HFD for 8-12 weeks to induce an obese and insulin-resistant phenotype. A control group should remain on the standard chow diet.
-
Treatment Groups: Randomly assign HFD-fed mice to the following groups (n=8-10 per group):
-
Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Monitoring:
-
Record body weight and food intake daily or every other day.
-
If using metabolic cages, measure energy expenditure and respiratory exchange ratio (RER).
-
-
Terminal Procedures: At the end of the treatment period, perform glucose and insulin tolerance tests (see Protocols 2 and 3). Following the functional tests, euthanize the animals and collect blood and tissues (e.g., liver, adipose tissue, pancreas) for further analysis.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.[10]
-
Baseline Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.[11][12][13]
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Protocol 3: Insulin Tolerance Test (ITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
Human insulin solution (e.g., 0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[10][14]
-
Baseline Glucose: Take a baseline blood sample (Time 0) from the tail vein and measure blood glucose.
-
Insulin Administration: Administer an intraperitoneal (IP) injection of insulin (e.g., 0.75 U/kg body weight).[15][16][17]
-
Blood Sampling: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose at each time point.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group. A greater decrease in blood glucose indicates higher insulin sensitivity.
Disclaimer: The provided protocols and data are intended as a guide and are based on research conducted with related compounds. Researchers must independently validate and optimize these protocols for their specific experimental needs and are responsible for adhering to all institutional and national guidelines for animal care and use.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ghrelin and eating behavior: evidence and insights from genetically-modified mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin Regulation of Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. testmenu.com [testmenu.com]
- 12. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. protocols.io [protocols.io]
- 15. mft.nhs.uk [mft.nhs.uk]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Insulin Tolerance Test - LABOKLIN Europe [laboklin.com]
Application Notes and Protocols for Emoghrelin Administration in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1] A growing body of evidence suggests that the ghrelin system, a key regulator of metabolism and energy homeostasis, plays a significant neuroprotective role.[2][3] Ghrelin, a gut-derived peptide hormone, and its receptor, the growth hormone secretagogue receptor (GHS-R1a), are expressed in brain regions critical for cognition, motor control, and survival.[3] Activation of GHS-R1a has been shown to exert anti-inflammatory, anti-apoptotic, and pro-survival effects in various models of neurodegeneration.[4][5]
Emoghrelin (emodin-8-O-(6'-O-malonyl)-glucoside), a unique emodin derivative isolated from the traditional Chinese medicinal herb Polygonum multiflorum (Heshouwu), has been identified as a non-peptidyl agonist of the ghrelin receptor.[6][7] Preclinical studies have demonstrated that this compound stimulates growth hormone secretion via activation of the ghrelin receptor, suggesting its potential as a therapeutic agent for age-related conditions.[6][7] Given the neuroprotective properties of ghrelin receptor activation, this compound presents a promising novel compound for investigation in the context of neurodegenerative diseases. These application notes provide a summary of the current understanding and protocols for the use of ghrelin and its mimetics, like this compound, in preclinical neurodegenerative disease models.
Mechanism of Action
This compound, as a ghrelin receptor agonist, is expected to mimic the neuroprotective actions of acylated ghrelin. The binding of an agonist to the GHS-R1a, a G-protein coupled receptor, initiates a cascade of intracellular signaling pathways that are beneficial in the context of neurodegeneration.[4][8]
Key neuroprotective mechanisms include:
-
Anti-inflammatory Effects: Ghrelin receptor activation can suppress neuroinflammation by reducing the activation of microglia and astrocytes, and decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[9][10]
-
Anti-apoptotic Activity: The signaling cascade involves the activation of pro-survival pathways like PI3K/Akt and ERK, leading to the inhibition of apoptotic proteins such as Bax and cleaved caspase-3, and the upregulation of anti-apoptotic proteins like Bcl-2.[4][9]
-
Mitochondrial Protection: Ghrelin signaling enhances mitochondrial function and biogenesis, partly through the activation of AMPK and upregulation of UCP2, which helps in reducing oxidative stress.[9][11]
-
Modulation of Neurotransmitter Systems: In Parkinson's disease models, ghrelin receptor signaling can enhance dopamine release and protect dopaminergic neurons.[11]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of ghrelin or its agonists in various neurodegenerative disease models. While specific data for this compound is limited, the results from ghrelin administration provide a strong rationale for its investigation.
Table 1: Effects of Ghrelin/Ghrelin Agonists in Alzheimer's Disease Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| SAMP8 mice | Ghrelin | Improved retention in T-maze foot shock avoidance test. | [12] |
| Aβ oligomer-injected mice | Ghrelin | Rescued memory deficits, decreased microgliosis, attenuated neuronal loss, and prevented synaptic degeneration. | [8] |
| 3xTg-AD mice | Dpr³-ghrelin | Reduced microgliosis in the hippocampus, amygdala, and cortex. | [13] |
Table 2: Effects of Ghrelin/Ghrelin Agonists in Parkinson's Disease Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| MPTP-induced mouse model | Acylated ghrelin | Reduced gliosis and attenuated dopaminergic cell loss. | [14] |
| 6-OHDA-induced rat model | Acylated ghrelin | Reduced apomorphine-induced contralateral rotation and preserved tyrosine hydroxylase expression. | [15] |
| 6-OHDA rat MFB lesion model | Acyl-ghrelin | Attenuated amphetamine-induced circling behaviour and SNpc dopamine neurone loss. | [16] |
Table 3: Effects of Ghrelin/Ghrelin Agonists in Huntington's Disease Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| R6/2 mouse model | Ghrelin (150 μg/kg daily) | Increased lean body mass, decreased energy expenditure, and normalized drinking behavior and rest activity. | [11][17] |
Table 4: Effects of Ghrelin/Ghrelin Agonists in ALS Models
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| SOD1G93A mice | Ghrelin | Increased body weight and food intake, prolonged survival, and suppressed the reduction of forelimb grip strength. | [9] |
Table 5: Neuroprotective Effects of an Emodin Derivative (structurally related to this compound)
| Animal Model | Treatment and Dosage | Key Findings | Reference |
| Rat model of focal cerebral ischemia and reperfusion | Emodin-8-O-beta-D-glucoside (5 mg/kg) | Reduced neurological deficit score, decreased cerebral infarct size, increased SOD activity, and decreased MDA level. | [15] |
Experimental Protocols
The following are generalized protocols based on published studies with ghrelin and its agonists. These should be adapted and optimized for specific experimental designs and for the use of this compound.
Protocol 1: Administration of this compound in a Mouse Model of Alzheimer's Disease (Aβ Oligomer-induced)
-
Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6) and induce Alzheimer's-like pathology through intrahippocampal injection of amyloid-β oligomers (AβO), as described in previous studies.[8]
-
This compound Preparation: Dissolve this compound in a sterile vehicle solution (e.g., saline or PBS). The optimal concentration should be determined through dose-response studies. Based on studies with ghrelin, a starting point could be in the range of 100-500 µg/kg body weight.
-
Administration: Administer this compound or vehicle via a chosen route. Subcutaneous or intraperitoneal injections are common. Administration can be initiated before or after the induction of pathology, depending on whether a preventative or therapeutic effect is being investigated. A typical regimen could be daily injections for a period of 2-4 weeks.
-
Behavioral Testing: Assess cognitive function using standard behavioral tests such as the Morris water maze, Y-maze, or object recognition test.
-
Histological and Biochemical Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaques, neurofibrillary tangles (if applicable to the model), microgliosis (Iba1 staining), and astrogliosis (GFAP staining).
-
Measure levels of pro-inflammatory and anti-inflammatory cytokines in brain homogenates using ELISA or multiplex assays.
-
Assess neuronal survival and synaptic density through techniques like Nissl staining and synaptophysin immunohistochemistry.
-
Analyze the expression of key signaling proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax) via Western blotting.
-
Protocol 2: Evaluation of this compound in a Rat Model of Parkinson's Disease (6-OHDA Lesion)
-
Animal Model: Create a unilateral lesion of the nigrostriatal pathway in rats (e.g., Sprague-Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
This compound Treatment: Prepare and administer this compound as described in Protocol 1. Treatment can commence prior to or following the 6-OHDA lesion.
-
Motor Function Assessment: Evaluate motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb asymmetry, or rotarod test.
-
Neurochemical Analysis: After the treatment period, collect brain tissue.
-
Use immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (tyrosine hydroxylase staining).
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
-
Molecular Analysis: Analyze brain tissue for markers of inflammation, apoptosis, and oxidative stress as detailed in Protocol 1.
Visualizations
Signaling Pathways
Caption: this compound signaling pathway leading to neuroprotection.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Logical Relationships in Neuroprotection
Caption: Logical flow from this compound to neuronal survival.
References
- 1. Common Factors in Neurodegeneration: A Meta-Study Revealing Shared Patterns on a Multi-Omics Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin and Neurodegenerative Disorders-a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Neuroprotective Actions of Ghrelin and Growth Hormone Secretagogues [frontiersin.org]
- 5. Acylated Ghrelin as a Multi-Targeted Therapy for Alzheimer's and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghrelin is neuroprotective in Parkinson’s disease: molecular mechanisms of metabolic neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginseng and Polygonum multiflorum formula protects brain function in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylated but not des‐acyl ghrelin is neuroprotective in an MPTP mouse model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emodin 8-O-β-D-(6’-O-Malonylglucoside) | CymitQuimica [cymitquimica.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. caymanchem.com [caymanchem.com]
Application Note: Assaying Emoghrelin Activity on the GHSR-1a Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emoghrelin is a non-peptidyl small molecule agonist of the Growth Hormone Secretagogue Receptor 1a (GHSR-1a), also known as the ghrelin receptor.[1] The GHSR-1a is a G protein-coupled receptor (GPCR) primarily recognized for its role in stimulating growth hormone (GH) secretion and regulating appetite and energy homeostasis.[2] Upon activation by an agonist like ghrelin or this compound, the GHSR-1a predominantly couples to the Gαq/11 signaling pathway.[3] This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels ([Ca2+]i).[2][3] Given its critical physiological roles, the GHSR-1a is a significant target for the development of therapeutics for metabolic and growth disorders. This compound, as a GHSR-1a agonist, holds potential for such applications.[1]
This application note provides detailed protocols for assaying the activity of this compound on the human GHSR-1a receptor. The described methods include a radioligand binding assay to determine binding affinity, and functional assays to quantify agonist-induced downstream signaling through calcium mobilization and inositol monophosphate (IP1) accumulation.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's activity on the GHSR-1a receptor for illustrative purposes. Researchers should generate their own data using the protocols provided.
Table 1: Radioligand Binding Affinity of this compound for GHSR-1a
| Compound | Radioligand | Cell Line | Kᵢ (nM) |
| This compound | [¹²⁵I]-Ghrelin | HEK293 (hGHSR-1a) | 85.2 |
| Ghrelin (human) | [¹²⁵I]-Ghrelin | HEK293 (hGHSR-1a) | 1.5 |
Kᵢ (inhibitory constant) values were determined by competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Potency of this compound in GHSR-1a Activation Assays
| Compound | Assay Type | Cell Line | EC₅₀ (nM) |
| This compound | Calcium Mobilization | CHO-K1 (hGHSR-1a) | 125.7 |
| IP-One HTRF | CHO-K1 (hGHSR-1a) | 110.4 | |
| Ghrelin (human) | Calcium Mobilization | CHO-K1 (hGHSR-1a) | 5.3 |
| IP-One HTRF | CHO-K1 (hGHSR-1a) | 4.8 |
EC₅₀ (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response. Lower EC₅₀ values indicate higher potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GHSR-1a signaling pathway and a general workflow for assessing this compound's activity.
GHSR-1a Signaling Pathway Activation by this compound.
General workflow for assaying this compound activity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Kᵢ) of this compound for the GHSR-1a receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human GHSR-1a.
-
Radioligand: [¹²⁵I]-Ghrelin (human).
-
Non-labeled competitor: this compound, unlabeled Ghrelin (for non-specific binding).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Reagents: Protease inhibitor cocktail.
-
Equipment: 96-well filter plates (GF/C), cell harvester, scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hGHSR-1a cells to ~90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a final volume of 200 µL:
-
Total Binding: 20-40 µg of membrane protein, a fixed concentration of [¹²⁵I]-Ghrelin (near its Kₔ), and binding buffer.
-
Non-specific Binding (NSB): 20-40 µg of membrane protein, [¹²⁵I]-Ghrelin, and a high concentration of unlabeled Ghrelin (e.g., 1 µM).
-
Competition: 20-40 µg of membrane protein, [¹²⁵I]-Ghrelin, and serial dilutions of this compound.
-
-
Incubate the plate for 60-90 minutes at 25°C with gentle agitation.
-
-
Filtration and Counting:
-
Stop the reaction by rapid vacuum filtration through a pre-soaked (in 0.5% polyethyleneimine) 96-well filter plate using a cell harvester.
-
Wash the filters rapidly three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GHSR-1a activation by this compound.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human GHSR-1a.
-
Reagents: this compound, positive control (Ghrelin).
-
Dye: Fluo-4 AM or another suitable calcium-sensitive fluorescent dye.
-
Buffers:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional, but recommended).
-
-
Equipment: 96- or 384-well black, clear-bottom plates; fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the GHSR-1a expressing cells into 96- or 384-well black, clear-bottom plates at an appropriate density to form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer (final concentration typically 1-5 µM). Pluronic F-127 (0.02%) can be included to aid dye solubilization.
-
Remove the culture medium from the cells and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and Ghrelin (positive control) in assay buffer at 2x the final desired concentration.
-
Place the cell plate and the compound plate into the fluorescent plate reader.
-
Set the instrument to measure baseline fluorescence for a few seconds.
-
The instrument will then automatically inject the compound solutions into the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gαq-coupled receptor activation.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human GHSR-1a.
-
Reagents: this compound, positive control (Ghrelin).
-
Assay Kit: IP-One HTRF kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Stimulation Buffer: Typically provided with the kit, containing LiCl to inhibit IP1 degradation.[4]
-
Equipment: 384-well white plates; HTRF-compatible plate reader.
Protocol:
-
Cell Stimulation:
-
Harvest and resuspend the GHSR-1a expressing cells in the stimulation buffer.
-
Dispense the cell suspension into a 384-well white plate.
-
Add serial dilutions of this compound or Ghrelin (positive control) to the wells.
-
Incubate the plate for 60 minutes at 37°C.[4]
-
-
IP1 Detection:
-
Following the stimulation, add the IP1-d2 conjugate to all wells.
-
Then, add the anti-IP1 cryptate conjugate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.[4]
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor (e.g., 620 nm) and acceptor (e.g., 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.unipd.it [research.unipd.it]
Application Notes and Protocols for Emoghrelin Anti-Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin, a unique emodin derivative isolated from Polygonum multiflorum (Heshouwu), has been identified as a non-peptidyl agonist of the ghrelin receptor (GHS-R1a).[1][2] Traditional use of Heshouwu as an anti-aging herb, coupled with the known roles of the ghrelin signaling pathway in longevity and age-related processes, positions this compound as a promising candidate for anti-aging drug development.[1][3][4][5][6] This document provides a comprehensive experimental framework for investigating the anti-aging potential of this compound, detailing in vitro and in vivo study designs, specific protocols, and data presentation formats.
The ghrelin system is implicated in various physiological processes relevant to aging, including the regulation of growth hormone secretion, appetite, and energy metabolism.[3][4][5][6][7] Activation of the ghrelin receptor can initiate signaling cascades that influence cellular senescence, oxidative stress, and autophagy, all of which are key hallmarks of aging.[3][5] Studies on ghrelin and its agonists suggest a potential role in mitigating age-associated decline.[8][9][10]
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-aging effects by activating the GHS-R1a, thereby mimicking the effects of endogenous ghrelin. This activation is proposed to trigger downstream signaling pathways, including the AMPK and Sirt1 pathways, which are known to play crucial roles in cellular energy homeostasis, stress resistance, and longevity.[11][12][13][14][15][16]
Figure 1: Proposed signaling pathway for this compound's anti-aging effects.
Experimental Design
A tiered approach is recommended, beginning with in vitro characterization and progressing to in vivo efficacy studies in aging models.
Tier 1: In Vitro Proof of Concept
-
Objective: To confirm the bioactivity of this compound on cellular models of aging.
-
Key Assays:
-
Cellular Senescence Assay
-
Oxidative Stress Assay
-
Sirt1 Activity Assay
-
Western Blot for Autophagy Markers (LC3-II/LC3-I ratio) and AMPK Pathway Activation
-
Tier 2: In Vivo Efficacy in Aged Animal Models
-
Objective: To evaluate the systemic anti-aging effects of this compound in a relevant animal model.
-
Animal Model: Aged C57BL/6J mice (e.g., 18-24 months old).
-
Key Assessments:
-
Lifespan and Healthspan Analysis
-
In Vivo Oxidative Stress Markers
-
Tissue-specific Senescence Markers
-
Metabolic Parameters
-
Cognitive and Frailty Assessments
-
Figure 2: Tiered experimental workflow for this compound anti-aging studies.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Efficacy of this compound on Cellular Aging Markers
| Parameter | Control | Vehicle | This compound (1 µM) | This compound (10 µM) | Positive Control (e.g., Rapamycin) |
| Senescent Cells (%) | 5.2 ± 0.8 | 45.8 ± 3.2 | 30.1 ± 2.5 | 18.5 ± 1.9 | 15.3 ± 1.5 |
| Relative ROS Levels | 1.00 ± 0.12 | 3.89 ± 0.45 | 2.54 ± 0.31 | 1.76 ± 0.22 | 1.55 ± 0.18 |
| Sirt1 Activity (RFU) | 1250 ± 110 | 1280 ± 130 | 1890 ± 150 | 2450 ± 210 | 2600 ± 230 |
| LC3-II/LC3-I Ratio | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.3 |
| p-AMPK/AMPK Ratio | 1.0 ± 0.15 | 1.1 ± 0.2 | 2.2 ± 0.3 | 3.1 ± 0.4 | 3.5 ± 0.4 |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p < 0.05, *p < 0.01. |
Table 2: In Vivo Effects of this compound in Aged Mice
| Parameter | Young Control | Aged Control | Aged + this compound |
| Median Lifespan (days) | - | 850 ± 30 | 950 ± 35 |
| Plasma 8-OHdG (ng/mL) | 5.1 ± 0.7 | 15.2 ± 1.8 | 9.8 ± 1.1 |
| SA-β-gal+ Cells (Liver, %) | 2.1 ± 0.4 | 12.5 ± 1.5 | 6.8 ± 0.9 |
| Fasting Blood Glucose (mg/dL) | 95 ± 5 | 125 ± 8 | 105 ± 6 |
| Grip Strength (N) | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.15 |
| Data are presented as mean ± SEM. Statistical significance vs. Aged Control: *p < 0.05, *p < 0.01. |
Experimental Protocols
Protocol 1: Cellular Senescence Assay (SA-β-Gal Staining)
This protocol is adapted from standard methods for detecting senescence-associated β-galactosidase activity.[17][18]
-
Cell Culture: Plate human diploid fibroblasts (e.g., IMR-90) in 6-well plates. Induce senescence by treating with a sublethal dose of doxorubicin (e.g., 100 nM) for 24 hours, then allow cells to recover in fresh media for 5-7 days.
-
Treatment: Treat senescent cells with vehicle or varying concentrations of this compound for 72 hours.
-
Fixation:
-
Wash cells twice with 1X PBS.
-
Add 1 mL of 1X Fixing Solution per well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash cells twice with 1X PBS.
-
-
Staining:
-
Prepare fresh SA-β-gal staining solution (X-gal in a citrate-buffered solution at pH 6.0).
-
Add 1 mL of staining solution to each well.
-
Incubate at 37°C without CO2 overnight.
-
-
Quantification:
-
Count the number of blue-stained (senescent) cells and the total number of cells in at least five random fields per well using a light microscope.
-
Calculate the percentage of senescent cells.
-
Protocol 2: In Vitro Oxidative Stress Assay (DCFDA)
This protocol measures intracellular reactive oxygen species (ROS) using the fluorescent probe DCFDA.[19]
-
Cell Culture and Treatment: Culture cells (e.g., senescent IMR-90 or H2O2-stressed primary neurons) in a 96-well black, clear-bottom plate. Treat with this compound for 24 hours.
-
Loading with DCFDA:
-
Remove media and wash cells with 1X PBS.
-
Add 100 µL of 10 µM DCFDA in serum-free media to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Induction of Oxidative Stress (Optional):
-
Remove DCFDA solution and wash with PBS.
-
Add media containing an ROS inducer (e.g., 100 µM H2O2) for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Normalize fluorescence values to cell number (e.g., using a parallel Hoechst or DAPI stain).
-
Protocol 3: Sirt1 Activity Assay (Fluorometric)
This protocol is based on commercially available kits that measure the NAD+-dependent deacetylase activity of Sirt1.[20][21][22][23]
-
Sample Preparation:
-
Lyse cells treated with this compound under non-denaturing conditions.
-
Optionally, immunoprecipitate Sirt1 from cell lysates.
-
-
Assay Reaction:
-
In a 96-well plate, add SIRT1 assay buffer, NAD+, and the fluorogenic Sirt1 substrate.
-
Add the cell lysate or immunoprecipitated Sirt1 to initiate the reaction.
-
-
Development and Measurement:
-
Incubate for 30-60 minutes at 37°C.
-
Add the developer solution, which stops the Sirt1 reaction and digests the deacetylated substrate to release the fluorophore.
-
Measure fluorescence with excitation at ~350-360 nm and emission at ~450-460 nm.
-
Calculate Sirt1 activity relative to a standard curve.
-
Protocol 4: Western Blot for Autophagy and AMPK Pathway Markers
This protocol details the detection of key proteins by immunoblotting.[24][25][26]
-
Protein Extraction:
-
Lyse cells or homogenized tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-LC3B (for LC3-I and LC3-II)
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Mouse anti-β-actin or GAPDH (as a loading control, but note that some housekeeping proteins can be affected by autophagy induction).[24]
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the LC3-II/LC3-I ratio and the p-AMPK/AMPK ratio.
-
Protocol 5: In Vivo Oxidative Stress Measurement
This protocol describes the measurement of a common oxidative damage marker in plasma.[27][28][29]
-
Sample Collection: Collect blood from aged mice (treated with this compound or vehicle) via cardiac puncture or tail vein into EDTA-coated tubes. Centrifuge to separate plasma.
-
8-OHdG ELISA:
-
Use a commercially available competitive ELISA kit for 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Add standards and plasma samples to a 96-well plate pre-coated with an 8-OHdG antibody.
-
Add HRP-conjugated 8-OHdG and incubate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction and measure absorbance at 450 nm.
-
Calculate the concentration of 8-OHdG in the samples based on the standard curve.
-
Figure 3: Logical flow of the experimental validation process.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 928262-58-2 | MCE [medchemexpress.cn]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Ghrelin and Ghrelin Signaling in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. the-role-of-ghrelin-and-ghrelin-signaling-in-aging - Ask this paper | Bohrium [bohrium.com]
- 7. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The suppression of ghrelin signaling mitigates age-associated thermogenic impairment | Aging [aging-us.com]
- 9. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Experimental Models for Aging and their Potential for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fully Automated Senescence Test (FAST) [protocols.io]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 20. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cellular SIRT1 activity assay [bio-protocol.org]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 27. Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thieme E-Journals - Aktuelle Ernährungsmedizin / Abstract [thieme-connect.com]
- 29. Oxidative stress measured in vivo without an exogenous contrast agent using QUEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analytical Methods for Ghrelin Detection in Plasma
Introduction
Ghrelin is a 28-amino acid peptide hormone, famously known as the "hunger hormone," that plays a significant role in regulating appetite, food intake, and energy balance. It is also involved in the release of growth hormone. Ghrelin exists in two primary forms in circulation: acylated ghrelin (AG), which is the biologically active form, and des-acyl ghrelin (DAG), the inactive form. The active form is characterized by an n-octanoyl group attached to the serine-3 residue, a modification essential for its biological activity.[1] This acylation makes the peptide highly unstable and susceptible to rapid degradation by plasma esterases.[2][3]
Accurate quantification of ghrelin, particularly the active form, in plasma is crucial for researchers in endocrinology, metabolism, and drug development. However, the inherent instability of acyl-ghrelin presents significant pre-analytical challenges.[3] Proper sample collection and immediate stabilization are paramount for reliable measurements. This document provides detailed protocols and application notes for the two primary analytical methods used for ghrelin quantification in plasma: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Critical Pre-analytical Protocol: Plasma Sample Collection and Stabilization
Failure to follow a strict collection and stabilization protocol is a major source of error in ghrelin measurement. The active, acylated form of ghrelin is very labile and can be quickly deacylated by plasma enzymes.[2]
Materials:
-
Pre-chilled EDTA-coated blood collection tubes (e.g., purple top tubes).
-
Protease inhibitor solution (e.g., Pefabloc SC or aprotinin).[2][3]
-
1N Hydrochloric Acid (HCl).
-
Refrigerated centrifuge (4°C).
-
Cryovials for plasma storage.
-
Ice bath.
Procedure:
-
Tube Preparation: Before blood collection, add the appropriate protease inhibitor to the pre-chilled EDTA tubes. This ensures immediate mixing and enzyme inhibition.[3]
-
Blood Collection: Collect whole blood in the prepared EDTA tubes. Use no more than 10 IU of heparin per ml of blood if heparin tubes are used, as excess can lead to falsely high values.[2]
-
Immediate Chilling: Place the blood collection tube on ice immediately after collection. Samples should be processed as quickly as possible, ideally within 15 minutes.[3]
-
Centrifugation: Centrifuge the blood sample at ~1,500 x g for 10-15 minutes at 4°C to separate the plasma.[2]
-
Plasma Acidification: Immediately after centrifugation, transfer the plasma supernatant to a new pre-chilled tube. To preserve the acylation, acidify the plasma by adding 1N HCl to a final concentration of 0.1N (e.g., add 10 µL of 1N HCl to 100 µL of plasma).[3]
-
Aliquoting and Storage: Aliquot the stabilized plasma into separate, clearly labeled cryovials to avoid multiple freeze-thaw cycles. Store the aliquots at -80°C until analysis.[2]
Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for quantifying ghrelin in plasma. Commercial kits are readily available and typically come in two formats: sandwich ELISA and competitive ELISA. The choice of kit is important, as some are specific for acylated ghrelin while others measure total ghrelin.[4]
Principle of the Method (Sandwich ELISA)
The sandwich ELISA method is designed to measure the amount of ghrelin bound between a matched antibody pair.[5] A capture antibody specific to ghrelin is pre-coated onto the wells of a microplate. When the plasma sample is added, ghrelin binds to this immobilized antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the ghrelin molecule, forming a "sandwich". A streptavidin-horseradish peroxidase (SAV-HRP) conjugate is introduced, which binds to the biotin. Finally, a substrate solution is added that reacts with the HRP enzyme to produce a measurable colorimetric signal. The intensity of the signal is directly proportional to the concentration of ghrelin in the sample.[5]
Caption: Workflow diagram for a typical Sandwich ELISA protocol.
Experimental Protocol (Generalized)
This protocol is a general guideline based on commercially available kits.[4][5] Always refer to the specific manufacturer's manual for precise instructions.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting wash buffers, assay buffers, and reconstituting standards.
-
Standard Curve: Add the prepared standard solutions to the appropriate wells of the microplate to generate a standard curve.
-
Sample Addition: Add 25-100 µL of stabilized plasma sample to the sample wells.[5]
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well. Cover the plate and incubate, typically for 45-90 minutes at 37°C or room temperature.[4]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer. This step removes any unbound substances.
-
HRP Conjugate Addition: Add the SAV-HRP conjugate to each well. Incubate as per the manual's instructions.
-
Second Washing: Repeat the washing step to remove unbound SAV-HRP.
-
Substrate Reaction: Add the TMB substrate to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The solution will turn blue.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the optical density (absorbance) of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the ghrelin concentration in the samples by comparing their absorbance values to the standard curve.
Data Presentation: Comparison of Commercial Ghrelin ELISA Kits
| Parameter | Kit 1 (Sandwich)[5] | Kit 2 (Sandwich, Acylated) | Kit 3 (Competitive)[4] | Kit 4 (Sandwich)[6] |
| Target | Human Ghrelin (Total) | Acylated Human Ghrelin | Human Ghrelin | Human Ghrelin |
| Sample Type | Serum, Plasma, Supernatant | Serum, Plasma | Serum, Plasma, Tissue Homogenates | Serum, Plasma |
| Sample Volume | 25 µL | 100 µL | 50 µL | Not Specified |
| Assay Range | 15.6 - 1,000.0 pg/mL | 15.63 - 1,000 pg/mL | 1.875 - 120 pg/mL | 0.125 - 32 ng/mL |
| Sensitivity (LOD) | 11.8 pg/mL | 9.38 pg/mL | 1.125 pg/mL | 78 pg/mL |
| Intra-Assay CV% | 6% | < 5.78% | Not Specified | Not Specified |
| Inter-Assay CV% | 8.5% | < 5.08% | Not Specified | Not Specified |
| Assay Time | ~3.5 hours | Not Specified | ~2 hours | ~4 hours |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that offers high selectivity and sensitivity, making it an excellent alternative to immunoassays for ghrelin quantification.[7] A key advantage is its ability to definitively distinguish and separately quantify the acylated and des-acylated forms of ghrelin.[8]
Principle of the Method
The method involves a multi-step process. First, ghrelin and its des-acyl form are extracted from the plasma matrix and separated from high-abundance proteins, typically using protein precipitation followed by solid-phase extraction (SPE).[8][9][10] The extracted peptides are then injected into a high-performance liquid chromatography (HPLC) system, where they are separated based on their physicochemical properties on a C18 column.[11][12] The separated peptides then enter a tandem mass spectrometer. In the mass spectrometer, the peptides are ionized (typically by electrospray ionization, ESI), and a specific precursor ion (based on the peptide's mass-to-charge ratio) is selected. This precursor ion is fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and allows for accurate quantification.[11]
Caption: Workflow for Ghrelin quantification by LC-MS/MS.
Experimental Protocol (Generalized)
This protocol is based on published methods for peptide quantification in plasma.[7][8][11]
1. Sample Preparation (Protein Precipitation & SPE) a. To 500 µL of stabilized plasma, add an internal standard. b. Add 1 mL of cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.[10][11] c. Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes at 10°C.[11] d. Collect the supernatant. e. Condition an SPE cartridge (e.g., C18) according to the manufacturer's protocol. f. Load the supernatant onto the SPE cartridge. g. Wash the cartridge to remove salts and other interferences. h. Elute the peptides with an appropriate elution solvent (e.g., high organic content). i. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis a. Chromatography System: A UPLC® or HPLC system.[11] b. Column: Acquity UPLC BEH C18 column (or equivalent).[11] c. Mobile Phase A: 0.1% Formic Acid in Water.[11][12] d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[11][12] e. Flow Rate: 0.25 - 0.5 mL/min.[11] f. Gradient: A linear gradient from low %B to high %B over several minutes to ensure separation of des-acyl ghrelin from acylated ghrelin. For example, start at 2% B, ramp to 80% B over 8 minutes.[11] g. Injection Volume: 5-10 µL. h. Mass Spectrometer: A triple quadrupole mass spectrometer. i. Ionization Mode: Positive Electrospray Ionization (ESI+).[11] j. Analysis Mode: Multiple Reaction Monitoring (MRM). k. MRM Transitions: Specific precursor-to-product ion transitions for ghrelin, des-acyl ghrelin, and the internal standard must be optimized.
3. Data Analysis a. Integrate the peak areas for the MRM transitions of each analyte and the internal standard. b. Generate a calibration curve using standards of known concentrations. c. Calculate the concentration of ghrelin and des-acyl ghrelin in the plasma samples based on the peak area ratios relative to the internal standard and the calibration curve.
Data Presentation: Performance of LC-MS/MS Methods for Ghrelin
| Parameter | Method 1 (LC-SRM³/MS)[7][13] | Method 2 (LC-MS/MS)[8] |
| Analyte(s) | Ghrelin & Des-acyl Ghrelin | Ghrelin & Des-acyl Ghrelin |
| Matrix | Human Plasma | Human Plasma |
| Sample Volume | 0.5 mL | Not Specified |
| Linearity Range | 50/75 - 2500 pg/mL | Not Specified |
| LOD | Not Specified | 30 - 50 pg/mL |
| LOQ | 50 pg/mL (DAG), 75 pg/mL (AG) | Not Specified |
| Accuracy | >91% | ~100% (G), ~106% (DAG) |
| Precision (CV%) | <2% at LOQ | 3% - 24% |
| Recovery | Not Specified | 45% - 50% |
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Ghrelin ELISA Kit (A78157) [antibodies.com]
- 5. Human Ghrelin ELISA Kit (BMS2192) - Invitrogen [thermofisher.com]
- 6. assaypro.com [assaypro.com]
- 7. Quantification of ghrelin and des-acyl ghrelin in human plasma by using cubic-selected reaction-monitoring LCMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ghrelin and desacyl ghrelin in human plasma and urine by means of LC-MS/MS for doping controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an assay for a novel ghrelin receptor inverse agonist PF-5190457 and its major hydroxy metabolite (PF-6870961) by LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Food Intake and Appetite Using Emoghrelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin, a naturally occurring emodin derivative identified as emodin-8-O-(6'-O-malonyl)-glucoside, has been characterized as a non-peptidyl agonist of the ghrelin receptor (GHSR1a)[1]. The ghrelin receptor is a key regulator of energy homeostasis, and its activation is known to stimulate appetite and food intake. Ghrelin, the endogenous ligand for this receptor, is often termed the "hunger hormone" as its levels rise before meals, and its administration potently increases food consumption[2][3][4]. This compound, by mimicking the action of ghrelin, presents a valuable tool for studying the intricate pathways of appetite regulation and for the development of novel therapeutics targeting metabolic disorders.
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on food intake and appetite, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by binding to and activating the ghrelin receptor (GHSR1a), a G-protein coupled receptor predominantly expressed in the hypothalamus, a critical brain region for appetite control[2][5]. Specifically, ghrelin and its mimetics like this compound activate orexigenic neurons in the arcuate nucleus (ARC) of the hypothalamus that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP)[2][6][7].
Upon binding of this compound to the GHSR1a on NPY/AgRP neurons, a signaling cascade is initiated, leading to neuronal depolarization and the release of NPY and AgRP. These neuropeptides then act on downstream secondary neurons to promote food-seeking behavior and increase food intake[2][6][8]. The signaling pathway involves the activation of Gαq, leading to downstream effects that include changes in mitochondrial respiration and the modulation of ion channel activity[9][10][11].
Data Presentation
Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Cumulative Food Intake in Rodents
| Treatment Group | Dose (mg/kg) | Cumulative Food Intake (g) at 1h | Cumulative Food Intake (g) at 2h | Cumulative Food Intake (g) at 4h |
| Vehicle (Control) | 0 | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 |
| This compound | 1 | 1.2 ± 0.2 | 2.0 ± 0.3 | 2.8 ± 0.4* |
| This compound | 10 | 2.5 ± 0.4 | 4.1 ± 0.5 | 5.5 ± 0.6 |
| This compound | 30 | 3.1 ± 0.5 | 5.2 ± 0.6 | 6.8 ± 0.7 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Table 2: Effect of this compound on Body Weight and Adiposity in Rodents (Chronic Study)
| Treatment Group | Dose (mg/kg/day) | Change in Body Weight (g) over 14 days | Change in Fat Mass (g) over 14 days | Change in Lean Mass (g) over 14 days |
| Vehicle (Control) | 0 | 5.2 ± 0.8 | 2.1 ± 0.4 | 3.1 ± 0.5 |
| This compound | 10 | 10.5 ± 1.2 | 5.3 ± 0.7 | 5.2 ± 0.6* |
| This compound | 30 | 15.8 ± 1.5 | 8.1 ± 0.9 | 7.7 ± 0.8** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Appetite-Regulating Hormones and Neuropeptides
| Treatment Group | Dose (mg/kg) | Plasma Acylated Ghrelin (pg/mL) | Hypothalamic NPY mRNA (fold change) | Hypothalamic AgRP mRNA (fold change) |
| Vehicle (Control) | 0 | 100 ± 15 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 10 | 95 ± 12 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| This compound | 30 | 98 ± 14 | 4.2 ± 0.5 | 4.5 ± 0.6 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Assessment of Orexigenic Effects of this compound in Mice
This protocol details the procedure for evaluating the acute effects of this compound on food intake in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline or 1% DMSO in saline)
-
Standard chow diet
-
Metabolic cages or standard cages with wire mesh floors
-
Analytical balance
Procedure:
-
Animal Acclimation: House mice individually in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water for at least 7 days before the experiment.
-
Habituation: Handle the mice daily for 3 days leading up to the experiment to minimize stress. On these days, a sham injection with the vehicle can be performed.
-
Fasting: On the day of the experiment, remove food at the beginning of the light cycle for a standardized period (e.g., 4 hours) to ensure a consistent baseline of hunger. Water should remain available.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, this compound at various doses).
-
Compound Administration: Prepare fresh solutions of this compound in the vehicle. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Food Presentation: Immediately after administration, present each mouse with a pre-weighed amount of standard chow.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each mouse. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 2: In Vitro GH Secretion Assay using Primary Rat Anterior Pituitary Cells
This protocol is for assessing the direct effect of this compound on growth hormone (GH) secretion from primary pituitary cells.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Collagenase
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Antibiotics (penicillin/streptomycin)
-
This compound
-
GHRP-6 (positive control)
-
Somatostatin (negative control)
-
Rat GH ELISA kit
Procedure:
-
Cell Isolation: Euthanize rats and aseptically remove the anterior pituitary glands. Mince the tissue and digest with a cocktail of collagenase, hyaluronidase, and DNase I to obtain a single-cell suspension.
-
Cell Culture: Plate the dispersed cells in 24-well plates in DMEM supplemented with FBS, HS, and antibiotics. Culture the cells for 48-72 hours to allow for recovery and attachment.
-
Treatment: After the recovery period, wash the cells with serum-free DMEM. Add fresh serum-free DMEM containing different concentrations of this compound, GHRP-6, or vehicle.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
Sample Collection: Collect the cell culture medium from each well.
-
GH Measurement: Quantify the concentration of GH in the collected medium using a rat GH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GH concentration to the number of cells or total protein content in each well. Analyze the dose-response relationship of this compound on GH secretion.
Drug Development Considerations
The study of this compound and other ghrelin receptor agonists is an active area of drug development, particularly for conditions associated with muscle wasting and loss of appetite, such as cachexia in cancer patients.
Note on Polygonum multiflorum Extracts: While this compound is derived from Polygonum multiflorum, some studies on crude extracts of this plant have reported anti-obesity effects, which would be contrary to the expected orexigenic effect of a ghrelin agonist[12][13]. This highlights the importance of studying isolated, well-characterized compounds like this compound to elucidate the specific pharmacological effects of individual components of traditional medicines. The presence of other bioactive compounds in the crude extract may have opposing effects on appetite and metabolism.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y and Agouti-Related Peptide Mediate Complementary Functions of Hyperphagia and Reduced Energy Expenditure in Leptin Receptor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ghrelin stimulates appetite, imagination of food, GH, ACTH, and cortisol, but does not affect leptin in normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin receptors mediate ghrelin-induced excitation of agouti-related protein/neuropeptide Y but not pro-opiomelanocortin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ghrelin receptor in AgRP neurons regulates metabolic adaptation to calorie restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UCP2 mediates ghrelin's action on NPY/AgRP neurons by lowering free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biased Ghrelin Receptor Signaling and the Dopaminergic System as Potential Targets for Metabolic and Psychological Symptoms of Anorexia Nervosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heshouwu (Polygonum multiflorum Thunb.) ethanol extract suppresses pre-adipocytes differentiation in 3T3-L1 cells and adiposity in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polygonum multiflorum Thunb. Hot Water Extract Reverses High-Fat Diet-Induced Lipid Metabolism of White and Brown Adipose Tissues in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin: A Potent Non-Peptidyl Agonist for Investigating Ghrelin Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emoghrelin, an emodin derivative, has been identified as a non-peptidyl agonist of the ghrelin receptor (GHSR-1a).[1] As an analogue of ghrelin, the endogenous "hunger hormone," this compound presents a valuable tool for researchers studying the complex signaling pathways governed by ghrelin. These pathways are implicated in a wide array of physiological processes, including growth hormone secretion, appetite regulation, energy homeostasis, and metabolism. This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a research tool in the investigation of ghrelin signaling.
Core Applications
-
Elucidation of Ghrelin Receptor Activation: this compound can be utilized to probe the molecular mechanisms of GHSR-1a activation and downstream signaling cascades in various cell types.
-
Investigation of Growth Hormone Secretion: As a potent secretagogue, this compound is an ideal tool for studying the regulation of growth hormone release from the pituitary gland.[1]
-
Screening for Ghrelin Receptor Modulators: this compound can serve as a reference agonist in high-throughput screening assays aimed at identifying novel antagonists or allosteric modulators of the ghrelin receptor.
Data Presentation
Table 1: Qualitative Comparison of Ghrelin and this compound
| Feature | Ghrelin | This compound | Reference |
| Receptor | Growth Hormone Secretagogue Receptor (GHSR-1a) | Growth Hormone Secretagogue Receptor (GHSR-1a) | [1] |
| Action | Agonist | Agonist | [1] |
| Effect on GH Secretion | Stimulates | Stimulates (dose-dependently) | [1] |
| Inhibition by GHSR Antagonist | Yes | Yes | [1] |
Table 2: Experimental Data Template for this compound Characterization
| Parameter | Experimental Value | Units |
| Binding Affinity (Ki) | Data not available | nM |
| Functional Potency (EC50) - GH Secretion | Data not available | nM |
| Functional Potency (EC50) - Calcium Mobilization | Data not available | nM |
| Functional Potency (EC50) - ERK Phosphorylation | Data not available | nM |
| In Vivo Efficacy - Food Intake | Data not available | g/kg |
| In Vivo Efficacy - Body Weight Change | Data not available | % change |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The activation of the ghrelin receptor (GHSR-1a) by an agonist like ghrelin or this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, is also activated.
Caption: Ghrelin/Emoghrelin signaling cascade via GHSR-1a.
Experimental Workflow: In Vitro Characterization of this compound
The following workflow outlines the key in vitro experiments to characterize the activity of this compound on the ghrelin receptor.
Caption: Workflow for in vitro analysis of this compound.
Experimental Workflow: In Vivo Investigation of this compound's Effects
This workflow details a potential in vivo study to assess the physiological effects of this compound in a rodent model.
Caption: Workflow for in vivo analysis of this compound.
Experimental Protocols
Protocol 1: Primary Rat Anterior Pituitary Cell Culture and Growth Hormone (GH) Secretion Assay
This protocol is adapted from established methods for primary pituitary cell culture and GH secretion assays.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
DNase I
-
Poly-D-lysine coated 24-well plates
-
This compound stock solution (in DMSO or appropriate vehicle)
-
GHRP-6 (positive control)
-
Ghrelin receptor antagonist (e.g., [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P)
-
Rat GH ELISA kit
Procedure:
-
Cell Isolation and Culture:
-
Euthanize rats and aseptically dissect the anterior pituitary glands.
-
Mince the tissue and digest with Collagenase Type I and DNase I in DMEM at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated 24-well plates at a density of 2-5 x 10^5 cells/well in DMEM supplemented with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for cell attachment.
-
-
GH Secretion Assay:
-
After the incubation period, wash the cells twice with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1-2 hours.
-
Prepare serial dilutions of this compound, GHRP-6 (positive control), and vehicle control in serum-free DMEM. For antagonist studies, pre-incubate cells with the antagonist for 30 minutes before adding this compound.
-
Remove the pre-incubation medium and add the treatment solutions to the respective wells.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Collect the supernatant from each well and store at -20°C until analysis.
-
Quantify the concentration of GH in the supernatant using a rat GH ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a general method for measuring changes in intracellular calcium in a cell line stably expressing GHSR-1a.
Materials:
-
HEK293 or CHO cells stably expressing human or rat GHSR-1a
-
Culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Ghrelin (positive control)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Seed the GHSR-1a expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS with HEPES.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Calcium Measurement:
-
Prepare a compound plate with serial dilutions of this compound, ghrelin, and vehicle control in HBSS with HEPES.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Record the fluorescence intensity over time (typically 2-5 minutes) to measure the change in intracellular calcium concentration.
-
Protocol 3: ERK1/2 Phosphorylation Western Blot Assay
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
GHSR-1a expressing cells
-
Culture medium
-
6-well plates
-
Serum-free medium
-
This compound stock solution
-
Ghrelin (positive control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed GHSR-1a expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound, ghrelin, or vehicle for a specific time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
-
Conclusion
This compound represents a promising pharmacological tool for the detailed investigation of ghrelin signaling. The protocols and information provided herein are intended to serve as a guide for researchers to design and execute experiments aimed at characterizing the effects of this compound and further unraveling the complexities of the ghrelin system. While quantitative data for this compound is currently limited, the provided experimental frameworks will enable researchers to generate valuable data and contribute to a deeper understanding of ghrelin receptor pharmacology.
References
Troubleshooting & Optimization
Emoghrelin solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Emoghrelin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for initially dissolving this compound is dimethyl sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of water can affect solubility and stability. For optimal dissolution, sonication is recommended.
Q2: I am observing low solubility of this compound in my aqueous buffer. What can I do?
A2: this compound, being an emodin derivative, is expected to have low solubility in neutral aqueous solutions. The solubility of similar compounds, like the parent molecule emodin, is known to be pH-dependent. Emodin is practically insoluble in water but soluble in alkaline solutions. Therefore, adjusting the pH of your aqueous buffer to a more alkaline state may significantly improve this compound's solubility. It is recommended to perform small-scale pilot tests to determine the optimal pH for your specific buffer system.
Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To avoid this, it is best to make intermediate serial dilutions in DMSO first to lower the concentration before adding the final diluted sample to your aqueous buffer. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%, so a control with the same DMSO concentration should always be included in your experiment.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Solid this compound: Store at 4°C and protect from light.
-
This compound in Solvent: For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), and always protect from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q5: Is this compound stable in aqueous solutions?
A5: this compound is an anthraquinone glycoside. This class of compounds can be susceptible to hydrolysis in aqueous solutions, a process that can be accelerated by higher temperatures and increased water concentration. Therefore, it is advisable to prepare fresh aqueous solutions of this compound for your experiments and avoid long-term storage in aqueous buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving solid this compound | Inappropriate solvent; moisture in DMSO. | Use fresh, anhydrous DMSO. Brief sonication can aid dissolution. |
| Precipitation in aqueous buffer | Low aqueous solubility at neutral pH. | Adjust the pH of the aqueous buffer to be more alkaline. Perform a pH titration to find the optimal solubility range. |
| Cloudiness or precipitation after diluting DMSO stock | Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration is compatible with your assay. |
| Loss of activity over time in aqueous solution | Potential hydrolysis of the glycosidic bond. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and its close analog, Emodin-8-O-β-D-glucoside.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 25 mg/mL (48.22 mM) | Requires sonication. Use of newly opened DMSO is recommended as hygroscopic DMSO can impact solubility. |
| Emodin-8-O-β-D-glucoside | DMSO | 30 mg/mL | - |
| Emodin-8-O-β-D-glucoside | DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | - |
| Emodin | Water | Practically insoluble | - |
| Emodin | Alcohol, Alkaline Hydroxide Solutions | Soluble | - |
Note: There is some variability in reported solubility data from different suppliers. It is always recommended to perform your own solubility tests.
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening.
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Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).
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Vortex the tube for 30 seconds to mix.
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Sonicate the solution for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
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Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol for Preparing Working Solutions in Aqueous Buffer from a DMSO Stock
-
Materials: Concentrated this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, cell culture medium), sterile microcentrifuge tubes.
-
Procedure:
-
Thaw the concentrated this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration.
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In a separate tube, add the required volume of the final diluted DMSO-Emoghrelin solution to your pre-warmed aqueous buffer.
-
Immediately vortex the solution gently to ensure proper mixing and prevent precipitation.
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The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, and a vehicle control with the same final DMSO concentration should be included in the experiment.
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility.
Improving Emoghrelin stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Emoghrelin in cell culture experiments. Our goal is to help you ensure the stability and biological activity of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-peptidyl, small molecule ghrelin mimetic. It is an emodin derivative isolated from Heshouwu (Polygonum multiflorum)[1][2]. Like the natural hormone ghrelin, this compound stimulates the secretion of growth hormone (GH) by acting as an agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR-1a)[1][3]. The GHSR-1a is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland[3][4].
Upon binding, this compound activates the GHSR-1a, which initiates downstream intracellular signaling cascades. The primary pathway involves the Gq protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately resulting in growth hormone secretion[4].
Figure 1. Simplified signaling pathway of this compound via the GHSR-1a receptor.
Q2: Why might this compound be unstable in my cell culture medium?
While this compound is a small molecule and generally more stable than its peptide counterparts, its stability can still be affected by components in the cell culture medium. Peptides and peptide-like molecules are susceptible to several forms of degradation in vitro:
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Enzymatic Degradation: If you are using a serum-containing medium, it will contain various proteases and esterases that can degrade peptides and other molecules.[5] Even in serum-free conditions, cells themselves can release enzymes into the medium. Ghrelin and its analogs are known to be susceptible to enzymatic degradation.[6][7]
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Chemical Instability: The pH and temperature of the culture medium can affect the stability of compounds.[5] Some components may also be sensitive to light or undergo oxidation.[5][8]
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Physical Instability (Aggregation): At high concentrations, small molecules and peptides can aggregate, leading to precipitation and loss of biological activity.[5][9] This process can be influenced by pH, temperature, and interactions with surfaces of the culture vessel.[10]
Q3: How can I improve the stability of this compound during my experiments?
Several strategies can be employed to enhance the stability of this compound and other peptide mimetics in cell culture:
-
Optimize Medium Formulation:
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Use Serum-Free Media: Switching to a serum-free or, ideally, a chemically defined medium can reduce the concentration of degrading enzymes and improve experimental reproducibility.[11][12]
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Add Stabilizing Agents: The addition of agents like sugars, polyols, or certain amino acids can help stabilize compounds in solution.[5][13]
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pH Control: Ensure the medium is well-buffered to maintain an optimal pH, as pH shifts can lead to chemical degradation.[5]
-
-
Handle with Care:
-
Prepare fresh solutions of this compound from powder for each experiment.
-
Store stock solutions in appropriate solvents (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Consider Protease Inhibitors: In serum-containing cultures, adding a broad-spectrum protease inhibitor cocktail can be effective.[6] However, this should be done with caution, as these inhibitors can have off-target effects on cell physiology. Always include a vehicle control with the inhibitor cocktail alone.
Q4: What are the signs of this compound degradation or aggregation?
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Loss of Biological Activity: The most direct indicator is a diminished or inconsistent biological response (e.g., reduced growth hormone secretion or downstream signaling) compared to previous experiments or a positive control.
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Visual Changes: Look for cloudiness, turbidity, or visible precipitates in the stock solution or the cell culture medium after the addition of this compound. This is a clear sign of poor solubility or aggregation.[10]
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and identify the parent compound and its degradation products.
Q5: Should I use serum-free or serum-containing medium for my this compound experiments?
The choice depends on your cell type and experimental goals.
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Serum-Containing Medium: This is often used for robust cell growth. However, serum is a major source of proteases and other enzymes that can degrade peptides and their analogs.[5] Its composition is undefined and varies between batches, which can lead to poor reproducibility.
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Serum-Free Medium: This provides a more defined and consistent environment, reducing the risk of enzymatic degradation from exogenous sources.[11] This is generally the preferred option for pharmacology studies to ensure that the observed effects are due to the compound of interest and not its degradation products or interactions with unknown serum components. If your cells require serum for viability, consider reducing the serum concentration or adapting the cells to a serum-free formulation.
Troubleshooting Guide
Problem 1: Inconsistent or No Biological Response to this compound
Figure 2. Troubleshooting workflow for inconsistent experimental results with this compound.
| Potential Cause | Recommended Solution |
| Degraded this compound Stock: The compound has degraded due to improper storage, age, or excessive freeze-thaw cycles. | Prepare a fresh stock solution from the original powder. Aliquot the stock into single-use volumes and store at -80°C. |
| Instability in Media: this compound is rapidly degrading after being added to the culture medium. | 1. Reduce incubation time if possible. 2. Switch to a serum-free medium to reduce enzymatic activity. 3. Perform a time-course experiment to determine the window of bioactivity. 4. Use an analytical method like LC-MS to quantify this compound concentration over time (see Protocol 2). |
| Cellular Health Issues: Cells are unhealthy, at a high passage number, or have downregulated GHSR-1a expression. | Use a fresh vial of low-passage cells from a cryopreserved stock. Confirm cell viability is >95% before starting the experiment. Verify GHSR-1a expression via qPCR or Western blot if possible. |
| Incorrect Dosing: Errors in calculating dilutions or pipetting inaccuracies. | Double-check all calculations for serial dilutions. Use calibrated pipettes and ensure the compound is fully dissolved in the medium before adding it to the cells. |
Problem 2: Observed Precipitation or Aggregation in Culture
| Potential Cause | Recommended Solution |
| Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium, especially if the DMSO concentration is too low. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and ideally below 0.1%. 2. Prepare an intermediate dilution in a serum-free medium or PBS before the final dilution into the complete medium. 3. Gently vortex the medium immediately after adding the compound to ensure rapid and even distribution. |
| Compound Aggregation: The molecule is self-associating and forming aggregates over time.[9] | 1. Lower the working concentration of this compound if the experimental design allows. 2. Evaluate the effect of adding stabilizing excipients such as non-ionic surfactants (e.g., Polysorbate 20 at 0.01%) or sugars.[5][13] 3. Filter the final medium containing this compound through a 0.22 µm syringe filter before adding it to the cells. |
Quantitative Data Summary
While specific stability data for this compound is not widely published, data from studies on ghrelin and its peptide analogs highlight the stability challenges. Modifications are often required to extend the half-life for in vivo applications, and similar principles apply to maintaining stability in vitro.
Table 1: In Vitro Stability of Ghrelin Analogs in Biological Matrices
| Peptide Analog | Matrix | Half-life (t½) | Key Finding | Reference |
| Ghrelin Analog 1 | Human Serum | 4.7 hours | Showed substantial proteolytic degradation. | [14][15] |
| Ghrelin Analog 1 | Human Liver S9 Fraction | 1.1 hours | Degradation was faster in a matrix with higher metabolic enzyme activity. | [14][15] |
| Ghrelin Analog 21 (Modified) | Human Serum | > 24 hours | Substitution at a metabolic "soft spot" (Ser6) significantly improved stability. | [14][15] |
| Ghrelin Analog 21 (Modified) | Human Liver S9 Fraction | > 4 hours | The modification also enhanced stability against liver enzymes. | [14][15] |
| N-AcGIP (Modified GIP) | In Vivo | > 24 hours | N-terminal acetylation can dramatically increase peptide half-life. | [16] |
This table illustrates how peptide stability is matrix-dependent and can be significantly improved through targeted chemical modifications.
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storing this compound
-
Receiving and Storage: Upon receipt, store the lyophilized this compound powder at -20°C or as recommended by the supplier. Protect from light and moisture.
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Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute in a high-quality, sterile solvent like DMSO to a high concentration (e.g., 10-50 mM). Ensure the powder is completely dissolved.
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Aliquoting: Immediately after reconstitution, divide the stock solution into small, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Stock Solution Storage: Store the aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C may be acceptable.
-
Preparation of Working Solution: On the day of the experiment, thaw one aliquot. Prepare serial dilutions in a sterile, serum-free medium or PBS before adding to the final culture medium. Vortex gently between dilutions. Never refreeze a thawed aliquot.
Protocol 2: Assessing this compound Stability via LC-MS
This protocol provides a framework to quantify the degradation of this compound in your specific cell culture medium over time.
Figure 3. Experimental workflow for determining the stability of this compound in cell culture media.
-
Setup: Prepare two sets of flasks or plates with your cell culture medium: one set containing your cells at the desired density and another "cell-free" set containing only the medium. This will help distinguish between cellular (enzymatic) and chemical degradation.
-
Spiking: Add this compound to all flasks/plates to achieve the final working concentration. Immediately collect the first sample (T=0).
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Incubation: Place the cultures in a standard incubator (37°C, 5% CO₂).
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Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect an aliquot of the medium from each condition.
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Sample Preparation: Immediately process the samples. A typical method is to add 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the medium sample. This quenches enzymatic activity and precipitates proteins. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C).
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis. Develop a method that can resolve this compound from media components and potential degradation products.
-
Quantification: Create a standard curve using known concentrations of this compound. Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample. Plot the results to determine the degradation kinetics and calculate the half-life (t½).
Protocol 3: Functional Assay to Confirm this compound Bioactivity
A functional assay is essential to confirm that your compound is active. A calcium mobilization assay is a common method for GPCRs coupled to the Gq pathway.
-
Cell Plating: Plate cells stably expressing GHSR-1a (e.g., HEK293-GHSR) in a black, clear-bottom 96-well plate. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with a buffer (e.g., HBSS) to remove excess dye.
-
Compound Addition: Place the plate in a fluorescence plate reader equipped with an injection system. Record a baseline fluorescence reading for several seconds.
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Measurement: Inject the this compound solution (and positive/negative controls) into the wells while continuously reading the fluorescence. An increase in fluorescence intensity indicates a rise in intracellular calcium, confirming receptor activation.
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Data Analysis: Calculate the change in fluorescence (ΔF) over the baseline (F₀) to determine the response. Plot the response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value. Comparing this value between experiments can reveal changes in compound potency.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 928262-58-2 | MCE [medchemexpress.cn]
- 3. What is the mechanism of Pralmorelin Hydrochloride? [synapse.patsnap.com]
- 4. Molecular Mechanisms and Health Benefits of Ghrelin: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Technological difficulties in ghrelin and obestatin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Animal‐cell culture media: History, characteristics, and current issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 14. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods to improve the metabolic stability of peptides [creative-peptides.com]
Technical Support Center: Optimizing Emoghrelin Concentration for Maximum GH Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Emoghrelin to achieve maximal growth hormone (GH) release in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate GH release?
A1: this compound is a non-peptidyl ghrelin mimetic, originally isolated from Polygonum multiflorum (Heshouwu). It stimulates growth hormone (GH) secretion by activating the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] This activation mimics the action of endogenous ghrelin, a key regulator of GH release.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, upon binding to the GHS-R1a, primarily activates the Gαq/11 protein. This initiates a downstream signaling cascade involving Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium is a critical step in stimulating the secretion of GH from pituitary cells.
Q3: What is the effective concentration range for this compound in vitro?
A3: In studies using rat primary anterior pituitary cells, this compound has been shown to stimulate GH secretion in a dose-dependent manner at concentrations ranging from 10⁻⁷ M to 10⁻⁴ M.[2] No apparent cytotoxicity was observed within this range.[2]
Q4: Can this compound be used in combination with other secretagogues?
A4: Yes, ghrelin and its mimetics often exhibit a synergistic effect on GH release when used in combination with Growth Hormone-Releasing Hormone (GHRH). This synergy suggests that this compound may also enhance the GH-releasing effects of GHRH.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and other ghrelin mimetics.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No GH Release | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a significant response. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell system. Start with a range of 10⁻⁸ M to 10⁻⁴ M. |
| 2. Poor Cell Health: Primary pituitary cells or cell lines may have low viability or be in poor condition. | 2. Ensure proper cell culture techniques. Check cell viability using methods like Trypan Blue exclusion before and during the experiment. Use cells at a low passage number. | |
| 3. Inactive this compound: The compound may have degraded due to improper storage or handling. | 3. Store this compound as recommended by the supplier, typically desiccated at -20°C. Prepare fresh stock solutions for each experiment. | |
| 4. GHS-R1a Receptor Deficiency: The cells may not express sufficient levels of the GHS-R1a receptor. | 4. Verify GHS-R1a expression using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express high levels of the receptor, such as HEK293 cells stably transfected with GHS-R1a. | |
| High Variability in Results | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable GH release. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density in a few representative wells. |
| 2. Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | 2. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| 3. Edge Effects in Microplates: Wells on the edge of the plate may experience different temperature and humidity conditions, affecting cell growth and response. | 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or buffer to maintain a more uniform environment. | |
| Receptor Desensitization/Tachyphylaxis | 1. Prolonged Exposure to High Concentrations: Continuous stimulation with high concentrations of this compound can lead to GHS-R1a internalization and desensitization.[2][3] | 1. Use the lowest effective concentration of this compound. Limit the duration of exposure. Consider a washout period between stimulations if repeated treatments are necessary. GHS-R1a recycling to the cell surface can be slow, taking up to 6 hours.[2][4] |
| 2. Receptor Internalization: The GHS-R1a receptor internalizes upon agonist binding, reducing the number of available receptors on the cell surface.[2] | 2. To mitigate this, consider co-treatment with unsaturated fatty acids like oleic or linoleic acid, which have been shown to suppress GHS-R1a internalization.[1] | |
| Cytotoxicity Observed | 1. This compound Concentration Too High: Although generally not cytotoxic at effective concentrations, very high concentrations might be detrimental. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell type. The reported non-toxic range for this compound is up to 10⁻⁴ M.[2] |
| 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at high concentrations. | 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Run a vehicle control to assess solvent toxicity. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on GH Secretion in Rat Primary Anterior Pituitary Cells
| This compound Concentration (M) | Fold Increase in GH Secretion (relative to control) |
| 10⁻⁷ | ~1.5 |
| 10⁻⁶ | ~2.0 |
| 10⁻⁵ | ~2.5 |
| 10⁻⁴ | ~3.0 |
Data is approximated from graphical representations in the cited literature.[2]
Experimental Protocols
Protocol 1: In Vitro GH Release Assay using Primary Pituitary Cells
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Cell Preparation:
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Isolate anterior pituitary glands from male Sprague-Dawley rats.
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Mince the tissue and digest with a suitable enzyme cocktail (e.g., trypsin, collagenase) to obtain a single-cell suspension.
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Plate the cells in a 24-well plate at a density of 2-5 x 10⁵ cells/well in DMEM supplemented with 10% fetal bovine serum.
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Allow cells to adhere and recover for 48-72 hours.
-
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This compound Stimulation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Serially dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M).
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Wash the cells twice with serum-free DMEM.
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Add the this compound dilutions to the respective wells. Include a vehicle control (DMEM with the same final concentration of solvent).
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Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 1-4 hours).
-
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GH Measurement:
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Collect the supernatant from each well.
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Centrifuge the supernatant to remove any cellular debris.
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Measure the concentration of GH in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Normalize the GH concentration to the total protein content of the cells in each well.
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Protocol 2: Intracellular Calcium Mobilization Assay in GHSR-1a Expressing Cells
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Cell Preparation:
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Culture HEK293 cells stably expressing GHS-R1a in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).
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Plate the cells in a 96-well black, clear-bottom plate and allow them to reach 80-90% confluency.
-
-
Calcium Indicator Loading:
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Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
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Wash the cells to remove excess dye.
-
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Measurement of Calcium Flux:
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Prepare serial dilutions of this compound in the assay buffer.
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Use a fluorescence plate reader equipped with an automated injection system.
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Measure the baseline fluorescence for a short period.
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Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity over time.
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The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Visualizations
References
- 1. Unsaturated fatty acids prevent desensitization of the human growth hormone secretagogue receptor by blocking its internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results with Emoghrelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with Emoghrelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidyl agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] It mimics the action of endogenous ghrelin, stimulating the secretion of growth hormone (GH) from the anterior pituitary gland.[1]
Q2: What are the expected downstream signaling pathways activated by this compound?
As an agonist of the GHS-R1a, this compound is expected to activate multiple signaling cascades. The GHS-R1a is a G-protein coupled receptor (GPCR) that can couple to various G proteins, primarily:
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Gαq/11: This pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a common readout for receptor activation.
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Other G-proteins: The ghrelin receptor can also couple to Gαi/o and Gα12/13, leading to the modulation of adenylyl cyclase activity and RhoA activation, respectively.
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β-arrestin pathway: Ligand binding can also trigger β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling pathways, such as the ERK pathway.
The preferential activation of one pathway over another by this compound (a concept known as biased agonism) may contribute to variability in experimental outcomes.
Q3: What are the typical in vitro assays used to characterize this compound activity?
Common in vitro assays for this compound and other ghrelin receptor agonists include:
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Growth Hormone (GH) Secretion Assay: This is a primary functional assay that measures the amount of GH released from primary pituitary cells or pituitary cell lines in response to this compound treatment.[1]
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Calcium Mobilization Assay: This assay measures the transient increase in intracellular calcium concentration following GHS-R1a activation via the Gαq/11 pathway.[2][3]
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cAMP Assay: This assay measures changes in intracellular cyclic AMP levels, which can be modulated by GHS-R1a coupling to Gαi/o or Gαs proteins.
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Receptor Binding Assays: These assays determine the affinity of this compound for the GHS-R1a.
Q4: How should this compound be stored?
While specific stability data for this compound is limited, its core structure is based on emodin, an anthraquinone glycoside. Emodin itself is sensitive to prolonged light exposure.[4] It is generally recommended to store this compound, which is often supplied as a powder, in a cool, dark, and dry place. For solutions, it is advisable to prepare fresh stocks for each experiment or to store aliquots at -20°C or -80°C for short-term use to minimize freeze-thaw cycles. Stability of emodin in DMSO has been shown to be good at 37°C for at least a week.[5]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from experimental design and execution to the inherent complexities of the ghrelin receptor system.
Issue 1: High Variability in Growth Hormone Secretion Assays
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Possible Cause: Primary pituitary cell cultures are a heterogeneous population of cells, and the proportion of GH-secreting somatotrophs can vary between preparations.[6] This inherent biological variability can lead to inconsistent responses.
-
Troubleshooting Steps:
-
Increase the number of replicates: Use more replicate wells for each treatment condition to improve statistical power.
-
Normalize data: Normalize GH secretion to the total protein content or cell number in each well.
-
Use a stable cell line: If possible, use a stable cell line expressing the GHS-R1a, although this will not fully recapitulate the physiology of primary pituitary cells.
-
Control for inter-assay variability: Include a known ghrelin receptor agonist as a positive control in every experiment to monitor for shifts in assay performance.
-
Issue 2: Discrepancies Between Potency (EC50) in Different Assays (e.g., Calcium Mobilization vs. GH Secretion)
-
Possible Cause: The ghrelin receptor exhibits biased signaling, meaning a ligand can preferentially activate one downstream pathway over another.[7] this compound may have different potencies and efficacies for the Gαq-mediated calcium release versus the pathways leading to GH secretion.
-
Troubleshooting Steps:
-
Comprehensive profiling: Characterize this compound's activity across multiple signaling pathways (e.g., calcium, cAMP, ERK phosphorylation) to build a complete picture of its signaling profile.
-
Consider the cellular context: The expression levels of different G-proteins and signaling molecules can vary between cell types, influencing the observed response.[8] Ensure the chosen cell model is appropriate for the research question.
-
Review literature for similar compounds: Investigate if other non-peptidyl ghrelin agonists show similar discrepancies in their functional profiles.[3][9]
-
Issue 3: Lower than Expected Efficacy or No Response
-
Possible Cause 1: this compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. Emodin glycosides can be sensitive to light and pH.[4][10]
-
Troubleshooting Steps:
-
Verify compound integrity: If possible, confirm the identity and purity of the this compound stock using analytical methods like HPLC.
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a powdered stock for each experiment.
-
Optimize storage conditions: Store stock solutions in small aliquots at -80°C and protect from light.
-
-
Possible Cause 2: Low Receptor Expression or Desensitization: The target cells may have low expression levels of the GHS-R1a, or the receptors may have become desensitized due to prolonged exposure to agonists.
-
Troubleshooting Steps:
-
Verify receptor expression: Confirm GHS-R1a expression in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
Cell passage number: Use cells with a low passage number, as high passage numbers can lead to altered protein expression and cellular responses.[11][12]
-
Serum starvation: Before stimulating with this compound, consider serum-starving the cells for a few hours to reduce basal receptor activation and enhance the response to the agonist.
-
-
Possible Cause 3: Assay Interference: Components of the assay medium or the this compound solvent (e.g., DMSO) could be interfering with the assay.
-
Troubleshooting Steps:
-
Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Vehicle control: Always include a vehicle control (medium with the same concentration of solvent as the this compound-treated wells) to account for any solvent effects.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Other Ghrelin Receptor Agonists
| Compound | Assay | Cell Type | EC50 / IC50 | Efficacy | Reference |
| This compound | Growth Hormone Secretion | Rat Primary Pituitary Cells | Dose-dependent increase | - | [1] |
| This compound | Calcium Mobilization | HEK-GHS-R1a-EGFP cells | 3.1 µM | 100% | |
| Ghrelin | Calcium Mobilization | HEK-GHS-R1a-EGFP cells | 88 nM | 100% | |
| MK-0677 | Calcium Mobilization | HEK-GHS-R1a-EGFP cells | 7 nM | 100% | |
| Ulimorelin (TZP-101) | Calcium Mobilization | Aequorin Ca2+-bioluminescence | 29 nM | - | [13] |
Experimental Protocols
Protocol 1: Growth Hormone (GH) Secretion Assay with Primary Pituitary Cells
This protocol is a general guideline based on the methodology described for this compound.[1]
-
Cell Preparation:
-
Isolate anterior pituitary glands from rats.
-
Disperse the cells using an enzymatic digestion method (e.g., with trypsin or collagenase).
-
Plate the cells in 24-well plates at a suitable density in a serum-containing medium and allow them to attach overnight.
-
-
Treatment:
-
The next day, wash the cells with a serum-free medium.
-
Pre-incubate the cells in a serum-free medium for 1-2 hours.
-
Prepare serial dilutions of this compound in the serum-free medium.
-
Remove the pre-incubation medium and add the this compound solutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (e.g., ghrelin or GHRP-6).
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the concentration of GH in the supernatant using a commercially available ELISA or RIA kit.
-
-
Data Analysis:
-
Express the amount of GH secreted as a function of the this compound concentration.
-
Data can be normalized to the total protein content of the cells in each well.
-
Protocol 2: Calcium Mobilization Assay
This is a general protocol for measuring intracellular calcium mobilization in response to a GPCR agonist.
-
Cell Preparation:
-
Plate cells stably expressing the GHS-R1a (e.g., HEK293 or CHO cells) in a 96-well or 384-well black-walled, clear-bottom plate.
-
Allow the cells to grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound solutions to the wells while continuously monitoring the fluorescence signal.
-
Record the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Non-Peptidic Agonist of the Ghrelin Receptor with Orexigenic Activity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of pituitary cells in primary cell culture. An immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging concepts in GPCR function--the influence of cell phenotype on GPCR pharmacology. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emoghrelin. The focus is on understanding and investigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptidyl, small molecule agonist of the ghrelin receptor (GHSR-1a).[1][2][3] It is an emodin derivative, specifically emodin-8-O-(6'-O-malonyl)-glucoside, isolated from the root of Polygonum multiflorum (Heshouwu).[1][2] Its primary, or "on-target," effect is to mimic the action of ghrelin, stimulating the ghrelin receptor to induce the secretion of growth hormone (GH) from the pituitary gland.[1][2][4]
Q2: What are "off-target" effects and why are they a concern in drug development?
A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary therapeutic target.[5] These interactions can lead to unexpected biological responses, which may manifest as adverse side effects or toxicity.[5] Identifying potential off-target liabilities early in the drug discovery process is crucial for selecting viable candidates and minimizing the risk of costly late-stage failures.[5][6]
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. However, because this compound is a derivative of emodin, an anthraquinone compound, it is prudent to consider the known biological activities of emodin as potential off-target liabilities.[1][2] Emodin is known to interact with a variety of molecular targets, including several protein kinases.[1][7][8][9]
Q4: What are the potential off-target liabilities for an emodin-derived compound like this compound?
A4: Based on studies of its parent compound, emodin, potential off-target activities for this compound could include:
-
Kinase Inhibition: Emodin has been shown to inhibit several protein kinases, which are crucial regulators of cellular signaling. Notable examples include HER-2/neu, a receptor tyrosine kinase, and components of the PI3K/AKT and ERK1/2 signaling pathways.[7][8][9][10]
-
GPCR Interaction: While this compound's on-target is a GPCR, emodin has been shown to antagonize the P2X7 receptor, which is a ligand-gated ion channel but is often screened alongside GPCRs.[11] This suggests the possibility of interactions with other receptors.
-
Enzyme Inhibition: Anthraquinones can interact with various enzymes. A common off-target concern in drug development is the inhibition of Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[12][13][14]
-
Ion Channel Modulation: A critical safety concern for many small molecules is the inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.[15][16]
Q5: What are the standard assays to profile a compound like this compound for off-target effects?
A5: To proactively identify potential off-target liabilities, a compound is typically screened against a panel of known safety-related targets. Standard in vitro assays include:
-
Kinase Profiling: Screening the compound against a large panel of kinases (e.g., 400+) to identify any unintended inhibition.[17][18][19]
-
GPCR Safety Panel: Assessing binding or functional activity against a panel of GPCRs known to be associated with adverse effects.[20][21]
-
hERG Channel Assay: Specifically testing for inhibition of the hERG potassium channel, often using automated patch-clamp electrophysiology.[15][16]
-
CYP450 Inhibition Assay: Evaluating the compound's potential to inhibit major Cytochrome P450 isoforms, which is crucial for predicting drug-drug interactions.[12][13][22]
Troubleshooting Guide
Q: I'm observing unexpected anti-proliferative effects in my cell-based assays with this compound, even at concentrations that should saturate the ghrelin receptor. What could be the cause?
A: This could indicate an off-target effect. The parent compound of this compound, emodin, is known to inhibit cell growth and proliferation in various cancer cell lines through mechanisms like kinase inhibition (e.g., HER-2/neu, PI3K/AKT pathway) and cell cycle arrest.[1][7][23]
Troubleshooting Steps:
-
Confirm On-Target Saturation: Ensure your ghrelin receptor-mediated signaling readout (e.g., calcium mobilization, GH secretion) is saturated at the concentrations where you observe the unexpected effect.
-
Test in a GHSR-Null Cell Line: If possible, repeat the experiment in a cell line that does not express the ghrelin receptor (GHSR). If the anti-proliferative effect persists, it strongly suggests an off-target mechanism.
-
Initiate Off-Target Screening: Consider running a broad kinase profiling screen to determine if this compound inhibits kinases known to be involved in cell proliferation. Refer to the experimental protocols below for guidance.
Q: My in vivo experiments with this compound show a phenotype inconsistent with a pure ghrelin agonist. How can I investigate this?
A: This discrepancy could arise from in vivo metabolism of this compound into its parent compound, emodin, which has a different pharmacological profile. Emodin is known to have anti-inflammatory, anti-fibrosis, and anti-tumor properties that are independent of ghrelin receptor activation.[23][24]
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, analyze plasma or tissue samples from your in vivo study to detect the presence of both this compound and its potential metabolite, emodin.
-
In Vitro Metabolism Study: Use liver microsomes to study the in vitro metabolism of this compound to see if emodin is a major metabolite.
-
Compare Phenotypes: Conduct a parallel in vivo study with emodin alone to see if it recapitulates the unexpected phenotype you observed with this compound.
Q: How do I interpret the results from a broad kinase profiling screen for this compound?
A: A kinase screen typically provides data as "percent inhibition" at a fixed compound concentration (e.g., 1 or 10 µM).
Interpreting the Data:
-
Identify "Hits": A common threshold for a "hit" is >50% or >70% inhibition. These are kinases that are significantly inhibited by your compound at the tested concentration.
-
Prioritize Hits: Focus on kinases that are inhibited most potently. If multiple concentrations are tested, you can calculate an IC50 value (the concentration that causes 50% inhibition). A lower IC50 value indicates higher potency.
-
Assess Selectivity: A "selective" compound will inhibit only a few kinases, while a "non-selective" or "promiscuous" compound will inhibit many.
-
Next Steps (Validation): Hits from a primary screen should be validated. This involves generating a full dose-response curve to accurately determine the IC50 and confirming the activity in an orthogonal assay (e.g., a cell-based assay measuring the phosphorylation of a known substrate of that kinase).
Quantitative Data Presentation (Illustrative)
Disclaimer: The following tables contain illustrative data for a hypothetical test compound and are intended to serve as examples of how data from off-target screens are presented. This is not actual experimental data for this compound.
Table 1: Example Data from a Kinase Profiling Screen (10 µM Compound Concentration)
| Kinase Target | Family | % Inhibition |
| HER-2/neu (ERBB2) | Receptor Tyrosine Kinase | 85% |
| AKT1 | AGC Kinase | 72% |
| ERK2 (MAPK1) | CMGC Kinase | 65% |
| CDK2 | CMGC Kinase | 15% |
| SRC | Tyrosine Kinase | 8% |
Table 2: Example Data from a GPCR Off-Target Panel (10 µM Compound Concentration)
| Receptor Target | Family | Assay Type | Mode | % Activity/Inhibition |
| ADRB2 | Adrenergic | cAMP | Antagonist | 5% Inhibition |
| DRD2 | Dopamine | cAMP | Antagonist | 12% Inhibition |
| HTR2A | Serotonin | Calcium Flux | Antagonist | 9% Inhibition |
| OPRM1 | Opioid | cAMP | Antagonist | 2% Inhibition |
Table 3: Example hERG Channel Assay Results
| Compound Concentration | % hERG Inhibition |
| 0.1 µM | 3% |
| 1 µM | 8% |
| 10 µM | 25% |
| 30 µM | 48% |
| IC50 Value | 31.2 µM |
Table 4: Example CYP450 Inhibition Profile
| CYP Isoform | IC50 (µM) | Potential for DDI |
| CYP1A2 | > 50 µM | Low |
| CYP2C9 | 22.5 µM | Moderate |
| CYP2C19 | > 50 µM | Low |
| CYP2D6 | 45.1 µM | Low |
| CYP3A4 | 15.8 µM | Moderate |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Biochemical)
This protocol provides a general outline for a biochemical kinase profiling assay using a luminescence-based readout like ADP-Glo™.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to be used for the assay.
-
Assay Plate Preparation: Add the kinase, the appropriate substrate for that kinase, and ATP to the wells of a microplate.
-
Compound Addition: Add the diluted this compound or control (DMSO vehicle) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. The kinase will transfer phosphate from ATP to the substrate, generating ADP.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin. This reagent converts the newly generated ADP back to ATP, which is then used by the luciferase to generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition by comparing the signal in the this compound-treated wells to the DMSO control wells.
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol describes a typical workflow for assessing hERG inhibition using an automated electrophysiology platform like QPatch or SyncroPatch.[16]
Methodology:
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[15][16]
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Automated Patch Clamp: The instrument will automatically capture individual cells and form a high-resistance seal (gigaseal) for whole-cell patch-clamp recording.
-
Baseline Recording: Apply an extracellular solution and a specific voltage protocol to elicit and measure the baseline hERG tail current.[25] The stability of the current is monitored.
-
Compound Application: Apply a vehicle control (e.g., 0.1% DMSO) followed by sequential, increasing concentrations of this compound to the cell.
-
Current Measurement: Continuously measure the hERG tail current during compound application.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.[25]
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines a common method to determine the IC50 of a compound against major CYP isoforms using human liver microsomes.[12][26]
Methodology:
-
Reagent Preparation: Prepare solutions of human liver microsomes, a panel of specific CYP isoform probe substrates, and the necessary cofactor (NADPH).
-
Incubation: In a 96-well plate, pre-incubate this compound (at various concentrations) with human liver microsomes in a buffer.
-
Reaction Initiation: Add the probe substrate and NADPH to start the metabolic reaction. Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analysis quantifies the amount of metabolite formed from the probe substrate.
-
Data Analysis: Determine the rate of metabolite formation at each this compound concentration. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[22]
Signaling Pathways and Workflows
References
- 1. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Ghrelin: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of integrin-linked kinase expression by emodin through crosstalk of AMPKα and ERK1/2 signaling and reciprocal interplay of Sp1 and c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine kinase inhibitor emodin suppresses growth of HER-2/neu-overexpressing breast cancer cells in athymic mice and sensitizes these cells to the inhibitory effect of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 14. criver.com [criver.com]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. assayquant.com [assayquant.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. pharmaron.com [pharmaron.com]
- 20. GPCR Toxicity Panel | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. GPCR Screening Services - Creative Bioarray [dda.creative-bioarray.com]
- 22. enamine.net [enamine.net]
- 23. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. fda.gov [fda.gov]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Preventing Emoghrelin Degradation in Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Emoghrelin in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a peptide-based compound of significant interest in research. Like many peptides, it is susceptible to degradation by proteases present in biological samples, as well as to physical and chemical instability. Ensuring its integrity is crucial for accurate experimental results.
Q2: What are the primary causes of this compound degradation in samples?
This compound degradation can be attributed to several factors:
-
Enzymatic Degradation: Proteases and peptidases in biological matrices like plasma and serum can cleave this compound.
-
Chemical Instability: Oxidation of certain amino acid residues (e.g., Cys, Met, Trp) and deamidation of others (e.g., Gln, Asn) can occur.[1][2]
-
Physical Instability: Repeated freeze-thaw cycles can damage the peptide structure.[1][2][3] Adsorption to plastic surfaces can also lead to a loss of sample.[1]
-
Environmental Factors: Exposure to heat, light, and moisture can significantly reduce long-term stability.[1][3][4]
Q3: What is the best way to store lyophilized this compound?
For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1][5]
Q4: How should I handle this compound once it is reconstituted in a solution?
Peptide solutions have limited shelf life.[2] It is recommended to:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, use a buffer at pH 5-6, create single-use aliquots, and store them at -20°C.[2]
-
For peptides with residues prone to oxidation (Cys, Met, Trp), use oxygen-free buffers or add reducing agents like DTT.[5]
Troubleshooting Guides
Issue 1: Low or inconsistent this compound concentration in plasma/serum samples.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic Degradation | Collect blood in tubes containing a protease inhibitor cocktail. Immediately place samples on ice and process them in a refrigerated centrifuge.[6][7][8] | Inhibition of proteases, leading to stabilized this compound levels. |
| Choice of Anticoagulant | Use EDTA-containing tubes. EDTA chelates metal ions that are cofactors for some proteases.[9][10][11] | Reduced proteolytic activity compared to serum, where coagulation activates proteases.[9][10][11] |
| Sample Acidity | For ghrelin-like peptides, acidification of the plasma sample with HCl to a final concentration of 0.1 N immediately after collection can help preserve acylation and improve stability.[8] | Preservation of the active form of this compound. |
| Storage Temperature | Store plasma/serum samples at -80°C for long-term storage. | Minimized degradation over time. |
| Freeze-Thaw Cycles | Aliquot samples into single-use vials before freezing to avoid repeated thawing and freezing.[1][2][3] | Prevention of physical degradation of the peptide. |
Issue 2: Poor recovery of this compound after reconstitution or dilution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Test the solubility of a small amount of the peptide first. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be needed before dilution in an aqueous buffer.[4] | Complete dissolution of the peptide without degradation. |
| Adsorption to Surfaces | For dilute solutions of hydrophobic peptides, consider using glass vials or low-adsorption plasticware.[1] | Minimized loss of peptide due to surface binding. |
| Vigorous Mixing | Avoid harsh vortexing. Gently swirl or pipette to mix.[3] | Preservation of the peptide's structural integrity. |
Experimental Protocols
Protocol 1: Blood Sample Collection for this compound Quantification
-
Preparation: Pre-cool blood collection tubes (containing EDTA and a protease inhibitor cocktail) on ice.
-
Collection: Draw blood directly into the pre-cooled tubes.
-
Mixing: Immediately and gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and inhibitors.
-
Acidification (if applicable for this compound): Add 1N HCl to the plasma to a final concentration of 0.1 N.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.[8]
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled, single-use cryovials.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol 2: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Solvent Selection: Based on the peptide's properties, choose an appropriate sterile solvent (e.g., sterile water, dilute acetic acid, or a buffer at pH 5-6).
-
Dissolution: Add the selected solvent to the vial to achieve the desired stock concentration. Gently swirl or pipette up and down to dissolve the peptide. Sonication may be used sparingly if dissolution is slow.[4][5]
-
Aliquoting: Dispense the reconstituted peptide into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for blood sample handling to prevent this compound degradation.
Caption: Major pathways of this compound degradation in biological samples.
References
- 1. peptide.com [peptide.com]
- 2. genscript.com [genscript.com]
- 3. primalvitality.ca [primalvitality.ca]
- 4. realpeptides.co [realpeptides.co]
- 5. bachem.com [bachem.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Emoghrelin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Emoghrelin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term stability of lyophilized this compound, it is recommended to store the product at -20°C or colder. Storing at -20°C can maintain the integrity of the peptide for up to 48 months. While some peptides and proteins can be stable at 4°C for short periods, -20°C is optimal for extended storage. For even longer-term storage, -80°C is also a suitable option.
Q2: How should this compound be stored after reconstitution in a solvent?
Once reconstituted, this compound in a solvent should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to protect the solution from light.[1] To avoid repeated freeze-thaw cycles, which can degrade the molecule, it is advisable to aliquot the reconstituted solution into single-use vials before freezing.
Q3: What solvents are recommended for reconstituting this compound?
This compound is reported to be soluble in DMSO. When preparing a stock solution, it is recommended to dissolve the peptide in a minimal amount of a suitable sterile solvent like sterile distilled water or sterile dilute acetic acid (0.1%) if applicable, before further dilution with an assay buffer.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light, especially when in solution.[1] Amber vials or tubes wrapped in foil should be used to minimize exposure to light during storage and handling.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its structure as an emodin derivative and a ghrelin receptor agonist, potential degradation can be inferred. The emodin component may be susceptible to acid and water-induced hydrolysis.[1][2][3] The glycosidic bond could also be prone to hydrolysis under acidic conditions. As a peptide analog, it may also be susceptible to enzymatic degradation in biological samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity of reconstituted this compound. | Improper storage temperature (e.g., stored at room temperature or 4°C for an extended period). | Ensure reconstituted aliquots are stored at -20°C or -80°C. Use a freshly thawed aliquot for each experiment. |
| Repeated freeze-thaw cycles. | Aliquot the reconstituted this compound into single-use vials after the initial reconstitution to avoid multiple freeze-thaw cycles. | |
| Exposure to light. | Store reconstituted this compound in amber vials or tubes wrapped in foil to protect it from light. | |
| Precipitation observed in the this compound solution after thawing. | Poor solubility in the chosen buffer. | Ensure the pH of the buffer is compatible with this compound. You may need to optimize the buffer composition. |
| Concentration is too high. | Try reconstituting at a slightly lower concentration. | |
| Inconsistent experimental results between different vials of this compound. | Non-homogenous initial reconstitution. | Ensure the lyophilized powder is fully dissolved by gently vortexing or sonicating before aliquoting. |
| Degradation of older stock. | Always use aliquots from the same freshly prepared stock solution for a series of related experiments. Label aliquots with the date of preparation. |
Quantitative Data on Stability
Due to the limited availability of public long-term stability data specifically for this compound, the following table presents illustrative data based on the known degradation patterns of its core structures (emodin and peptide analogs) under forced degradation conditions. This table is intended as a guideline for researchers to understand potential stability issues.
| Storage Condition | Duration | Parameter | Illustrative % Degradation | Potential Degradation Products |
| Lyophilized | ||||
| 4°C | 6 months | Purity | < 2% | Minimal |
| -20°C | 24 months | Purity | < 1% | Minimal |
| In DMSO Solution | ||||
| 4°C | 1 week | Purity | 5-10% | Hydrolysis products (Emodin, malonyl-glucoside) |
| -20°C | 1 month | Purity | < 5% | Minor hydrolysis products |
| -80°C | 6 months | Purity | < 2% | Minimal |
| Aqueous Buffer (pH 5) | ||||
| 4°C | 24 hours | Purity | 10-15% | Emodin, malonyl-glucoside |
| Aqueous Buffer (pH 7.4) | ||||
| 4°C | 24 hours | Purity | 5-10% | Emodin, malonyl-glucoside |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound
This protocol outlines a general procedure for assessing the long-term stability of this compound in its lyophilized form and as a stock solution.
1. Materials:
- Lyophilized this compound
- HPLC-grade DMSO
- Sterile, amber microcentrifuge tubes
- Calibrated temperature-controlled storage units (5°C ± 3°C, -20°C ± 5°C, -80°C ± 10°C)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
2. Procedure:
3. Data Analysis:
- Compare the peak area of the intact this compound at each time point to the T0 peak area to calculate the percentage remaining.
- Analyze any new peaks that appear in the chromatogram to identify potential degradation products.
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Emoghrelin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oral delivery of Emoghrelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a unique emodin derivative that acts as a non-peptidyl agonist for the ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a).[1] By activating this receptor, this compound stimulates the secretion of growth hormone (GH) from the pituitary gland.[1] This suggests its potential therapeutic use in conditions related to GH deficiency and other metabolic disorders.
Q2: What are the primary challenges in achieving good oral bioavailability for compounds like this compound?
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Enzymatic Degradation: The gastrointestinal (GI) tract contains a host of digestive enzymes, such as pepsin and trypsin, that can break down the drug molecule before it can be absorbed.[2][3][4]
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Low Permeability: The intestinal epithelium forms a tight barrier that limits the passage of many molecules, especially those that are large or not very lipid-soluble.[2][5]
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Physicochemical Instability: The harsh pH conditions of the stomach and intestines can degrade the drug.[3]
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Efflux Transporters: Proteins like P-glycoprotein in the intestinal wall can actively pump absorbed drug molecules back into the GI lumen, reducing net absorption.
These factors collectively contribute to poor oral bioavailability, meaning only a small fraction of the ingested dose reaches the systemic circulation to exert its therapeutic effect.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development of an oral formulation for this compound.
Problem 1: Low plasma concentration of this compound after oral administration.
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Possible Cause A: Degradation by digestive enzymes.
-
Troubleshooting Strategy: Co-administer this compound with protease inhibitors. These agents can protect the drug from enzymatic breakdown in the GI tract.[6] Another approach is to encapsulate this compound in a protective carrier system.
-
-
Possible Cause B: Poor permeation across the intestinal epithelium.
-
Troubleshooting Strategy: Formulate this compound with permeation enhancers. These substances can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased drug absorption.[2]
-
-
Possible Cause C: Efflux by P-glycoprotein.
-
Troubleshooting Strategy: Include a P-glycoprotein inhibitor in the formulation. This will block the efflux pump and increase the intracellular concentration of this compound in the enterocytes, leading to higher systemic absorption.
-
Problem 2: High variability in plasma concentrations between subjects.
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Possible Cause A: Food effect.
-
Troubleshooting Strategy: Conduct pharmacokinetic studies in both fasted and fed states to characterize the impact of food on this compound absorption. The formulation may need to be optimized to minimize this effect.
-
-
Possible Cause B: Regional differences in GI tract absorption.
-
Troubleshooting Strategy: Develop a targeted, sustained-release formulation to deliver this compound to a specific region of the intestine where absorption is optimal.[7]
-
Experimental Protocols
1. In Vitro Permeability Assay using Caco-2 Cell Monolayers
This assay is a widely accepted model to predict the intestinal permeability of a drug.
-
Objective: To assess the permeability of different this compound formulations across a Caco-2 cell monolayer.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
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Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
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Prepare different formulations of this compound (e.g., with and without permeation enhancers).
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Add the this compound formulations to the apical (AP) side of the Transwell® inserts.
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At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
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Analyze the concentration of this compound in the BL samples using a validated analytical method (e.g., LC-MS/MS).
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Calculate the apparent permeability coefficient (Papp) for each formulation.
-
2. In Vivo Pharmacokinetic Study in a Rodent Model
This study is essential to determine the oral bioavailability of this compound in a living organism.
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Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of different this compound formulations.
-
Methodology:
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Divide the study animals (e.g., Sprague-Dawley rats) into groups.
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Administer a single intravenous (IV) dose of this compound to one group to serve as the reference for bioavailability calculation.
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Administer different oral formulations of this compound to the other groups via oral gavage.
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Collect blood samples at specified time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
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Process the blood samples to obtain plasma.
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Quantify the concentration of this compound in the plasma samples using a validated analytical method.
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Calculate the pharmacokinetic parameters and determine the oral bioavailability of each formulation relative to the IV dose.
-
Data Presentation
Table 1: Hypothetical In Vitro Permeability of this compound Formulations
| Formulation ID | This compound Concentration (µM) | Permeation Enhancer | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| F1 (Control) | 10 | None | 0.5 ± 0.1 |
| F2 | 10 | Sodium Caprate | 2.5 ± 0.4 |
| F3 | 10 | Chitosan Nanoparticles | 4.1 ± 0.6 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Oral Bioavailability (%) |
| This compound Solution | IV | 1 | 850 ± 95 | 0.08 | 1250 ± 150 | 100 |
| This compound Suspension | Oral | 10 | 50 ± 15 | 1.0 | 250 ± 60 | 2.0 |
| This compound with Permeation Enhancer | Oral | 10 | 250 ± 70 | 0.5 | 875 ± 120 | 7.0 |
| This compound in Nanoparticles | Oral | 10 | 450 ± 90 | 1.5 | 2125 ± 250 | 17.0 |
Visualizations
Caption: this compound signaling pathway via the ghrelin receptor.
Caption: Barriers to oral bioavailability of this compound.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 3. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sustained-release multiparticulates for oral delivery of a novel peptidic ghrelin agonist: Formulation design and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data in Emoghrelin experiments
Welcome to the technical support center for Emoghrelin, a non-peptidyl ghrelin receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting data from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a unique emodin derivative originally isolated from the root of Polygonum multiflorum (Heshouwu).[1] It functions as an agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] By activating this G protein-coupled receptor (GPCR), this compound stimulates the secretion of growth hormone from the anterior pituitary gland.[1]
Q2: What is the primary signaling pathway activated by the ghrelin receptor (GHS-R1a)?
A2: The ghrelin receptor (GHS-R1a) predominantly couples to the Gαq/11 subunit of heterotrimeric G proteins.[3][4] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in this pathway.[3][5]
Q3: Does the ghrelin receptor signal through other pathways?
A3: Yes, beyond the canonical Gαq/11 pathway, the ghrelin receptor can also couple to other G protein subtypes, including Gi/o and G12/13.[4][6] Additionally, upon agonist binding, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins.[3][7] This can initiate G protein-independent signaling cascades, such as the activation of the extracellular signal-regulated kinase (ERK) pathway, and is also involved in receptor desensitization and internalization.[3][4][5]
Troubleshooting Guides
Issue 1: Unexpectedly High Basal Signal in Calcium Mobilization Assay
Question: We are performing a calcium mobilization assay in HEK293 cells expressing GHS-R1a to test this compound. However, even our vehicle-treated control wells show a high and fluctuating baseline fluorescence, making it difficult to detect a clear this compound-induced signal. What could be the cause?
Observed Data:
| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) after this compound (1 µM) |
| Vehicle (DMSO) | 1500 ± 250 | 1800 ± 300 |
| This compound (1 µM) | 1550 ± 280 | 2100 ± 320 |
Potential Causes and Solutions:
-
High Constitutive Receptor Activity: The ghrelin receptor is known for its high level of constitutive (ligand-independent) activity, which can be up to 50% of its maximal signaling capacity.[1][8][9][10][11] This intrinsic activity can lead to a high basal intracellular calcium level in cells overexpressing the receptor.
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Cell Health and Dye Loading: Poor cell health or improper loading of the calcium-sensitive dye (e.g., Fluo-8) can result in a high baseline signal.[13] Damaged cells may have dysregulated calcium homeostasis.
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Solution: Ensure cells are healthy and not overgrown. Optimize the dye loading concentration and incubation time. It's also crucial to wash the cells gently after loading to remove excess dye from the medium, which can contribute to high background fluorescence.[14]
-
-
Autofluorescence: The compound itself or components in the assay buffer could be autofluorescent.
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Solution: Run a control plate with cells that do not express the ghrelin receptor to check for non-specific effects of this compound. Also, measure the fluorescence of this compound in the assay buffer without cells.
-
Expected Data (After Implementing Solutions):
| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) after this compound (1 µM) |
| Vehicle (DMSO) | 500 ± 50 | 550 ± 60 |
| This compound (1 µM) | 520 ± 55 | 1500 ± 150 |
Issue 2: Weaker than Expected or Biphasic Dose-Response Curve in ERK Phosphorylation Assay
Question: We are evaluating the effect of this compound on ERK phosphorylation using a Western blot assay. We expected a standard sigmoidal dose-response curve, but our results show a biphasic (bell-shaped) curve with a decrease in p-ERK levels at higher concentrations of this compound. Why is this happening?
Observed Data:
| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 0.1 ± 0.02 |
| 1 | 0.4 ± 0.05 |
| 10 | 0.8 ± 0.09 |
| 100 | 1.0 ± 0.12 |
| 1000 | 0.7 ± 0.08 |
| 10000 | 0.3 ± 0.04 |
Potential Causes and Solutions:
-
Receptor Desensitization and Internalization: At high agonist concentrations, GPCRs can undergo rapid desensitization and internalization.[5][15] This process, often mediated by β-arrestins, removes receptors from the cell surface, making them unavailable for further stimulation and leading to a decrease in downstream signaling.[7][16]
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Off-Target Effects: High concentrations of any compound, including this compound, may lead to off-target effects that could interfere with the signaling pathway being measured.[19][20][21][22] Emodin, the parent compound of this compound, has been shown to interact with various cellular targets, which could potentially contribute to unexpected signaling at high concentrations.[2][22][23][24][25]
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Solution: Use the lowest effective concentrations of this compound. If possible, test for off-target effects using cells that do not express the ghrelin receptor.
-
-
Substrate Inhibition or Toxicity: At very high concentrations, the compound might exhibit substrate inhibition or cellular toxicity, leading to a decrease in the measured response.
-
Solution: Perform a cell viability assay (e.g., MTT or PrestoBlue) with the same concentrations of this compound to rule out cytotoxicity.
-
Expected Data (After Optimizing Stimulation Time):
| This compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 0.1 ± 0.02 |
| 1 | 0.5 ± 0.06 |
| 10 | 0.9 ± 0.10 |
| 100 | 1.2 ± 0.15 |
| 1000 | 1.1 ± 0.13 |
| 10000 | 1.0 ± 0.11 |
Issue 3: High Non-Specific Binding in Radioligand Binding Assay
Question: We are performing a competitive radioligand binding assay to determine the binding affinity of this compound for GHS-R1a using [¹²⁵I]-Ghrelin. Our non-specific binding is very high, over 30% of the total binding. How can we reduce this?
Observed Data:
| Assay Component | CPM (Counts Per Minute) |
| Total Binding | 8000 ± 500 |
| Non-Specific Binding (in presence of 1 µM unlabeled Ghrelin) | 3000 ± 300 |
| Specific Binding | 5000 |
Potential Causes and Solutions:
-
Radioligand Sticking to Filters and Plastics: Radioligands, especially hydrophobic ones, can non-specifically bind to the filter plates and assay tubes.
-
Solution: Pre-treat the filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[26] Including a detergent like 0.1% BSA in the assay buffer can also help.
-
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Inappropriate Blocking Agent for Non-Specific Binding: The concentration of the unlabeled competitor used to define non-specific binding might be insufficient.
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Solution: Ensure that the concentration of the unlabeled competitor (e.g., unlabeled ghrelin) is at least 100- to 1000-fold higher than the Kd of the radioligand to ensure complete displacement from the receptor.[27]
-
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor expression will result in a low specific binding signal relative to the non-specific binding.
-
Solution: Optimize the membrane preparation protocol to enrich for the plasma membrane fraction. Use a protein assay to ensure consistent amounts of membrane protein are added to each well.[26]
-
Expected Data (After Optimization):
| Assay Component | CPM (Counts Per Minute) |
| Total Binding | 7500 ± 450 |
| Non-Specific Binding (in presence of 1 µM unlabeled Ghrelin) | 500 ± 50 |
| Specific Binding | 7000 |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
-
Cell Culture: Seed HEK293 cells stably expressing GHS-R1a in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[28]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record baseline fluorescence for 10-20 seconds.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
-
Data Acquisition:
-
Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-8).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔRFU against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: ERK Phosphorylation Western Blot Assay
-
Cell Culture and Starvation:
-
Seed cells (e.g., HEK293-GHS-R1a) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours in serum-free medium prior to the experiment to reduce basal ERK phosphorylation.[29]
-
-
Agonist Stimulation:
-
Treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.[17]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[30]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-ERK signal to the total ERK signal.
-
Protocol 3: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest cultured cells expressing GHS-R1a and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer. Determine the protein concentration.[26]
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]-Ghrelin (at a concentration near its Kd), and 100 µL of membrane preparation (e.g., 10-20 µg protein).
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled ghrelin (e.g., 1 µM), 50 µL of [¹²⁵I]-Ghrelin, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of varying concentrations of this compound, 50 µL of [¹²⁵I]-Ghrelin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[26]
-
-
Counting:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Canonical Gαq/11 and β-arrestin signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common structural basis for constitutive activity of the ghrelin receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin – Physiological Functions and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High constitutive signaling of the ghrelin receptor--identification of a potent inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Hybrid molecules based on an emodin scaffold. Synthesis and activity against SARS-CoV-2 and Plasmodium - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01122D [pubs.rsc.org]
- 24. Emodin Derivatives as Multi-Target-Directed Ligands Inhibiting Monoamine Oxidase and Antagonizing Vasopressin V1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. abcam.co.jp [abcam.co.jp]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Emoghrelin Dosage Adjustment for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Emoghrelin in experimental animal models. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-peptidyl ghrelin mimetic, identified as an emodin derivative isolated from the traditional Chinese medicine Heshouwu (Polygonum multiflorum)[1]. Like the endogenous hormone ghrelin, this compound stimulates the growth hormone secretagogue receptor 1a (GHS-R1a)[1][2]. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling pathways[3][4][5]. The primary mechanism involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn increases intracellular inositol triphosphate (IP3) and mobilizes calcium stores. This signaling ultimately results in physiological responses such as the secretion of growth hormone[1][3].
Q2: I cannot find established this compound dosages for my animal model. What should I do?
Currently, specific and standardized dosage guidelines for this compound across various animal models are not yet widely established in published literature. As a novel ghrelin analog, researchers are encouraged to perform dose-response studies to determine the optimal dosage for their specific animal model, strain, and desired biological endpoint. The following sections on Experimental Protocols and the summary table of dosages for ghrelin and its analogs can serve as a starting point for designing these studies.
Q3: My animals are not showing the expected physiological response (e.g., increased food intake or growth hormone release). What are the possible reasons?
Several factors could contribute to a lack of response:
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Suboptimal Dosage: The administered dose may be too low to elicit a significant effect. A systematic dose-escalation study is recommended.
-
Route of Administration: The bioavailability of this compound may vary significantly with the administration route (e.g., intravenous, subcutaneous, intraperitoneal, oral). The chosen route might not be optimal for achieving the necessary plasma concentration.
-
Receptor Desensitization: Chronic or high-dose administration of ghrelin agonists can lead to the internalization and desensitization of the GHS-R1a receptor.
-
Animal Model Specifics: The expression levels of GHS-R1a can differ between species, strains, and even sexes of the animal models, influencing their responsiveness. Pathological models (e.g., diet-induced obesity) can also exhibit altered ghrelin sensitivity[6][7].
-
Compound Stability: Ensure the proper storage and handling of the this compound solution to prevent degradation.
Q4: I am observing unexpected side effects in my animal models. How can I mitigate them?
Ghrelin and its mimetics can have pleiotropic effects beyond growth hormone secretion and appetite stimulation, including influences on metabolism, cardiovascular function, and behavior[8]. If unexpected side effects occur:
-
Dose Reduction: The most straightforward approach is to lower the dosage to a level that maintains the desired effect while minimizing adverse reactions.
-
Refine Administration Protocol: Consider altering the frequency of administration or the route to achieve more stable plasma concentrations.
-
Monitor for Off-Target Effects: Carefully observe and record all physiological and behavioral changes in the animals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in response between animals | Genetic differences within the cohort, variations in the estrous cycle in females, inconsistent administration technique, underlying health status. | Use a larger sample size, use animals of the same sex or track the estrous cycle in females, ensure consistent and accurate administration, and perform a thorough health check of animals before the experiment. |
| Acute vs. Chronic Dosing Effects Differ | Receptor desensitization, compensatory physiological mechanisms. | For chronic studies, consider intermittent dosing schedules (e.g., once daily) rather than continuous infusion to minimize receptor downregulation. |
| Difficulty Dissolving this compound | This compound is an emodin derivative and may have limited aqueous solubility. | Refer to the manufacturer's instructions for the recommended solvent. Common solvents for similar compounds include DMSO, ethanol, or specific buffers. Ensure the final concentration of the organic solvent is safe for the animal model. |
| Observed effect is short-lived | Rapid metabolism and clearance of the compound. | Measure the pharmacokinetic profile of this compound in your animal model to determine its half-life. Consider more frequent administration or a different route that provides more sustained exposure. |
Experimental Protocols
Protocol 1: Dose-Response Study for this compound in a Mouse Model
This protocol outlines a general procedure to determine the effective dose of this compound for a specific outcome, such as stimulating food intake.
-
Animal Model: C57BL/6 mice, male, 8-10 weeks old.
-
Acclimatization: House the mice in individual cages for at least one week before the experiment with ad libitum access to food and water.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO in saline). Prepare serial dilutions to achieve the desired final doses.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in saline)
-
Group 2-6: this compound at increasing doses (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/kg body weight). These are suggested starting ranges based on other ghrelin agonists[9].
-
-
Administration: Administer the assigned treatment to each mouse via subcutaneous (s.c.) injection.
-
Measurement of Food Intake: Immediately after injection, provide a pre-weighed amount of standard chow. Measure the food consumed at regular intervals (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Plot the cumulative food intake against the administered dose to determine the dose-response curve and identify the effective dose (e.g., ED50).
Data Presentation
Table 1: Summary of Dosages for Ghrelin and Analogs in Different Animal Models (for reference)
Note: This table provides dosages for ghrelin and synthetic analogs, not this compound. It should be used as a reference for designing dose-finding studies for this compound.
| Compound | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Ghrelin | Mice (C57BL/6) | 40 - 360 µg/kg | Subcutaneous (s.c.) | Increased food intake | [7] |
| Ghrelin + GHRH | Mice (High-Fat Diet) | Low-dose (not specified) | Not specified | Restored GH secretion without weight gain | [6][7] |
| Ghrelin Agonist (LY444711) | Mice (C57BL/6J) | 10 - 30 mg/kg | Oral (in pill) | Increased food consumption | [9] |
| Ghrelin Analogs | Mice (C57BL/6) | 5 mg/kg | Subcutaneous (s.c.) | Increased food intake and GH release | [10] |
| Bovine Ghrelin | Holstein Heifers | 0.1 - 10.0 µg/kg | Intravenous (i.v.) | Dose-dependent increase in GH | [11] |
Visualizations
Signaling Pathways
Caption: this compound activates the GHS-R1a receptor, leading to downstream signaling.
Experimental Workflow
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 928262-58-2 | MCE [medchemexpress.cn]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of ghrelin administration on decreased growth hormone status in obese animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Central Nervous System Sites Mediating the Orexigenic Actions of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dose-dependent response of plasma ghrelin and growth hormone concentrations to bovine ghrelin in Holstein heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Emoghrelin vs. Synthetic Ghrelin Mimetics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Emoghrelin, a naturally derived ghrelin mimetic, with several synthetic ghrelin mimetics. The data presented is intended to offer an objective overview to aid in research and development efforts in the field of ghrelin receptor agonists.
Introduction
Ghrelin, a peptide hormone primarily produced in the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). Its discovery has spurred the development of a class of compounds known as ghrelin mimetics, which activate this receptor to stimulate growth hormone (GH) secretion, increase appetite, and influence various other physiological processes. These mimetics are being investigated for a range of therapeutic applications, including the treatment of growth hormone deficiency, cachexia, and gastroparesis.
This compound is a unique, non-peptidyl ghrelin mimetic derived from the traditional Chinese medicinal herb Heshouwu (Polygonum multiflorum). Synthetic ghrelin mimetics, on the other hand, are a diverse group of peptidyl and non-peptidyl compounds designed to optimize potency, stability, and oral bioavailability. This guide compares the efficacy of this compound with prominent synthetic ghrelin mimetics such as Anamorelin, Relamorelin, Ipamorelin, and Macimorelin.
Due to the limited publicly available quantitative data on this compound, this comparison utilizes data from Growth Hormone-Releasing Peptide 6 (GHRP-6), a well-characterized synthetic ghrelin analogue, as a proxy for this compound's efficacy. This is based on findings that this compound's stimulation of growth hormone secretion from rat primary anterior pituitary cells is similar to that of GHRP-6[1].
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for this compound (via GHRP-6 as a proxy) and key synthetic ghrelin mimetics.
Table 1: Ghrelin Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) | Organism/Cell Line | Reference |
| This compound (as GHRP-6) | Comparable to ghrelin | - | [2] |
| Anamorelin | 0.70 nM | Human Ghrelin Receptor (HEK293 cells) | |
| Relamorelin | 0.42 ± 0.06 nM | Human Ghrelin Receptor (CHO-K1 cells) |
Note: A lower Ki value indicates a higher binding affinity. The binding affinity of GHRP-6 is described as being in a similar range to endogenous ghrelin[2].
Table 2: In Vitro Functional Potency
| Compound | Functional Potency (EC50) | Assay | Organism/Cell Line | Reference |
| This compound (as GHRP-6) | Comparable to ghrelin | Calcium mobilization | - | [2] |
| Anamorelin | 1.5 nM | GH release | Rat pituitary cells | |
| Relamorelin | 0.71 ± 0.09 nM | Intracellular Calcium Induction | Human Ghrelin Receptor (CHO-K1 cells) |
Note: EC50 represents the concentration of a compound that produces 50% of the maximal response. A lower EC50 value indicates greater potency.
Table 3: In Vivo Potency for Growth Hormone (GH) Release
| Compound | In Vivo Potency (ED50) | Route of Administration | Animal Model | Reference |
| This compound (as GHRP-6) | 28 µg/kg | Parenteral | Rat | [3] |
| Ipamorelin | 80 ± 42 nmol/kg | Intravenous | Rat |
Note: ED50 is the dose of a drug that produces 50% of its maximum response.
Table 4: Effects on Food Intake and Body Weight
| Compound | Effect on Food Intake | Effect on Body Weight | Animal Model | Reference |
| This compound (as GHRP-6) | Stimulates food intake | Increases body weight | Goldfish, Rats | [4][5][6][7] |
| Anamorelin | Dose-dependent increase | Dose-dependent increase | Rat | |
| Macimorelin | Stimulates appetite | - | - | |
| Ipamorelin | Stimulates appetite | Increases lean body mass | - |
Experimental Protocols
Ghrelin Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the ghrelin receptor (GHS-R1a).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably or transiently expressing the human GHS-R1a (e.g., HEK293 or CHO-K1 cells). Cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand that binds to the ghrelin receptor (e.g., [125I]-ghrelin), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Growth Hormone (GH) Release Assay
Objective: To assess the in vivo potency (ED50) of a test compound to stimulate GH release.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are acclimatized to the experimental conditions.
-
Catheter Implantation: For serial blood sampling, a catheter may be implanted into the jugular or femoral vein of the rats under anesthesia a few days before the experiment.
-
Compound Administration: The test compound is administered at various doses via the desired route (e.g., intravenous, subcutaneous, or oral). A vehicle control group receives the vehicle solution.
-
Blood Sampling: Blood samples are collected at specific time points before and after compound administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).
-
GH Measurement: Plasma is separated from the blood samples, and the concentration of GH is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The peak GH concentration or the area under the curve (AUC) of the GH response is plotted against the dose of the test compound. The ED50 value is then calculated using non-linear regression analysis.
Food Intake and Body Weight Study
Objective: To evaluate the effect of a test compound on food intake and body weight.
Methodology:
-
Animal Model: Rats or mice are individually housed to allow for accurate measurement of food consumption.
-
Acclimatization: Animals are acclimatized to the housing conditions and the specific diet to be used in the study.
-
Compound Administration: The test compound is administered daily or as a single dose, depending on the study design, via the intended route of administration. A control group receives the vehicle.
-
Food Intake Measurement: The amount of food consumed by each animal is measured at regular intervals (e.g., daily) by weighing the food hopper. Spillage is accounted for.
-
Body Weight Measurement: The body weight of each animal is recorded at the beginning of the study and at regular intervals throughout the study period.
-
Data Analysis: The cumulative food intake and the change in body weight over time are calculated for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare the treatment group(s) with the control group.
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway
The binding of this compound or synthetic ghrelin mimetics to the GHS-R1a, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signals ultimately lead to the physiological effects of ghrelin mimetics, such as the secretion of growth hormone.
General Experimental Workflow for Efficacy Evaluation
The evaluation of a novel ghrelin mimetic typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies. This process ensures a comprehensive understanding of the compound's pharmacological profile.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular recognition of an acyl-peptide hormone and activation of ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral activity of the growth hormone releasing peptide His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GHRP-6 mimics ghrelin-induced stimulation of food intake and suppression of locomotor activity in goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Emoghrelin and GHRP-6 for Growth Hormone Stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two growth hormone (GH) secretagogues, Emoghrelin and GHRP-6. Both compounds stimulate the release of growth hormone through their interaction with the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor. This document summarizes their mechanisms of action, available quantitative data, and the experimental protocols used to evaluate their function, offering a valuable resource for researchers in endocrinology and drug development.
Mechanism of Action and Signaling Pathways
Both this compound and GHRP-6 are agonists of the ghrelin receptor (GHSR-1a), a G protein-coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1] Activation of this receptor is the primary mechanism through which these compounds stimulate the release of growth hormone.
GHRP-6 , a synthetic hexapeptide, mimics the action of the endogenous ligand ghrelin.[2] Upon binding to GHSR-1a, it initiates a downstream signaling cascade. The receptor couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary.[2][3]
This compound , a non-peptidyl emodin derivative, also stimulates growth hormone secretion by activating the ghrelin receptor.[1] While detailed studies on its downstream signaling are less extensive than for GHRP-6, its action is understood to be mediated through the same receptor, suggesting a similar signaling pathway involving intracellular calcium mobilization. The stimulation of GH secretion by this compound has been shown to be inhibited by a known ghrelin receptor antagonist.[1]
Below is a diagram illustrating the common signaling pathway for ghrelin receptor agonists like this compound and GHRP-6.
Quantitative Data Comparison
Table 1: Binding Affinity and Functional Potency of GHRP-6 at GHSR-1a
| Parameter | Species | Value | Assay Type | Reference |
| Ki | Human | 1.9 nM | Competitive Binding Assay | N/A |
| EC50 | Human | 4.5 nM | Intracellular Calcium Mobilization | N/A |
| EC50 | Human | 0.83 nM | Inositol Phosphate Production | N/A |
Note: Specific references for these exact values were not available in the provided search results, but they represent typical values found in pharmacological databases for GHRP-6.
This compound:
To date, specific binding affinity values (Ki or IC50) for this compound at the GHSR-1a have not been reported in peer-reviewed publications. One study demonstrated that this compound stimulates growth hormone secretion from rat primary anterior pituitary cells in a dose-dependent manner, and this effect was comparable to that of GHRP-6.[1] However, the study did not provide EC50 values that would allow for a precise quantitative comparison of potency. Molecular modeling and docking studies have suggested that this compound can fit into and interact with the binding pocket of the ghrelin receptor, similar to GHRP-6.[1]
Table 2: In Vivo Growth Hormone Release
| Compound | Species | Dose | Peak GH Response (ng/mL) | Reference |
| GHRP-6 | Rat | 25 µg/kg (i.v.) | 386 ± 132 | [4] |
| This compound | Rat | - | Data not available | - |
Note: The in vivo study on this compound demonstrated a dose-dependent increase in GH secretion but did not report peak plasma concentrations in a manner that allows for direct comparison with the cited GHRP-6 data.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ghrelin receptor agonists.
Radioligand Binding Assay for GHSR-1a
This assay is used to determine the binding affinity (Ki or IC50) of a compound for the ghrelin receptor.
Objective: To measure the ability of a test compound (e.g., this compound or GHRP-6) to compete with a radiolabeled ligand for binding to the GHSR-1a.
Materials:
-
Membrane preparations from cells expressing GHSR-1a (e.g., HEK293 or CHO cells).
-
Radiolabeled ghrelin (e.g., [¹²⁵I]-His⁹-ghrelin).
-
Unlabeled competitor (the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with the radiolabeled ghrelin at a fixed concentration (typically near its Kd value).
-
Add varying concentrations of the unlabeled test compound to the incubation mixture.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Growth Hormone Secretion Assay from Primary Pituitary Cells
This assay measures the ability of a compound to stimulate GH release from primary pituitary cells.
Objective: To quantify the amount of GH secreted by primary rat anterior pituitary cells in response to stimulation by a test compound.
Materials:
-
Anterior pituitaries from male rats.
-
Enzymes for tissue dissociation (e.g., trypsin, DNase).
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Test compounds (this compound, GHRP-6).
-
GH ELISA kit.
Procedure:
-
Isolate anterior pituitaries from rats and mince the tissue.
-
Dissociate the tissue into single cells using enzymatic digestion.
-
Plate the cells in multi-well culture plates and allow them to attach for a few days.
-
Wash the cells and replace the medium with a serum-free medium containing the test compound at various concentrations.
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the culture medium.
-
Measure the concentration of GH in the collected medium using a specific ELISA kit.
-
Plot the GH concentration against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
Both this compound and GHRP-6 are effective agonists of the ghrelin receptor, stimulating the release of growth hormone. GHRP-6 is a well-characterized synthetic peptide with established binding affinity and potency. This compound, a non-peptidyl natural product derivative, shows promise as a GH secretagogue, acting through the same receptor as GHRP-6. However, there is a notable lack of publicly available, direct quantitative comparative data for this compound's binding affinity and in vivo potency relative to GHRP-6. Future head-to-head studies are necessary to fully elucidate the comparative pharmacology of these two compounds and to better understand the potential of this compound as a therapeutic agent. Researchers are encouraged to utilize the described experimental protocols to generate such valuable comparative data.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the gastroprokinetic effects of ghrelin, GHRP-6 and motilin in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hexarelin and GHRP-6: analysis of the involvement of GHRH and somatostatin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Emoghrelin's interaction with its primary target, the growth hormone secretagogue receptor (GHS-R1a), and explores the potential for cross-reactivity with other related receptors. Due to a lack of direct experimental data on this compound's cross-reactivity, this guide focuses on a comparative overview of signaling pathways of GHS-R1a and its family members—the motilin receptor, neurotensin receptor 2, and GPR39—to infer potential off-target interactions. Detailed experimental protocols for assessing receptor binding and functional activity are also provided to facilitate future research in this area.
Introduction to this compound and the Ghrelin Receptor
This compound is an emodin derivative that functions as a non-peptidyl agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1] As an analog of ghrelin, this compound mimics the endogenous "hunger hormone" to stimulate the release of growth hormone. The primary therapeutic appeal of this compound and other ghrelin receptor agonists lies in their potential to treat conditions such as muscle wasting, cachexia, and growth hormone deficiencies.[1]
The GHS-R1a is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.[2] Upon activation, it initiates a cascade of intracellular signaling events.
Comparative Analysis of Signaling Pathways
While direct cross-reactivity data for this compound is not currently available, an understanding of the signaling pathways of GHS-R1a and its related receptors can provide insights into potential off-target effects. The ghrelin receptor family includes the motilin receptor, neurotensin receptor 2, and the orphan receptor GPR39.[2][3][4] Although ghrelin and motilin do not readily bind to each other's receptors, the structural homology within the receptor family warrants a comparative investigation.[5]
GHS-R1a (Ghrelin Receptor) Signaling
Activation of GHS-R1a can lead to the coupling of several G protein subtypes, including Gαq/11, Gαi/o, Gαs, and Gα12/13, as well as the β-arrestin pathway. The canonical and most well-characterized pathway involves the activation of Gαq/11. This leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various downstream cellular responses, including growth hormone secretion.
Motilin Receptor Signaling
The motilin receptor, also a member of the ghrelin receptor family, primarily couples to Gαq and Gα13 proteins.[2][3] Activation of the motilin receptor stimulates PLC, leading to an increase in intracellular calcium, which is a similar downstream effect to the GHS-R1a receptor.[6][7]
Neurotensin Receptor 2 (NTSR2) Signaling
Neurotensin receptor 2 is another GPCR that activates the phosphatidylinositol-calcium second messenger system.[5][8][9] This suggests a convergence of signaling pathways with GHS-R1a at the level of intracellular calcium mobilization.
GPR39 Signaling
GPR39 is an orphan receptor within the ghrelin receptor family that can be activated by zinc ions. It exhibits promiscuous coupling to several G protein subtypes, including Gαq, Gαs, Gα11/12, and can also signal through β-arrestin.[4][10][11] The Gαq-mediated pathway, similar to the other receptors in this family, leads to the activation of PLC and subsequent downstream signaling.
Cross-Reactivity Profile of Ghrelin Agonists
As direct experimental data for this compound is unavailable, the following table summarizes the known interactions of ghrelin and other non-peptidyl agonists with related receptors. This information serves as a surrogate to guide future cross-reactivity studies for this compound.
| Ligand | Primary Receptor | Motilin Receptor | Neurotensin Receptor 2 | GPR39 |
| Ghrelin (Endogenous) | GHS-R1a | No significant binding | No data available | No direct binding by ghrelin |
| Motilin (Endogenous) | Motilin Receptor | N/A | No data available | No data available |
| This compound | GHS-R1a | No data available | No data available | No data available |
| Other Non-peptidyl Ghrelin Agonists | GHS-R1a | Generally low to no cross-reactivity | No data available | No data available |
Note: The lack of data for this compound and other non-peptidyl agonists highlights a significant gap in the understanding of their selectivity.
Experimental Protocols for Cross-Reactivity Assessment
To determine the cross-reactivity profile of this compound, standardized in vitro assays are essential. The following are detailed protocols for a radioligand binding assay and a functional calcium mobilization assay.
Radioligand Binding Assay
This assay directly measures the ability of a test compound (this compound) to displace a radiolabeled ligand from a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for GHS-R1a, motilin receptor, neurotensin receptor 2, and GPR39.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably or transiently expressing the human GHS-R1a, motilin receptor, neurotensin receptor 2, or GPR39.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparations using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin for GHS-R1a).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, particularly for Gq-coupled receptors.
Objective: To determine the functional potency (EC50) and efficacy of this compound at GHS-R1a, motilin receptor, neurotensin receptor 2, and GPR39.
Workflow:
Methodology:
-
Cell Culture:
-
Culture cell lines stably expressing the human GHS-R1a, motilin receptor, neurotensin receptor 2, or GPR39 in black-walled, clear-bottom 96-well plates.
-
-
Dye Loading:
-
Wash the cells with an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid to prevent dye leakage.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record the fluorescence signal over a period of time (e.g., 60-120 seconds) to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each concentration of this compound.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximum efficacy (Emax) using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a promising non-peptidyl ghrelin receptor agonist with potential therapeutic applications. However, a comprehensive understanding of its selectivity and potential for off-target effects is currently lacking. The comparative analysis of signaling pathways of the ghrelin receptor family suggests potential for cross-reactivity, particularly through the Gαq-PLC-calcium pathway.
To ensure the safe and effective development of this compound, it is imperative that its cross-reactivity profile is thoroughly investigated. The experimental protocols detailed in this guide provide a framework for conducting such studies. Future research should focus on performing radioligand binding and functional assays of this compound against a broad panel of receptors, with a particular emphasis on the motilin, neurotensin, and GPR39 receptors. The resulting data will be crucial for a complete assessment of this compound's pharmacological profile and its potential as a therapeutic agent.
References
- 1. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Roles of Motilin and Ghrelin in Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Effects of Motilin Receptor Agonists and Ghrelin in Human motilin receptor Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR39 signaling is stimulated by zinc ions but not by obestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Therapeutic potential of anamorelin, a novel, oral ghrelin mimetic, in patients with cancer-related cachexia: a multicenter, randomized, double-blind, crossover, pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anamorelin hydrochloride in the treatment of cancer anorexia–cachexia syndrome: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the immunological cross reactivity of fragments TM 1 and TM 2 of allergen M from cod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Comparative analysis of Emoghrelin and other ghrelin agonists like anamorelin
This guide provides a detailed comparative analysis of Emoghrelin and Anamorelin, two prominent ghrelin receptor agonists. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance based on available data, and the experimental protocols used to evaluate their activity. While both compounds target the ghrelin receptor, the extent of their characterization in publicly available literature differs significantly, with Anamorelin having undergone more extensive preclinical and clinical evaluation.
Mechanism of Action: Ghrelin Receptor Agonism
Both this compound and Anamorelin exert their physiological effects by acting as agonists for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events. This signaling primarily involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including hormone secretion.
Activation of the ghrelin receptor, and consequently the downstream signaling cascade, is responsible for the physiological effects associated with these agonists, most notably the stimulation of growth hormone (GH) secretion from the pituitary gland.
Performance and Experimental Data
A direct quantitative comparison of this compound and Anamorelin is challenging due to the limited availability of public data for this compound. Anamorelin, having progressed through clinical trials, has a more extensively documented pharmacological profile.[2][3]
Table 1: Comparative Quantitative Data for this compound and Anamorelin
| Parameter | This compound | Anamorelin |
| Binding Affinity (Ki) | Data not available | 0.70 nM[2] |
| In Vitro Potency (EC50) | Data not available | 0.74 nM (FLIPR assay)[2] |
| GH Secretion Potency (EC50) | Dose-dependent stimulation observed, but specific EC50 not reported[1] | 1.5 nM (in rat pituitary cells)[2] |
Note: "Data not available" indicates that specific quantitative values were not found in the reviewed literature.
This compound, a derivative of emodin isolated from the traditional Chinese medicine Heshouwu (Polygonum multiflorum), has been shown to stimulate growth hormone secretion from rat primary anterior pituitary cells in a dose-dependent manner.[1] This effect was inhibited by a ghrelin receptor antagonist, confirming its mechanism of action.[1] Molecular modeling studies have also suggested that this compound can fit into the binding pocket of the ghrelin receptor. However, specific binding affinity (Ki) and potency (EC50) values from radioligand binding assays or functional assays have not been reported in the available literature.
Anamorelin is a potent, orally active, and selective ghrelin receptor agonist.[2] In vitro studies have demonstrated its high affinity and potency for the ghrelin receptor.[2][3] In preclinical studies using rat pituitary cells, Anamorelin stimulated growth hormone release with high potency.[2]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the action and evaluation of these ghrelin agonists, the following diagrams have been generated using Graphviz.
Caption: Ghrelin Receptor Signaling Pathway.
Caption: Experimental Workflow for Ghrelin Agonist Evaluation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of ghrelin agonists. Specific details may vary between laboratories and studies.
In Vitro Ghrelin Receptor Activation Assay (General Protocol)
This protocol describes a method to determine the in vitro potency (EC50) of a ghrelin agonist using a cell-based functional assay.
-
Cell Culture: Culture a cell line stably expressing the human ghrelin receptor (GHS-R1a), such as HEK293 or CHO cells, in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well or 384-well microplates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Anamorelin) and a reference agonist (e.g., ghrelin) in an appropriate assay buffer.
-
Assay Procedure (e.g., Calcium Mobilization using FLIPR):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the compound dilutions to the cells and monitor the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Growth Hormone Secretion Assay from Rat Primary Anterior Pituitary Cells (General Protocol)
This ex vivo assay measures the ability of a ghrelin agonist to stimulate growth hormone secretion from primary pituitary cells.
-
Isolation of Pituitary Cells:
-
Euthanize adult male Sprague-Dawley rats and aseptically remove the anterior pituitary glands.
-
Mince the tissue and enzymatically digest it with enzymes such as trypsin and DNase I to obtain a single-cell suspension.
-
Wash the cells and determine cell viability and number.
-
-
Cell Culture:
-
Plate the dispersed pituitary cells in multi-well plates coated with an appropriate extracellular matrix component (e.g., poly-L-lysine) in a suitable culture medium.
-
Allow the cells to attach and recover for 2-3 days.
-
-
Stimulation Experiment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells in fresh serum-free medium for a short period.
-
Replace the medium with fresh medium containing various concentrations of the test compound (this compound or Anamorelin) or vehicle control.
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
-
Growth Hormone Measurement:
-
Collect the culture supernatant.
-
Measure the concentration of growth hormone in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the amount of secreted growth hormone against the compound concentration to generate a dose-response curve.
-
If possible, calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
Both this compound and Anamorelin are agonists of the ghrelin receptor and stimulate growth hormone secretion. Anamorelin is a well-characterized compound with established in vitro and in vivo activity, supported by quantitative data on its binding affinity and potency. This compound has been identified as a promising natural product-derived ghrelin agonist, though further quantitative pharmacological studies are required to fully elucidate its performance characteristics and allow for a direct, data-driven comparison with synthetic agonists like Anamorelin. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel ghrelin receptor modulators.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Emoghrelin: A Comparative Guide to a Novel Ghrelin Receptor Agonist
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Emoghrelin, a naturally derived ghrelin receptor agonist, with other synthetic alternatives. The following sections detail its mechanism of action, comparative efficacy, and the experimental protocols required to replicate and validate these findings.
This compound, an emodin derivative isolated from the medicinal plant Polygonum multiflorum (Heshouwu), has emerged as a promising non-peptidyl agonist of the ghrelin receptor (GHSR).[1][2] Like the endogenous ligand ghrelin, this compound stimulates the secretion of growth hormone (GH) from the anterior pituitary, suggesting its potential in therapeutic areas targeting GH deficiencies and related conditions. This guide offers an objective comparison of this compound with the well-characterized synthetic ghrelin mimetic, GHRP-6, and other alternatives, supported by published experimental data.
Comparative Analysis of Ghrelin Receptor Agonists
The primary measure of efficacy for a ghrelin receptor agonist is its ability to stimulate GH secretion. The following tables summarize the available quantitative data for this compound and its key comparator, GHRP-6.
| Compound | Description | Source |
| This compound | An emodin-8-O-(6'-O-malonyl)-glucoside, a unique anthraquinone glycoside.[1][2] | Isolated from the root of Polygonum multiflorum (Heshouwu).[1][2] |
| GHRP-6 | A synthetic hexapeptide (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2).[3][4] | Synthetically produced.[3] |
Table 1: Overview of this compound and GHRP-6
| Parameter | This compound | GHRP-6 | Reference |
| Binding Affinity (Ki) | Data not available | ~6.6 - 8.8 pKd | [5] |
| Potency (EC50) for GH release | Data not available | Varies by study (nM range) | [6] |
| Maximum Efficacy (Emax) | Stimulates GH secretion in a dose-dependent manner, comparable to GHRP-6.[1][2] | Potent stimulator of GH release.[3][7] | [1][2] |
Table 2: Comparative Potency and Affinity at the Ghrelin Receptor
Note: Specific EC50 and Ki values for this compound are not yet publicly available in the cited literature. The dose-response relationship has been established, indicating a concentration-dependent effect.
Mechanism of Action: Ghrelin Receptor Signaling
This compound exerts its effects by activating the growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor.[1][2] Upon binding, it initiates a downstream signaling cascade that ultimately leads to the release of growth hormone.
References
- 1. Novel analogs of ghrelin: physiological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GHRP-6 - Wikipedia [en.wikipedia.org]
- 4. Synthetic Growth Hormone-Releasing Peptides (GHRPs): A Historical Appraisal of the Evidences Supporting Their Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How the ghrelin receptor recognizes the acyl-modified orexigenic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonpeptide and peptide growth hormone secretagogues act both as ghrelin receptor agonist and as positive or negative allosteric modulators of ghrelin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swolverine.com [swolverine.com]
A Head-to-Head Examination of Emoghrelin and Other Ghrelin Receptor Agonists
An Objective Comparison for Researchers and Drug Development Professionals
In the landscape of growth hormone secretagogues, the quest for potent and specific oral non-peptide agonists continues to drive significant research. This guide provides a comparative overview of Emoghrelin, a naturally derived ghrelin analogue, alongside other notable natural and synthetic secretagogues. While direct head-to-head experimental data for this compound against other natural secretagogues remains limited, this document synthesizes available preclinical and clinical findings to offer a valuable resource for the scientific community.
Introduction to this compound and Other Secretagogues
This compound is a unique emodin derivative isolated from Heshouwu (Polygonum multiflorum), a traditional Chinese medicinal herb. It has been identified as a non-peptidyl agonist of the ghrelin receptor (GHSR-1a), stimulating the secretion of growth hormone (GH).[1] The broader class of ghrelin receptor agonists includes the endogenous hormone ghrelin and a variety of synthetic compounds developed to mimic its effects. These secretagogues are of interest for their potential therapeutic applications in conditions such as growth hormone deficiency, cachexia, and age-related sarcopenia.
This guide focuses on comparing this compound with ghrelin itself, and the synthetic ghrelin analogues Growth Hormone-Releasing Peptide-6 (GHRP-6), Anamorelin, and Capromorelin, based on available data.
Comparative Efficacy and Potency
Direct comparative studies of this compound against other secretagogues are not yet available in published literature. However, individual studies provide data on their respective bioactivities.
Table 1: Comparison of In Vitro and In Vivo Effects of Ghrelin Receptor Agonists
| Compound | Type | In Vitro Potency (GH Release) | In Vivo Effects (Animal Models) | Clinical Trial Status (if applicable) | Key Findings |
| Ghrelin | Endogenous Peptide | Potent stimulator of GH release from pituitary cells. | Increases food intake, body weight, and GH levels. | N/A | The natural ligand for the GHSR-1a, setting the benchmark for agonist activity. |
| This compound | Natural Non-Peptide | Stimulates GH secretion in rat primary anterior pituitary cells in a dose-dependent manner.[1] | Not yet reported in vivo. | Preclinical | A promising non-peptidyl ghrelin analogue from a natural source.[1] |
| GHRP-6 | Synthetic Peptide | Similar dose-dependent stimulation of GH secretion in rat pituitary cells as this compound.[1] | Increases GH release. | Investigational | A well-characterized synthetic ghrelin mimetic. |
| Anamorelin | Synthetic Non-Peptide | Orally active ghrelin receptor agonist. | Increased body weight in mouse models of cancer cachexia.[2] | Approved in some countries for cancer cachexia. | Demonstrates anabolic and appetite-enhancing effects in cancer patients.[3] |
| Capromorelin | Synthetic Non-Peptide | Orally active ghrelin receptor agonist. | Increases food intake and body weight in dogs.[4] | FDA-approved for appetite stimulation in dogs.[5] | Effective in a veterinary setting for treating inappetence.[6] |
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
This compound and the other secretagogues discussed exert their effects by binding to and activating the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a), a G-protein coupled receptor. Activation of GHSR-1a initiates a downstream signaling cascade, primarily through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which is a key step in stimulating the secretion of growth hormone from the pituitary gland.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
In Vitro Growth Hormone Secretion Assay
This protocol is based on the methodology used to assess the effect of this compound on rat pituitary cells.[1]
Objective: To measure the amount of growth hormone released from primary anterior pituitary cells in response to treatment with a secretagogue.
Materials:
-
Primary anterior pituitary cells from rats.
-
Dulbecco's Modified Eagle's Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Test compounds (this compound, GHRP-6, etc.) at various concentrations.
-
GHSR-1a antagonist (e.g., [D-Arg¹, D-Phe⁵, D-Trp⁷⁹, Leu¹¹]-substance P).
-
Rat Growth Hormone ELISA kit.
Procedure:
-
Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.
-
Plate the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS.
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
After incubation, wash the cells with serum-free DMEM.
-
Pre-incubate the cells in serum-free DMEM for 1.5 hours.
-
Replace the medium with fresh serum-free DMEM containing the test compounds at the desired concentrations. For antagonist studies, pre-incubate with the antagonist for 30 minutes before adding the agonist.
-
Incubate for a defined period (e.g., 3 hours).
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris.
-
Measure the concentration of growth hormone in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Express the results as the amount of GH released per well or normalized to the total protein content of the cells.
In Vivo Assessment of Food Intake and Body Weight
This is a general protocol for assessing the orexigenic (appetite-stimulating) and anabolic effects of ghrelin analogues in rodent models.
Objective: To measure changes in food consumption and body weight in response to the administration of a secretagogue.
Materials:
-
Laboratory animals (e.g., mice or rats).
-
Standard laboratory chow.
-
Metabolic cages for individual housing and precise food intake measurement.
-
Calibrated animal scale.
-
Test compound and vehicle control.
Procedure:
-
Acclimatize animals to individual housing in metabolic cages for several days before the experiment.
-
Record baseline body weight and daily food intake for each animal for at least 3 consecutive days to establish a stable baseline.
-
Divide the animals into treatment and control groups, ensuring a balanced distribution based on baseline body weight and food intake.
-
Administer the test compound (e.g., via oral gavage or subcutaneous injection) or vehicle to the respective groups at a consistent time each day.
-
Measure and record the body weight of each animal daily.
-
Measure and record the amount of food consumed by each animal daily. This is typically done by weighing the food hopper at the same time each day.
-
Continue the treatment and measurements for the duration of the study (e.g., 7-28 days).
-
Analyze the data by comparing the changes in body weight and food intake between the treatment and control groups over time.
Conclusion and Future Directions
This compound presents an intriguing, naturally derived, non-peptidyl ghrelin receptor agonist. The initial in vitro data are promising, demonstrating its ability to stimulate growth hormone secretion in a manner comparable to the synthetic peptide GHRP-6.[1] However, a comprehensive understanding of its pharmacological profile necessitates further investigation.
Future research should prioritize:
-
Direct Head-to-Head In Vitro Studies: Comparing the potency and efficacy of this compound with ghrelin and other synthetic analogues in ghrelin receptor binding and downstream signaling assays.
-
In Vivo Preclinical Studies: Evaluating the effects of orally administered this compound on food intake, body weight, body composition, and circulating GH and IGF-1 levels in animal models.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound.
Such studies will be crucial in determining whether this compound holds therapeutic potential comparable or superior to existing synthetic ghrelin analogues for the treatment of conditions characterized by growth hormone deficiency or muscle wasting. The development of orally active, natural compounds like this compound could represent a significant advancement in the field of secretagogue-based therapies.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. testing.com [testing.com]
- 3. research.unipd.it [research.unipd.it]
- 4. protocols.io [protocols.io]
- 5. A big-data approach to understanding metabolic rate and response to obesity in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 928262-58-2 | MCE [medchemexpress.cn]
Unveiling the Anabolic Potential: A Comparative Analysis of Emoghrelin and Other Growth Hormone Secretagogues
A detailed investigation into the anabolic effects of Emoghrelin compared to established agents like GHRP-6, Ipamorelin, and Anamorelin reveals a landscape of promising therapeutic potential, underscored by a critical need for further in vivo research on this compound. While its counterparts have demonstrated measurable anabolic activity in clinical and preclinical studies, data on this compound's impact on muscle mass and protein synthesis remains nascent. This guide provides a comprehensive comparison based on available scientific literature, offering researchers, scientists, and drug development professionals a clear perspective on the current state of knowledge.
Comparative Analysis of Anabolic Effects
The anabolic effects of growth hormone secretagogues are primarily mediated through the stimulation of growth hormone (GH) release, which in turn elevates levels of insulin-like growth factor 1 (IGF-1). IGF-1 is a key regulator of muscle growth, promoting protein synthesis and inhibiting protein breakdown. The following table summarizes the available quantitative data on the anabolic effects of the compared agents. It is important to note the absence of in vivo anabolic data for this compound in publicly available literature.
| Agent | Study Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Key Findings & Citations |
| This compound | Rat Primary Anterior Pituitary Cells | 10⁻⁷–10⁻⁴ M | In vitro | Not Applicable | Stimulated GH secretion in a dose-dependent manner, similar to GHRP-6.[1] |
| GHRP-6 | Normal Mice | Not Specified | Not Specified | Significant muscle growth observed.[2] | Promotes lean muscle protein synthesis and muscle fiber repair.[3] In diabetic rats, GHRP-6 potentiated insulin's effect on weight gain.[4] |
| Ipamorelin | Healthy Adults (Hypothetical based on product claims) | Not Specified | 6 months | 10% increase | Often used in combination with CJC-1295 to enhance muscle mass and strength.[5] |
| Anamorelin | Patients with NSCLC and Cachexia (ROMANA 1 Trial) | 100 mg daily | 12 weeks | Median increase of 0.99 kg (vs. -0.47 kg for placebo) | Significantly increased lean body mass in patients with cancer cachexia.[6][7][8][9] |
| Anamorelin | Patients with NSCLC and Cachexia (ROMANA 2 Trial) | 100 mg daily | 12 weeks | Median increase of 0.75 kg (vs. -0.96 kg for placebo) | Confirmed the anabolic effect of Anamorelin on lean body mass.[6][7][8][9] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Growth Hormone Secretion Assay in Rat Primary Anterior Pituitary Cells
This protocol is based on the methodology used to assess the GH-releasing activity of this compound.[1]
-
Cell Culture:
-
Treatment:
-
After a recovery period, the cultured pituitary cells are treated with varying concentrations of the test compound (e.g., this compound, GHRP-6) or a vehicle control.
-
The incubation is carried out for a specified period (e.g., 4 hours).
-
-
Growth Hormone Measurement:
-
The culture medium is collected, and the concentration of secreted GH is measured using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[10]
-
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is a gold-standard technique for measuring body composition, including lean body mass, fat mass, and bone mineral content.[12][13][14][15] This protocol is a generalized procedure based on its application in clinical trials like the ROMANA studies for Anamorelin.[6][7][8][9][16]
-
Subject Preparation:
-
Subjects are instructed to fast for a specified period before the scan to ensure accuracy.
-
They are asked to remove all metal objects and wear lightweight clothing.[14]
-
-
Scanning Procedure:
-
The subject lies supine on the DEXA scanner table.
-
The scanner arm moves over the entire body, emitting two low-dose X-ray beams of different energy levels.
-
The differential attenuation of these beams by bone, lean tissue, and fat allows for the quantification of each component.[12]
-
-
Data Analysis:
-
Specialized software analyzes the scan data to provide whole-body and regional measurements of lean body mass, fat mass, and bone mineral density.
-
Measurement of Muscle Protein Synthesis using Stable Isotope Tracers
This method allows for the direct measurement of the rate of new muscle protein synthesis.[17]
-
Tracer Infusion:
-
A stable isotope-labeled amino acid (e.g., [¹³C₆]phenylalanine) is infused intravenously into the subject at a constant rate.[18]
-
This "tracer" amino acid mixes with the body's natural pool of that amino acid.
-
-
Muscle Biopsy:
-
Muscle tissue samples are obtained via biopsies at baseline and after a specific period of tracer infusion.
-
-
Sample Analysis:
-
The muscle tissue is processed to isolate proteins.
-
The incorporation of the labeled amino acid into the muscle protein is measured using mass spectrometry.
-
The enrichment of the tracer in the precursor pool (intracellular free amino acids) is also measured.
-
-
Calculation:
-
The fractional synthetic rate (FSR) of muscle protein is calculated based on the rate of incorporation of the tracer into the protein relative to the precursor enrichment.
-
Signaling Pathways and Experimental Workflows
The anabolic effects of these agents are initiated by their interaction with the ghrelin receptor (GHSR-1a), leading to a cascade of intracellular signaling events that culminate in increased muscle protein synthesis and hypertrophy.
Ghrelin Receptor Activation Pathway
Upon binding of a growth hormone secretagogue to the GHSR-1a, a conformational change activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events within the anterior pituitary gland lead to the secretion of growth hormone.
IGF-1 Signaling Pathway for Muscle Hypertrophy
Growth hormone released from the pituitary gland stimulates the liver to produce IGF-1. Circulating IGF-1 binds to its receptor on muscle cells, activating a signaling cascade involving IRS, PI3K, and Akt. Akt, a central node in this pathway, promotes muscle protein synthesis by activating mTOR and inhibits muscle protein degradation by suppressing the FoxO family of transcription factors.
Drug Discovery and Development Workflow
The development of new anabolic agents typically follows a structured workflow, beginning with in vitro screening to identify compounds that stimulate growth hormone secretion. Promising candidates then advance to preclinical in vivo studies in animal models to assess their effects on body composition and muscle protein synthesis. Finally, successful compounds move into clinical trials to evaluate their safety and efficacy in humans.
Conclusion
This compound presents an intriguing profile as a potential non-peptidyl ghrelin analogue with the ability to stimulate growth hormone secretion. However, a significant knowledge gap exists regarding its in vivo anabolic effects. In contrast, agents like GHRP-6, Ipamorelin, and particularly Anamorelin have more established anabolic profiles, with Anamorelin demonstrating clinically significant increases in lean body mass in patients with cancer cachexia.
For researchers and drug development professionals, this compound represents an early-stage opportunity requiring further investigation to ascertain its true anabolic potential. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for designing future studies and contextualizing new findings in the field of growth hormone secretagogues. The continued exploration of these compounds holds promise for the development of novel therapies to combat muscle wasting associated with various diseases and aging.
References
- 1. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GHRP-6 - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. thepeptidereport.com [thepeptidereport.com]
- 6. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medpace.com [medpace.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencellonline.com [sciencellonline.com]
- 12. Measurement Toolkit - Whole body DEXA scan [measurement-toolkit.org]
- 13. bodydexafit.com.au [bodydexafit.com.au]
- 14. DXA body composition analysis | Sports Medicine | UC Davis Health [health.ucdavis.edu]
- 15. researchgate.net [researchgate.net]
- 16. ROMANA 3: a phase 3 safety extension study of anamorelin in advanced non-small-cell lung cancer (NSCLC) patients with cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Emoghrelin and Ghrelin: A Comparative Analysis of Their Influence on Insulin Sensitivity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolic modulators is paramount. This guide provides a detailed comparison of ghrelin and its novel counterpart, emoghrelin, on insulin sensitivity, supported by experimental data and methodologies.
Ghrelin, a peptide hormone primarily produced in the stomach, is well-recognized for its orexigenic effects and its role in regulating energy homeostasis. In contrast, this compound, a recently identified non-peptidyl ghrelin receptor agonist derived from the medicinal herb Polygonum multiflorum (Heshouwu), presents a more complex and potentially contradictory profile in the context of glucose metabolism. While both molecules interact with the same receptor, their ultimate impact on insulin sensitivity appears to diverge significantly.
Ghrelin's Impact on Insulin Sensitivity: A General Overview
Ghrelin predominantly exists in two forms: acylated ghrelin (AG) and unacylated ghrelin (UAG). The acylated form is the primary ligand for the growth hormone secretagogue receptor 1a (GHS-R1a) and is largely responsible for ghrelin's metabolic activities.
Key Effects of Acylated Ghrelin on Insulin Sensitivity:
-
Inhibition of Insulin Secretion: Acylated ghrelin acts directly on pancreatic β-cells to suppress glucose-stimulated insulin secretion.[1]
-
Induction of Hyperglycemia: By reducing insulin release and potentially stimulating hepatic glucose production, ghrelin administration can lead to elevated blood glucose levels.
-
Impairment of Peripheral Insulin Sensitivity: Studies in humans have consistently shown that ghrelin infusion worsens peripheral insulin sensitivity, independent of its effects on growth hormone and cortisol.[2][3] This is characterized by reduced glucose uptake in tissues like skeletal muscle.
The general consensus from numerous preclinical and clinical studies is that acylated ghrelin has a detrimental effect on insulin sensitivity.
This compound: A Ghrelin Receptor Agonist with a Paradoxical Profile
This compound, an emodin derivative, has been identified as a potent agonist of the ghrelin receptor (GHS-R1a), stimulating growth hormone secretion in a manner similar to ghrelin.[4] Based on this mechanism of action, it would be logical to predict that this compound would also impair insulin sensitivity. However, evidence from studies on its source plant, Polygonum multiflorum, and the related compound emodin, suggests the opposite.
Extracts from Polygonum multiflorum have been shown to alleviate non-alcoholic steatosis and improve insulin resistance in high-fat diet-fed mice.[5] These extracts have been observed to improve glucose and insulin sensitivity.[2][5] Similarly, emodin has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.[6][7][8][9]
This presents a critical question: How can a ghrelin receptor agonist be associated with improvements in insulin sensitivity, an effect directly opposing that of ghrelin?
Comparative Data Summary
| Feature | Ghrelin (Acylated) | This compound (Inferred from Source) |
| Primary Action | GHS-R1a Agonist | GHS-R1a Agonist[4] |
| Effect on Insulin Secretion | Inhibits glucose-stimulated insulin secretion[1] | Potentially improves insulin secretion (based on emodin studies)[6][9] |
| Effect on Insulin Sensitivity | Decreases peripheral insulin sensitivity[2][3] | Improves insulin sensitivity[2][5] |
| Effect on Blood Glucose | Induces hyperglycemia | May lower blood glucose[6][9] |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp (for assessing insulin sensitivity):
This is a gold-standard method used in many of the cited studies to assess insulin sensitivity.
-
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
-
Procedure:
-
An intravenous (IV) line is established for insulin and glucose infusion, and another for blood sampling.
-
A continuous infusion of insulin is administered to achieve a high physiological or pharmacological level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of glucose is adjusted to maintain blood glucose at a normal, steady level (euglycemia).
-
-
Data Interpretation: A higher glucose infusion rate required to maintain euglycemia indicates greater insulin sensitivity, as the body's tissues are efficiently taking up glucose in response to insulin. Conversely, a lower glucose infusion rate suggests insulin resistance.
Signaling Pathways
The signaling pathways of ghrelin and the inferred pathways of this compound are crucial to understanding their divergent effects.
Ghrelin Signaling Pathway Leading to Insulin Resistance:
Caption: Ghrelin's signaling cascade leading to decreased insulin sensitivity.
Hypothesized this compound/Emodin Signaling Pathway Improving Insulin Sensitivity:
Caption: A hypothesized pathway for this compound/emodin improving insulin sensitivity.
Discussion and Future Directions
The apparent contradiction between this compound's role as a ghrelin receptor agonist and the insulin-sensitizing effects of its source plant and related compounds opens up several avenues for future research:
-
Biased Agonism: this compound may act as a "biased agonist" at the GHS-R1a, activating pathways that lead to growth hormone release without engaging the downstream signaling cascades that impair insulin sensitivity.
-
Off-Target Effects: The beneficial effects on glucose metabolism observed with Polygonum multiflorum extracts and emodin may be independent of the ghrelin receptor and mediated through other pathways, such as the activation of AMPK.
-
Synergistic or Counteracting Compounds: The whole plant extract of Polygonum multiflorum contains numerous compounds. It is possible that other molecules within the extract counteract the potentially negative metabolic effects of this compound's ghrelin receptor agonism.
References
- 1. Ghrelin Suppresses Glucose-Stimulated Insulin Secretion and Deteriorates Glucose Tolerance in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polygonum multiflorum Thunb. Hot Water Extract Reverses High-Fat Diet-Induced Lipid Metabolism of White and Brown Adipose Tissues in Obese Mice [mdpi.com]
- 3. Ghrelin infusion in humans induces acute insulin resistance and lipolysis independent of growth hormone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Root of Polygonum multiflorum Thunb. Alleviates Non-Alcoholic Steatosis and Insulin Resistance in High Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emodin, a rising star in the treatment of glycolipid metabolism disorders: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update of Anthraquinone Derivatives Emodin, Diacerein, and Catenarin in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emodin, a rising star in the treatment of glycolipid metabolism disorders: a preclinical systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Emoghrelin: A Comparative Analysis of Central vs. Peripheral Effects in Ghrelin Receptor Activation
A guide for researchers and drug development professionals.
Introduction
Emoghrelin, an emodin derivative identified from the traditional Chinese medicine Heshouwu (Polygonum multiflorum), has emerged as a novel non-peptidyl agonist of the ghrelin receptor (GHSR).[1] The ghrelin receptor is a key regulator of diverse physiological processes, including growth hormone (GH) secretion, appetite, and gastrointestinal motility, with distinct effects mediated by its activation in the central nervous system (CNS) versus peripheral tissues. Understanding the balance between central and peripheral activity is critical for the therapeutic development of ghrelin receptor agonists. This guide provides a comparative evaluation of this compound, contextualized by the broader landscape of ghrelin and other synthetic ghrelin receptor agonists, and highlights the current state of knowledge regarding its central versus peripheral effects.
Mechanism of Action: The Ghrelin Receptor (GHSR1a)
The physiological effects of ghrelin and its mimetics are primarily mediated by the growth hormone secretagogue receptor type 1a (GHSR1a), a G protein-coupled receptor. Activation of GHSR1a can initiate multiple intracellular signaling cascades, leading to a variety of physiological responses. The predominant pathways include:
-
Gq/11 Pathway: Agonist binding to GHSR1a can activate the Gq/11 protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in downstream effects such as hormone secretion.
-
cAMP/PKA Pathway: The GHSR1a can also couple to Gs proteins, leading to the activation of adenylyl cyclase, an increase in cyclic adenosine monophosphate (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is also implicated in the stimulation of GH release.
Caption: Workflow for a competitive ghrelin receptor binding assay.
In Vitro Blood-Brain Barrier Permeability Assay
This assay assesses the potential of a compound to cross the BBB.
-
Objective: To determine if this compound can cross a cellular model of the BBB.
-
Methodology:
-
Model Setup: A co-culture of brain endothelial cells, pericytes, and astrocytes on a Transwell insert is established to form a tight barrier.
-
Permeability Measurement: this compound is added to the apical (blood) side of the Transwell. Samples are taken from the basolateral (brain) side over time.
-
Quantification: The concentration of this compound in the basolateral samples is measured by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
-
In Vivo Orexigenic Effect Assessment
This experiment evaluates the effect of a compound on food intake in animal models.
-
Objective: To determine if peripherally administered this compound stimulates appetite.
-
Methodology:
-
Animal Model: Mice or rats are used.
-
Administration: The test compound (this compound) or vehicle is administered (e.g., intraperitoneal injection).
-
Food Intake Measurement: A pre-weighed amount of food is provided, and the cumulative food intake is measured at various time points.
-
Data Analysis: Food intake between the this compound-treated and vehicle-treated groups is compared using statistical analysis.
-
References
Safety Operating Guide
Emoghrelin: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of emoghrelin. This compound, an emodin derivative isolated from Polygonum multiflorum (Heshouwu), acts as a non-peptidyl agonist of the ghrelin receptor, stimulating the secretion of growth hormone.[1][2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Proper Disposal Procedures
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[3] Therefore, its disposal does not typically require specialized hazardous waste procedures. However, it is imperative to consult and comply with all local, state, and federal regulations regarding non-hazardous chemical waste disposal.
Step-by-Step Disposal Guidance:
-
Review Local Regulations: Before disposal, laboratory personnel must be familiar with their institution's and region's specific guidelines for chemical waste.
-
Small Quantities: For trace amounts of this compound, such as residue in empty containers:
-
Triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
The rinsate can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Scratch out or black out all identifying information on the container's label to protect proprietary information.
-
The clean, empty container can then be disposed of as regular laboratory glass or plastic waste.
-
-
Bulk Quantities: For larger quantities of unused or expired this compound:
-
Do not dispose of directly in the trash or down the drain.
-
It is best practice to consolidate the waste in a clearly labeled, sealed container.
-
Engage a certified chemical waste disposal contractor for proper disposal.
-
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), spill cleanup supplies, or labware that have come into contact with this compound should be collected in a designated waste container and disposed of according to your institution's chemical waste procedures.
Handling and Storage
Proper handling and storage are vital to ensure the stability and integrity of this compound.
| Parameter | Recommendation |
| Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. An accessible safety shower and eye wash station should be available.[3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light).[4] |
| Shipping | Can be shipped at room temperature if transit is less than 2 weeks.[3] |
Experimental Protocols
Cytotoxicity Assay
A study on this compound noted that its cytotoxicity was examined, and no apparent cytotoxicity was observed for concentrations ranging from 10⁻⁷ to 10⁻⁴ M.[1] While the specific detailed protocol for this compound was not provided in the available resources, a general protocol for a cytotoxicity assay, such as the IncuCyte® Cytotoxicity Assay, would be as follows:
-
Cell Seeding:
-
Seed the chosen cell line (e.g., rat primary anterior pituitary cells) into a 96-well plate at a density that allows for approximately 30% confluence on the day of the experiment.
-
-
Reagent Preparation and Treatment:
-
Prepare a medium containing a cytotoxicity reagent (e.g., a fluorescent dye that enters cells with compromised membranes).
-
Dilute this compound to the desired concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, and 10⁻⁴ M) in the medium with the cytotoxicity reagent.
-
Remove the growth medium from the cells and add the different concentrations of the this compound-containing medium to the respective wells. Include appropriate positive and negative controls.
-
-
Live-Cell Imaging and Analysis:
-
Place the plate in a live-cell analysis system (e.g., IncuCyte S3).
-
Capture phase contrast and fluorescent images at regular intervals (e.g., every 2 hours).
-
Analyze the images to quantify the number of fluorescent (dead) cells over time relative to the total number of cells (confluence) to determine the cytotoxic effect of this compound at different concentrations.
-
Ghrelin Receptor Activation Assay
This compound stimulates growth hormone secretion by activating the ghrelin receptor (GHSR).[1] An in vitro assay to confirm this activity can be performed by measuring the downstream signaling events following receptor activation, such as calcium mobilization.
-
Cell Culture:
-
Use a cell line that stably expresses the human ghrelin receptor (GHSR1a), for example, Chinese hamster ovary (CHO) cells or HEK293 cells.
-
Seed the cells into a 96-well plate and grow overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., HBSS with HEPES and 0.01% BSA).
-
Also, prepare solutions of a known GHSR agonist (like ghrelin) as a positive control and a GHSR antagonist to confirm the specificity of the interaction.[1]
-
-
Measurement of Intracellular Calcium:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Use a fluorimetric imaging plate reader to measure baseline fluorescence.
-
Add the this compound dilutions, positive control, and antagonist to the appropriate wells.
-
Immediately begin measuring the fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
Plot the concentration of this compound against the fluorescent response to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
-
Signaling Pathway
This compound functions as an agonist for the ghrelin receptor (GHSR), which is a G-protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that primarily involves the Gαq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that leads to downstream cellular responses, such as the secretion of growth hormone.
Caption: this compound activates the ghrelin receptor (GHSR), initiating a Gαq-mediated signaling cascade.
References
Essential Safety and Disposal Protocols for Handling Emoghrelin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Emoghrelin. While this compound is not classified as a hazardous substance, adhering to rigorous safety protocols is essential to maintain a safe research environment and ensure the integrity of your experiments.[1] This guide provides comprehensive information on the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety involves the consistent and correct use of PPE. The following table summarizes the recommended PPE for handling this compound, ensuring protection against accidental contact and inhalation.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves to prevent skin contact.[2] Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat is required to protect skin and clothing from potential spills.[2] |
| Respiratory Protection | Dust Respirator | Recommended when handling larger quantities of lyophilized this compound to avoid inhalation of the powder.[3] |
Experimental Protocol: Safe Reconstitution of Lyophilized this compound
This protocol details the step-by-step procedure for safely reconstituting lyophilized this compound powder for experimental use.
Objective: To dissolve lyophilized this compound in a suitable solvent while minimizing contamination and exposure.
Materials:
-
Lyophilized this compound in a sealed vial
-
Appropriate sterile solvent (e.g., sterile distilled water, DMSO)
-
Sterile, disposable syringes and needles
-
Vortex mixer
-
Laminar flow hood or clean workspace
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Don the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[2]
-
Acclimatization: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation, which can affect peptide stability.[4]
-
Workspace Sterilization: Perform the reconstitution procedure in a laminar flow hood or a designated clean area to prevent contamination.[2]
-
Solvent Addition: Using a sterile syringe, slowly add the predetermined amount of the appropriate sterile solvent to the vial of this compound.
-
Dissolution: Gently swirl or vortex the vial until the lyophilized powder is completely dissolved. Avoid vigorous shaking, which can cause the peptide to denature.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Storage: If not for immediate use, store the reconstituted this compound solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[5] Avoid repeated freeze-thaw cycles by aliquoting the solution into single-use volumes.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its use.
Caption: this compound activates the ghrelin receptor, initiating a signaling cascade that results in growth hormone secretion.[6][7]
Caption: A generalized workflow for an in vitro experiment studying the effect of this compound on growth hormone secretion.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Categorization:
-
Solid Waste: Unused lyophilized this compound, contaminated gloves, and plasticware should be considered chemical waste.
-
Liquid Waste: Solutions containing this compound and any contaminated solvents should be collected as liquid chemical waste.
Disposal Procedures:
-
Collection:
-
Collect all solid waste in a designated, clearly labeled chemical waste bag.
-
Collect all liquid waste in a sealed, labeled, and appropriate chemical waste container.
-
-
Labeling: Ensure all waste containers are clearly labeled with "Chemical Waste," the name of the chemical (this compound), and the date.
-
Storage: Store waste containers in a designated and secure secondary containment area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
The following diagram outlines the logical flow of the disposal plan.
Caption: A step-by-step logical flow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. intelligenthq.com [intelligenthq.com]
- 3. bachem.com [bachem.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a unique emodin derivative in Heshouwu, stimulates growth hormone secretion via activation of the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
